molecular formula C8H2Cl2N2S B1454872 4,6-Dichlorobenzo[d]thiazole-2-carbonitrile CAS No. 1188236-02-3

4,6-Dichlorobenzo[d]thiazole-2-carbonitrile

Cat. No.: B1454872
CAS No.: 1188236-02-3
M. Wt: 229.08 g/mol
InChI Key: BNKYOEMCYNGQHB-UHFFFAOYSA-N
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Description

4,6-Dichlorobenzo[d]thiazole-2-carbonitrile (CAS 1188236-02-3) is a high-value chemical intermediate in organic synthesis and pharmaceutical research. This compound features a benzothiazole core substituted with chlorine atoms at the 4 and 6 positions and a carbonitrile group at the 2-position, making it a versatile building block for the design of more complex molecular structures . The chlorine substituents are amenable to further functionalization via cross-coupling reactions, allowing for the introduction of diverse substituents, while the electron-deficient nature of the system is advantageous for applications in materials science . This scaffold is of significant interest in medicinal chemistry. Research indicates that di-halogenated benzothiazole derivatives demonstrate notable biological activity . Specifically, structural analogs have shown potent anti-norovirus activity in studies against murine norovirus (MNV), highlighting the potential of this chemical class in antiviral drug discovery . Furthermore, the benzothiazole core is a recognized pharmacophore in the development of compounds with anticancer and antimicrobial properties . Beyond therapeutic applications, 2-cyanobenzothiazoles are pivotal tools in bioconjugation and biorthogonal chemistry. They can react selectively with cysteine residues under physiological conditions, enabling the specific labeling of peptides, self-assembly of biomolecules, and development of advanced imaging probes . The product is intended for research purposes only and is not intended for diagnostic or therapeutic use. Please refer to the product's Safety Data Sheet (SDS) for proper handling and storage information. It is recommended to store the compound sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

4,6-dichloro-1,3-benzothiazole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2Cl2N2S/c9-4-1-5(10)8-6(2-4)13-7(3-11)12-8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNKYOEMCYNGQHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1SC(=N2)C#N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10743259
Record name 4,6-Dichloro-1,3-benzothiazole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1188236-02-3
Record name 4,6-Dichloro-1,3-benzothiazole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical properties of 4,6-Dichlorobenzo[d]thiazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4,6-Dichlorobenzo[d]thiazole-2-carbonitrile

Authored by: Gemini, Senior Application Scientist

Introduction

This compound is a halogenated heterocyclic compound featuring a benzothiazole core. This bicyclic structure, composed of fused benzene and thiazole rings, is a prominent scaffold in medicinal chemistry and materials science.[1] The strategic placement of two chlorine atoms at the 4 and 6 positions, combined with a reactive carbonitrile group at the 2-position, renders this molecule a highly versatile and valuable intermediate for organic synthesis.[2]

The electron-withdrawing nature of the chloro and cyano substituents significantly influences the molecule's electronic properties and reactivity, making it an attractive starting point for the development of novel therapeutic agents and functional materials.[2][3] This guide provides a comprehensive overview of the chemical properties, spectroscopic profile, reactivity, and potential applications of this compound, offering field-proven insights for researchers, chemists, and drug development professionals.

Physicochemical and Spectroscopic Profile

The unique arrangement of functional groups in this compound dictates its physical and spectral characteristics. Understanding this profile is fundamental for its identification, purification, and subsequent application in synthetic workflows.

Core Physicochemical Properties
PropertyValueSource
Molecular Formula C₈H₂Cl₂N₂S[3]
Molecular Weight ~219.09 g/mol [3]
Appearance White to light yellow crystalline powder (predicted)-
Storage Store sealed in a dry environment at 2-8°C[2]
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.[4]
Predicted Spectroscopic Data

Definitive structural elucidation relies on a combination of spectroscopic techniques. Based on the known effects of the constituent functional groups, the following spectral characteristics are predicted.

SpectroscopyFeaturePredicted Chemical Shift / WavenumberRationale and Causality
¹H NMR Aromatic Protons7.5 - 8.5 ppmThe electron-withdrawing effects of the chlorine and nitrile groups deshield the remaining aromatic protons, shifting them downfield. The high degree of substitution results in a simple spectrum with a limited number of signals.[3]
¹³C NMR Carbonitrile Carbon (C≡N)~115 ppmThe cyano group carbon typically appears in this region of the spectrum.
Aromatic & Thiazole Carbons120 - 155 ppmMultiple signals corresponding to the carbons of the benzothiazole core.
Infrared (IR) C≡N Stretch2225 - 2235 cm⁻¹A characteristic sharp and intense absorption band, indicative of the carbonitrile functional group.[3]
C=C Aromatic Stretch1580 - 1620 cm⁻¹Multiple bands reflecting the conjugated nature of the benzothiazole ring system.[3]
C-Cl Stretch750 - 850 cm⁻¹Absorptions in the fingerprint region confirming the presence of chlorine substituents.[3]
C-S Stretch650 - 750 cm⁻¹Provides evidence for the thiazole ring structure.[3]

Synthesis and Chemical Reactivity

The synthetic utility of this compound stems from its strategic functionalization, which allows for diverse chemical transformations.

Conceptual Synthetic Workflow

While a specific documented synthesis for this exact molecule is not detailed in the provided results, a general and reliable method for creating 2-cyanobenzothiazole derivatives involves the reaction of an appropriately substituted 2-aminothiophenol with a cyanogen source. The following workflow illustrates this common synthetic logic.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product A 3,5-Dichloro-2-aminothiophenol C Cyclocondensation Reaction A->C B Cyanogen Bromide (BrCN) or equivalent C1 synthon B->C D This compound C->D Formation of Thiazole Ring

Caption: Conceptual synthesis of the target compound.

Core Reactivity Profile

The molecule's reactivity is dominated by the electrophilic nature of the benzothiazole ring and the versatility of its functional groups. The electron-withdrawing substituents facilitate nucleophilic attacks and other functionalization reactions.[3]

  • Nucleophilic Aromatic Substitution: The electron-deficient aromatic ring is primed for reaction with nucleophiles, potentially displacing the chlorine atoms under specific conditions.

  • Cross-Coupling Reactions: The chlorine atoms are excellent handles for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of a wide array of substituents to build molecular complexity.[2][3]

  • Nitrile Group Transformations: The cyano group is a versatile functional handle that can be hydrolyzed to a carboxylic acid or amide, or reduced to an amine, opening pathways to a host of new derivatives.

G main This compound C-Cl Bonds (Positions 4, 6) C≡N Group (Position 2) Aromatic Ring sub1 Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald) main:f1->sub1 Functionalization sub2 sub2 main:f2->sub2 Transformation sub3 Nucleophilic Aromatic Substitution main:f3->sub3 Reaction

Caption: Key reactivity sites and potential transformations.

Applications in Research and Drug Discovery

The benzothiazole scaffold is a privileged structure in medicinal chemistry, and this compound serves as a key building block in several areas of research and development.[1]

  • Pharmaceutical Development: It is a foundational scaffold for designing novel antimicrobial and anticancer agents.[2] The benzothiazole core is known to interact with various biological targets, and derivatives have shown potential as inhibitors of critical bacterial enzymes like DNA gyrase.[3] Thiazole derivatives have demonstrated cytotoxic effects against a range of cancer cell lines.[3][5]

  • Antiviral Research: Structural analogs of di-halogenated benzothiazoles have exhibited potent activity against murine norovirus (MNV), indicating the potential of this chemical class in the discovery of new antiviral drugs.[2]

  • Bioconjugation Chemistry: As a 2-cyanobenzothiazole, this compound belongs to a class of reagents used for biorthogonal chemistry. They can react selectively with cysteine residues in peptides and proteins under physiological conditions, enabling specific labeling for imaging probes and the self-assembly of biomolecules.[2]

  • Materials Science: The inherent electron-deficient properties of the system make it a candidate for the development of novel organic electronic materials.[2]

G center_node 4,6-Dichlorobenzo[d]thiazole- 2-carbonitrile Core app1 Anticancer Agents center_node->app1 Scaffold for Cytotoxic Drugs app2 Antimicrobial Agents center_node->app2 Inhibitor Development app3 Antiviral Research center_node->app3 Norovirus Inhibitor Analogs app4 Bioconjugation Probes center_node->app4 Cysteine-reactive Labeling app5 Organic Materials center_node->app5 Electron-deficient Building Block

Caption: Application pathways from the core chemical structure.

Safety and Handling

As with any halogenated organic compound, appropriate safety protocols must be strictly followed.

  • Potential Toxicity: The presence of chlorine atoms suggests potential toxicity, and the compound should be handled with care.[3]

  • Irritation: It may cause skin and eye irritation upon direct contact.[3] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is required.

  • Handling: All manipulations should be performed in a well-ventilated fume hood.

  • Disposal: Waste should be disposed of according to institutional and governmental hazardous waste management protocols.[3]

Conclusion

This compound is a synthetically versatile building block with significant potential in diverse scientific fields. Its well-defined reactivity, driven by the dichloro and carbonitrile functionalities on the privileged benzothiazole scaffold, provides chemists with multiple avenues for molecular elaboration. From the development of next-generation therapeutics to the design of advanced organic materials, this compound represents a valuable tool for innovation. A thorough understanding of its chemical properties, as outlined in this guide, is the first step toward unlocking its full potential in the laboratory.

References

  • Smolecule. (n.d.). Buy this compound | 1188236-02-3.
  • Benchchem. (n.d.). This compound|CAS 1188236-02-3.
  • ResearchGate. (n.d.). ¹H (A), (C) and ¹³C NMR (B), (D) spectra of 4 (A), (B) and 6 (C), (D)....
  • ResearchOnline@JCU. (2004). WO 2004/046140 A1.
  • PubChem. (n.d.). 2,4-Dichlorobenzothiazole | C7H3Cl2NS | CID 77177.
  • ResearchGate. (n.d.). Synthesis of 6‐aminobenzo[d]thiazole‐2‐carbonitrile (4). Reagents and....
  • PubChem. (n.d.). 2-Cyano-6-hydroxybenzothiazole | C8H4N2OS | CID 9881912.
  • PubMed. (n.d.). Current trends of benzothiazoles in drug discovery: a patent review (2015-2020).
  • Fluorochem. (n.d.). 4,6-Dihydroxybenzo[d]thiazole-2-carbonitrile.
  • Advion, Inc. (n.d.). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery.
  • The Gohlke Group. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity.
  • Eurisotop. (n.d.). NMR Solvent data chart.
  • PMC - NIH. (2025). New thiazole derivative as a potential anticancer and topoisomerase II inhibitor.
  • PubChem. (n.d.). 2-Methylbenzo(d)thiazole-5-carbonitrile | C9H6N2S | CID 15089712.
  • Bentham Science Publisher. (2024). Design and Synthesis of Novel Heterocycles Utilizing 4,6-Dimethyl-1- ((4-methylthiazol-2-yl)amino)-2-oxo-1,2-dihydropyridine-3-carbonitrile.
  • PMC. (2025). A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity.
  • PMC - NIH. (n.d.). Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones.
  • PubChemLite. (n.d.). 4,6-dimethoxybenzo[d]thiazole-2-carbonitrile (C10H8N2O2S).
  • Investigation of Structure, Reactivity, and Biological Activity of Thiazole-Containing Compounds: A Computational Study. (n.d.). View of Investigation of Structure, Reactivity, and Biological Activity of Thiazole-Containing Compounds: A Computational Study.
  • Benchchem. (n.d.). Spectral Analysis of 6-Cyanobenzothiazole: A Comparative NMR Guide.
  • TCI Chemicals. (n.d.). 6-Hydroxybenzo[d]thiazole-2-carbonitrile | 939-69-5.
  • Organic Syntheses. (2019). Preparation of 2,4,5,6-Tetra(9H-carbazol-9- yl)isophthalonitrile.

Sources

Molecular structure and SMILES for 4,6-Dichlorobenzo[d]thiazole-2-carbonitrile

[1]

Executive Summary

This compound (CAS: 1188236-02-3) is a highly specialized heterocyclic scaffold used primarily as a "warhead" in bioorthogonal chemistry and as a key intermediate in the synthesis of halogenated luciferin analogs.[1][2][3] Characterized by an electron-deficient benzothiazole core, the compound features a reactive nitrile group at the C2 position, flanked by chlorine substituents at the C4 and C6 positions.[1][4][5]

This configuration imparts unique electrophilicity to the nitrile carbon, making it an ideal candidate for CBT-Cys click condensation —a reaction critical for site-specific protein labeling and the in situ assembly of nanostructures.[1] Furthermore, in medicinal chemistry, this scaffold serves as a precursor for antiviral and anticancer agents where the halogen atoms modulate lipophilicity (LogP) and metabolic stability.[1]

Molecular Architecture & Identification[6]

The structural integrity of this compound relies on the specific regiochemistry of the chlorine atoms.[1] The "4,6-dichloro" designation implies substitution on the benzene ring of the benzothiazole system.[1]

Physicochemical Profile[2][3][6][7][8][9][10][11][12]
PropertyValueNotes
IUPAC Name 4,6-dichloro-1,3-benzothiazole-2-carbonitrileSystematic nomenclature
CAS Number 1188236-02-3 Primary identifier
Molecular Formula C₈H₂Cl₂N₂S
Molecular Weight 229.09 g/mol Monoisotopic mass
Physical State White to off-white solidStore at 2–8°C, inert atmosphere
Solubility DMSO, DMF, CH₂Cl₂Poor solubility in water
LogP (Predicted) ~3.5Highly lipophilic due to di-chloro substitution
Structural Identifiers

Canonical SMILES: N#CC1=NC2=C(S1)C(Cl)=CC(Cl)=C2[1]

InChI String: InChI=1S/C8H2Cl2N2S/c9-5-1-6(10)4-2-7(5)13-8(4)3-11/h1-2H

Structural Visualization (Connectivity Map)

Caption: Connectivity map highlighting the fused ring system and strategic placement of functional groups.

Synthetic Pathways[13]

Method A: The Appel Salt Cyclization (Recommended)

This route utilizes 2,4-dichloroaniline as the starting material.[1] The reaction proceeds via the formation of an imino-dithiazole intermediate, which undergoes thermal rearrangement to yield the target nitrile.[1]

Precursors:

  • 2,4-Dichloroaniline[1]

  • 4,5-Dichloro-1,2,3-dithiazolium chloride (Appel’s Salt)[1]

Protocol:

  • Condensation: Dissolve 2,4-dichloroaniline (1.0 equiv) in dry DCM. Add Appel’s salt (1.1 equiv) and stir at room temperature for 2–4 hours. The mixture will turn dark as the N-arylimino-1,2,3-dithiazole intermediate forms.[1]

  • Filtration: Filter the solid intermediate and wash with cold DCM to remove unreacted starting materials.[1]

  • Thermolysis (Ring Contraction): Suspend the intermediate in an inert high-boiling solvent (e.g., chlorobenzene or bromobenzene).[1] Heat to reflux (approx. 130–160°C).[1]

  • Mechanism: The dithiazole ring fragments, releasing S and HCl, while the nitrogen atom inserts into the benzene ring ortho to the original amine.[1]

    • Note on Regioselectivity: Cyclization occurs at the unsubstituted ortho position (C6 of the aniline).[1]

    • Result: The original C2-Cl becomes C4-Cl; the original C4-Cl becomes C6-Cl.[1]

  • Purification: Evaporate solvent and purify via silica gel chromatography (Hexane/EtOAc gradient).

Method B: Sandmeyer Cyanation (Traditional)

Use this only if Appel’s salt is unavailable.[1]

  • Start: 2-Amino-4,6-dichlorobenzothiazole.

  • Diazotization: React with NaNO₂ in H₂SO₄ at 0°C to form the diazonium salt.[1]

  • Cyanation: Slowly add the diazonium solution to a mixture of CuCN/KCN at 0–5°C.

  • Risk: High toxicity (HCN evolution) and potential for explosion with diazonium salts.[1]

Synthesis Workflow Diagram

SynthesisStart2,4-Dichloroaniline(Precursor)InterN-arylimino-dithiazole(Intermediate)Start->InterDCM, RTAppelAppel's Salt(Reagent)Appel->InterHeatThermolysis(- S, - HCl)Inter->HeatRefluxProduct4,6-Dichlorobenzo[d]thiazole-2-carbonitrileHeat->ProductRing Contraction

Caption: Synthesis via Appel's Salt. This route ensures correct regiochemistry and avoids toxic cyanide salts.

Structural Validation Criteria

To ensure the synthesized compound is this compound, the following spectral signatures must be validated.

  • ¹H NMR (DMSO-d₆/CDCl₃):

    • Expect two distinct aromatic signals (doublets due to meta coupling ~2.0 Hz).

    • Proton A (H5): ~7.6–7.8 ppm (Doublet).[1][6]

    • Proton B (H7): ~8.0–8.2 ppm (Doublet).[1]

    • Note: The shift will be downfield relative to unsubstituted benzothiazole due to the electron-withdrawing Cl and CN groups.[1]

  • ¹³C NMR:

    • Nitrile Carbon: Distinct peak at ~113–114 ppm.[1]

    • C2 (Thiazole): ~135–140 ppm.[1][2][6]

    • Aromatic Carbons: Six signals in the aromatic region (120–160 ppm).[1]

  • Mass Spectrometry (LC-MS):

    • Parent Ion [M+H]⁺: ~229/231/233 (Characteristic Cl₂ isotope pattern: 9:6:1 intensity ratio).[1]

  • IR Spectroscopy:

    • CN Stretch: Sharp, weak band at ~2230 cm⁻¹.[1]

Applications: The "CBT" Click Reaction[14]

The primary utility of this compound lies in its ability to undergo a biocompatible condensation with D-Cysteine (or N-terminal cysteine peptides).[1] This is known as the CBT-Cys Click Reaction .[1]

Mechanism of Action[5][14]
  • Nucleophilic Attack: The thiol group of cysteine attacks the nitrile carbon of the benzothiazole.[1]

  • Cyclization: The free amine of the cysteine attacks the resulting thioimidate intermediate.[1]

  • Product: A stable thiazoline ring fuses to the benzothiazole, forming a luciferin-like scaffold.[1]

Why the 4,6-Dichloro substitution matters:

  • Reactivity: The electron-withdrawing chlorines at C4 and C6 increase the electrophilicity of the C2-nitrile, potentially accelerating the reaction rate compared to unsubstituted analogs.[1]

  • Stability: The halogens prevent metabolic oxidation at the benzene ring positions.[1]

Reaction Pathway Diagram

ClickChemCBT4,6-Dichloro-CBT(Electrophile)ComplexThioimidateIntermediateCBT->ComplexThiol Attack on CNCysD-Cysteine(Nucleophile)Cys->ComplexFinalLuciferin Analog(Stable Product)Complex->FinalIntramolecular Cyclization(- NH3)

Caption: Mechanism of the CBT-Cys click reaction. The nitrile group converts to a thiazoline ring.

References

  • BenchChem. (2024).[1] this compound Product Data and Applications. Retrieved from [1]

  • National Institutes of Health (NIH). (2025).[1] Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization. PubMed Central.[1] Retrieved from [1]

  • Beilstein Institute. (2023).[1] Economical and scalable synthesis of 6-amino-2-cyanobenzothiazole (Appel Salt Method).[1] Beilstein Journal of Organic Chemistry.[1] Retrieved from [1]

  • PubChem. (2025).[1][7] Compound Summary: 2-Cyanobenzothiazole Derivatives.[1] National Library of Medicine.[1] Retrieved from [1]

  • ResearchGate. (2020).[1] Single-molecule 2-cyanobenzothiazole (CBT) chemistry and Nanoreactor applications.[1] Retrieved from

Introduction: The Benzothiazole Scaffold and the Strategic Importance of Dichloro-Substitution

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4,6-Dichloro Substituted Benzothiazole Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Benzothiazole, a bicyclic heterocyclic compound, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its fused benzene and thiazole ring system provides a unique structural framework that allows for diverse chemical modifications and interactions with a wide array of biological targets.[3][4] This versatility has led to the development of benzothiazole derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective effects.[4][5][6][7]

The therapeutic efficacy of the benzothiazole core can be significantly modulated by the nature and position of substituents on the benzene ring.[2][3] Among these, halogen substitutions are of particular interest due to their ability to alter the molecule's lipophilicity, electronic properties, and metabolic stability, often enhancing binding affinity to target proteins and improving overall pharmacological profiles.[8] This guide focuses specifically on 4,6-dichloro substituted benzothiazole derivatives, a class of compounds that has demonstrated notable potency, particularly in the realm of oncology and infectious diseases. The strategic placement of chlorine atoms at the 4 and 6 positions can profoundly influence the molecule's biological activity, making this a fertile area for drug discovery and development.[9]

This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, characterization, biological evaluation, and mechanistic insights into 4,6-dichloro substituted benzothiazole derivatives.

Part 1: Synthetic Strategies and Methodologies

The synthesis of the 4,6-dichlorobenzothiazole core typically begins with a correspondingly substituted aniline precursor. A common and effective method involves the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen, such as bromine, to construct the thiazole ring.

A foundational starting material for many derivatives is 2-amino-4,6-dichlorobenzothiazole. Its synthesis is a critical first step that opens the door to a multitude of further chemical modifications at the 2-amino group.

Experimental Protocol: Synthesis of 2-Amino-4,6-dichlorobenzothiazole

This protocol describes a common method for synthesizing the core structure, adapted from established chemical literature.[10]

Rationale: This method, a variation of the Hugershoff synthesis, utilizes an electrophilic cyclization. Bromine acts as an oxidizing agent and facilitates the attack of the thiocyanate ion on the aromatic ring of the aniline precursor, followed by intramolecular cyclization to form the benzothiazole ring system. Glacial acetic acid serves as both a solvent and a catalyst.

Materials:

  • 3,5-dichloroaniline

  • Potassium thiocyanate (KSCN)

  • Glacial Acetic Acid

  • Bromine (Br₂)

  • Ethanol

Procedure:

  • In a three-necked flask equipped with a stirrer and a dropping funnel, dissolve 3,5-dichloroaniline (0.01 mol) in glacial acetic acid (20 ml).

  • Cool the solution in an ice bath to below room temperature.

  • Add potassium thiocyanate (0.02 mol) to the cooled solution and stir until it is fully dissolved.

  • While maintaining the low temperature, add a solution of bromine (0.01 mol) in glacial acetic acid dropwise from the dropping funnel over 30 minutes with continuous stirring.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 2-3 hours.

  • Pour the reaction mixture into a beaker containing crushed ice and water.

  • A solid precipitate of 2-amino-4,6-dichlorobenzothiazole will form.

  • Filter the precipitate, wash thoroughly with cold water to remove any unreacted starting materials and acid.

  • Recrystallize the crude product from ethanol to obtain the purified white precipitate.[10]

  • Dry the final product and determine its melting point and yield. A reported synthesis yielded a white precipitate (70%) with a melting point of 269–270 °C.[10]

Self-Validation: The success of the synthesis is confirmed by physical and spectroscopic analysis. The melting point should be sharp and consistent with literature values. Spectroscopic data (IR, NMR, Mass Spectrometry) must confirm the formation of the desired structure, as detailed in the characterization section.

Synthetic Workflow Diagram

Synthesis_of_2_Amino_4_6_dichlorobenzothiazole cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Aniline 3,5-Dichloroaniline Reaction Stirring at 0-5°C, then Room Temp Aniline->Reaction KSCN KSCN KSCN->Reaction Bromine Br₂ in Glacial Acetic Acid Bromine->Reaction Precipitation Pour into Ice Water Reaction->Precipitation Cyclization Purification Filter & Recrystallize (Ethanol) Precipitation->Purification Isolation Product 2-Amino-4,6- dichlorobenzothiazole Purification->Product Purified Product

Caption: Synthetic workflow for 2-Amino-4,6-dichlorobenzothiazole.

Part 2: Spectroscopic and Structural Characterization

Confirming the identity and purity of synthesized 4,6-dichloro substituted benzothiazole derivatives is paramount. A combination of spectroscopic techniques provides a complete picture of the molecular structure.

  • Infrared (IR) Spectroscopy: Used to identify key functional groups. For 2-amino-4,6-dichlorobenzothiazole, characteristic peaks include N-H stretching vibrations for the amino group and C=N stretching for the thiazole ring.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for elucidating the precise arrangement of atoms. The aromatic protons on the dichlorinated benzene ring will show a specific splitting pattern, and the chemical shifts of the carbons can confirm the benzothiazole core and the positions of the chloro-substituents.[10]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) is a distinctive signature to look for in the mass spectrum.

Table 1: Representative Characterization Data
CompoundTechniqueKey ObservationsReference
2-Amino-4,6-dichlorobenzothiazoleMelting Point269–270 °C[10]
Derivative (E1)¹H NMR (DMSO-d₆)Signals at δ 7 to 5 ppm (aromatic HC=CH), δ 3.3-4.2 ppm (aliphatic protons)[10]
Derivative (E1)¹³C NMR (DMSO-d₆)Signal at δ = 187 ppm refers to C2 in the benzothiazole ring[10]
6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine¹H NMR (CDCl₃)δ 8.41-7.45 (aromatic protons), δ 4.85 (-CH₂), δ 3.08 (-NH)[11]
6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine¹³C NMR (CDCl₃)δ 167.5 (thiazole-C), δ 158.7, 151.1, 129.6, 129.5, 126.6, 121.6, 115.8, 110.5 (aromatic/benzothiazole-C), δ 48.7 (-CH₂-)[11]

Part 3: Biological Activities and Therapeutic Potential

The incorporation of the 4,6-dichloro substitution pattern has led to derivatives with significant biological activities, most notably in anticancer and antimicrobial applications.

Anticancer Activity

Numerous studies have highlighted the potent anticancer properties of dichlorophenyl-containing chlorobenzothiazole derivatives.[9] These compounds have been shown to exhibit significant growth inhibitory effects against a wide range of human cancer cell lines.

One notable derivative, a dichlorophenyl-containing chlorobenzothiazole (compound 51 in a study by Noolvi et al.), demonstrated potent activity against 9 different cancer cell lines, with GI₅₀ values (concentration for 50% growth inhibition) in the nanomolar to micromolar range.[9] It was particularly effective against a non-small cell lung cancer cell line (HOP-92) with a GI₅₀ value of 71.8 nM.[9]

Table 2: Anticancer Activity of Selected Dichloro-Substituted Benzothiazoles
Derivative ClassCancer Cell Line(s)Activity MetricReported ValueReference
Dichlorophenyl-chlorobenzothiazoleNon-small cell lung (HOP-92)GI₅₀7.18 x 10⁻⁸ M (71.8 nM)[9]
Dichlorophenyl-chlorobenzothiazoleVarious (9 lines)GI₅₀ Range1.60 µM – 71.8 nM[9]
1,3,4-Oxadiazole-benzothiazole hybridLeukaemia (CCRF-CEM)CC₅₀8 ± 1 µM[12]
Antimicrobial Activity

The benzothiazole scaffold is also known for its antimicrobial properties.[6] Derivatives of 4,6-dichlorobenzothiazole have been tested against both Gram-positive and Gram-negative bacteria, showing promising results.[10] The mechanism often involves the inhibition of essential bacterial enzymes that are absent in humans, making them selective targets.[1]

In one study, Schiff base derivatives of 2-amino-4,6-dichlorobenzothiazole were synthesized and evaluated for their antibacterial activity. Several compounds exhibited good activity against both Escherichia coli (Gram-negative) and Proteus sp. (Gram-positive), with minimum inhibitory concentrations (MIC) as low as 12.5 µg/mL for some derivatives.[10]

Part 4: Mechanisms of Action

Understanding the molecular mechanisms by which these derivatives exert their biological effects is crucial for rational drug design and development.

Inhibition of Key Signaling Pathways in Cancer

A primary mechanism for the anticancer activity of many benzothiazole derivatives is the modulation of critical intracellular signaling pathways that control cell growth, proliferation, and survival.[1] The PI3K/Akt/mTOR pathway, which is frequently hyperactivated in many cancers, is a key target.[1] By inhibiting components of this pathway, these compounds can effectively induce apoptosis (programmed cell death) in cancer cells.

Mechanism Diagram: PI3K/Akt/mTOR Inhibition

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation Cell Growth & Proliferation mTOR->Proliferation Benzothiazole 4,6-Dichloro Benzothiazole Derivative Benzothiazole->PI3K Benzothiazole->Akt

Caption: Inhibition of the PI3K/Akt/mTOR pathway by benzothiazole derivatives.

Protocol: MTT Cell Proliferation Assay

This assay is a standard colorimetric method to assess the cytotoxic effects of a compound on cancer cell lines.

Rationale: The MTT assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative determination of cell viability after treatment with the test compound.

Procedure:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[1]

  • Compound Treatment: Prepare serial dilutions of the 4,6-dichloro substituted benzothiazole derivative in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Shake the plate gently for 10 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Conclusion and Future Perspectives

4,6-Dichloro substituted benzothiazole derivatives stand out as a highly promising class of compounds in medicinal chemistry. Their straightforward synthesis, coupled with the potent and diverse biological activities they exhibit, particularly as anticancer and antimicrobial agents, makes them attractive candidates for further development.[3][13][14] The strategic placement of chlorine atoms at the 4 and 6 positions clearly enhances their therapeutic potential, as evidenced by low nanomolar to micromolar efficacy in various biological assays.[9]

Future research should focus on expanding the chemical space around this core structure to perform detailed Structure-Activity Relationship (SAR) studies. This will help in identifying even more potent and selective analogs. Furthermore, exploring novel mechanisms of action and investigating their efficacy in in vivo animal models are critical next steps to translate these promising laboratory findings into potential clinical applications.[5][13] The continued investigation of these compounds holds significant promise for the development of new therapeutic agents to combat cancer and infectious diseases.

References

  • BenchChem. (2025).
  • European Journal of Molecular & Clinical Medicine. (2020). Synthesis of some New 4,6-dichloro-2-aminobenzothiazole compensators with expected biological.
  • An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applic
  • Reddy, R. S. (n.d.). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica.
  • Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. (2023). PMC.
  • Benzothiazole derivatives as anticancer agents. (n.d.). PMC - NIH.
  • Mulani, S., et al. (2023). Synthesis and various biological activities of benzothiazole derivative. International Journal of Research in Pharmacy and Pharmaceutical Sciences.
  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investig
  • Lihumis, H. S., et al. (2022).
  • An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applic
  • Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. (n.d.). Bentham Science.
  • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflamm
  • Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). (n.d.). PubMed.
  • Pasha, M. A. (2022). Synthesis of some substituted benzothiazole derivaties and its biological activities.
  • Benzothiazoles: A new profile of biological activities. (2025).
  • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (n.d.).
  • Benzothiazole derivatives as anticancer agents. (2019). FLORE.

Sources

An In-Depth Technical Guide to the Thermodynamic Stability of Benzothiazole-2-carbonitrile Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of benzothiazole-2-carbonitrile and its derivatives. Intended for researchers, scientists, and professionals in drug development, this document synthesizes experimental and computational methodologies to offer a deep understanding of the factors governing the stability of this important class of heterocyclic compounds. We delve into the causality behind experimental choices, provide detailed protocols for thermal and computational analyses, and explore the interplay between structure, stability, and decomposition pathways.

Introduction: The Benzothiazole-2-carbonitrile Core in Modern Chemistry

The benzothiazole scaffold is a privileged heterocyclic motif, integral to numerous pharmaceuticals, agrochemicals, and materials. The introduction of a nitrile group at the 2-position creates benzothiazole-2-carbonitrile, a versatile building block and a compound of significant interest in its own right. The nitrile group's electronic properties and reactivity make these compounds valuable precursors for a wide range of chemical transformations. However, the energetic nature of the cyano group also raises important questions about the thermodynamic stability of these molecules, a critical consideration for safe handling, storage, and application, particularly in the context of drug development where stability under physiological and storage conditions is paramount.

This guide will provide a holistic view of the thermodynamic stability of benzothiazole-2-carbonitrile compounds by exploring both experimental and theoretical approaches to its assessment.

Foundational Concepts: Thermodynamic vs. Kinetic Stability

Before delving into the specifics of benzothiazole-2-carbonitrile, it is crucial to distinguish between two key concepts of stability:

  • Thermodynamic Stability: This refers to the relative Gibbs free energy of a compound. A thermodynamically stable compound exists in a low-energy state and is less likely to spontaneously transform into a more stable species. In the context of this guide, we will primarily focus on thermal stability, which is a key indicator of thermodynamic stability.

  • Kinetic Stability: This relates to the energy barrier (activation energy) that must be overcome for a compound to undergo a reaction. A kinetically stable compound may not be in the lowest possible energy state but has a high activation energy for decomposition, making it slow to react.

A compound can be thermodynamically unstable but kinetically stable. Understanding both aspects is crucial for a complete picture of a molecule's behavior. For instance, a high activation energy for decomposition (kinetic stability) might make a compound appear stable under ambient conditions, even if its decomposition products are thermodynamically much more favorable.

Experimental Assessment of Thermal Stability

Thermal analysis techniques are the cornerstone of experimentally determining the thermodynamic stability of a compound. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are two of the most powerful and commonly employed methods.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It provides quantitative information about thermal decomposition, including the onset temperature of decomposition and the mass loss at different stages.

  • Atmosphere (Inert vs. Oxidative): The choice of purge gas is critical. An inert atmosphere (e.g., nitrogen or argon) allows for the study of pyrolysis (thermal decomposition in the absence of oxygen). An oxidative atmosphere (e.g., air or oxygen) provides insights into the compound's stability in the presence of an oxidant, which is often more relevant to real-world storage and processing conditions.

  • Heating Rate: A slower heating rate generally provides better resolution of distinct decomposition steps. However, it also prolongs the experiment. A common starting point for organic compounds is 10 °C/min.

  • Sample Preparation: A small, representative sample (typically 5-10 mg) should be used to ensure uniform heating and minimize thermal gradients within the sample. The sample should be ground into a fine powder to ensure consistent results.

  • Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Weigh approximately 5-10 mg of the finely ground benzothiazole-2-carbonitrile compound into a clean, tared TGA crucible (alumina or platinum).

  • Loading the Sample: Place the crucible onto the TGA balance.

  • Setting up the Experiment:

    • Set the initial temperature to ambient (e.g., 25 °C).

    • Set the final temperature to a point where complete decomposition is expected (e.g., 600 °C).

    • Set the heating rate to 10 °C/min.

    • Set the purge gas (e.g., nitrogen) flow rate to a constant value (e.g., 50 mL/min).

  • Running the Analysis: Start the experiment and record the mass loss as a function of temperature.

  • Data Analysis: Analyze the resulting TGA curve to determine the onset temperature of decomposition (Tonset) and the temperatures at which 5% and 50% mass loss occur (Td5 and Td50).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, glass transitions, and decomposition, and to quantify the enthalpy changes associated with these processes.

  • Sample Encapsulation: Using hermetically sealed pans is crucial for volatile or decomposing samples to prevent mass loss and ensure accurate enthalpy measurements.

  • Heating and Cooling Cycles: Performing a heat-cool-heat cycle can be useful to erase the sample's thermal history and obtain a more representative thermogram of the material's intrinsic properties.

  • Modulated DSC (MDSC): This technique can be employed to separate overlapping thermal events, providing clearer insights into complex transitions.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Weigh 2-5 mg of the finely ground compound into a hermetically sealable aluminum pan.

  • Encapsulation: Seal the pan using a press. Prepare an empty, sealed pan to be used as a reference.

  • Loading the Sample: Place the sample and reference pans into the DSC cell.

  • Setting up the Experiment:

    • Set the initial temperature to ambient (e.g., 25 °C).

    • Program a heating ramp (e.g., 10 °C/min) to a temperature above the expected melting or decomposition point.

  • Running the Analysis: Start the experiment and record the heat flow as a function of temperature.

  • Data Analysis: Analyze the DSC thermogram to identify endothermic peaks (melting, boiling) and exothermic peaks (crystallization, decomposition). Determine the onset temperature, peak temperature, and enthalpy of these transitions.

Data Presentation: Thermal Analysis of Substituted Phenyl Benzothiazoles
CompoundSubstituent PositionMelting Point (°C)Decomposition Range (°C)Reference
2-(2-hydroxyphenyl)benzothiazoleortho136130-300[1]
2-(3-hydroxyphenyl)benzothiazolemeta132.2130-300[1]
2-(4-hydroxyphenyl)benzothiazolepara231.3130-300[1]
2-(2,3-dihydroxyphenyl)benzothiazoleortho, meta186.2130-300[1]
2-(2,4-dihydroxyphenyl)benzothiazoleortho, para143.0130-300[1]
2-(3,4-dihydroxyphenyl)benzothiazolemeta, para223.1130-300[1]

Note: The decomposition range is reported as the major mass loss region in TGA analysis. The melting points were determined by DTA and are a measure of thermal stability, with higher melting points generally indicating greater stability.[1]

Computational Assessment of Stability

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and complementary approach to experimental methods for assessing the stability of molecules. DFT calculations can provide insights into electronic structure, thermodynamic properties, and reactivity.

Key Parameters from DFT for Stability Assessment
  • Optimized Geometry and Total Energy: The first step in any DFT study is to find the lowest energy conformation of the molecule. The calculated total electronic energy is a fundamental measure of its stability.

  • Thermodynamic Properties: From the optimized geometry and vibrational frequencies, thermodynamic parameters such as enthalpy (H), entropy (S), and Gibbs free energy (G) can be calculated. The standard enthalpy of formation (ΔHf°) is a key indicator of thermodynamic stability. Negative values of ΔHf° and ΔGf° indicate that the formation of the compound is an exothermic and spontaneous process, respectively, suggesting thermodynamic stability under standard conditions.[2]

  • Frontier Molecular Orbitals (HOMO-LUMO Gap): The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is known as the HOMO-LUMO gap (ΔE). A larger HOMO-LUMO gap generally correlates with higher kinetic stability and lower chemical reactivity.[1] A smaller gap suggests that the molecule is more easily excitable and therefore more reactive and less stable.

Computational Protocol: DFT Analysis of Benzothiazole-2-carbonitrile

This protocol outlines a typical workflow for assessing the stability of a benzothiazole-2-carbonitrile derivative using DFT.

DFT_Workflow A 1. Structure Input Draw the molecule in a builder (e.g., GaussView, Avogadro) B 2. Geometry Optimization Software: Gaussian, ORCA, etc. Method: B3LYP Basis Set: 6-311G(d,p) A->B C 3. Frequency Calculation Verify true minimum (no imaginary frequencies) B->C D 4. Single Point Energy Calculation (Optional, with a larger basis set for higher accuracy) C->D E 5. Analysis of Results - Total Energy - Thermodynamic Properties (H, S, G) - HOMO-LUMO Gap D->E

Caption: A typical workflow for DFT calculations to assess molecular stability.

  • Structure Input: Create the 3D structure of the benzothiazole-2-carbonitrile molecule using a molecular editor.

  • Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation. A commonly used and reliable method for organic molecules is the B3LYP functional with a basis set such as 6-311G(d,p).

  • Frequency Calculation: After optimization, a frequency calculation at the same level of theory is essential to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies). This step also provides the zero-point vibrational energy and thermal corrections to the electronic energy.

  • Analysis of Output:

    • Extract the total electronic energy from the optimization output.

    • From the frequency calculation output, obtain the enthalpy, entropy, and Gibbs free energy.

    • Visualize the HOMO and LUMO and calculate the energy gap.

Structure-Stability Relationships and Decomposition Pathways

The thermodynamic stability of benzothiazole-2-carbonitrile is intrinsically linked to its molecular structure. The fusion of the electron-deficient thiazole ring with the aromatic benzene ring creates a relatively stable system. However, the nature and position of substituents can significantly modulate this stability.

The Influence of Substituents

Computational studies on substituted benzothiazoles have shown that the electronic nature of substituents plays a crucial role in their kinetic stability.

  • Electron-Withdrawing Groups (EWGs): Substituents like -NO2 or -CF3 can decrease the HOMO-LUMO energy gap.[3] This makes the molecule more susceptible to electronic transitions and thus potentially more reactive and less kinetically stable. The nitrile group (-CN) itself is a strong electron-withdrawing group, which influences the overall electronic properties of the benzothiazole core.

  • Electron-Donating Groups (EDGs): Groups like -CH3 or -OCH3 tend to increase the HOMO-LUMO gap, thereby enhancing kinetic stability.

Substituent_Effects cluster_0 Electron-Withdrawing Group (e.g., -NO2, -CN) cluster_1 Electron-Donating Group (e.g., -CH3, -OCH3) EWG_Effect Decreases HOMO-LUMO Gap EWG_Result Lower Kinetic Stability Higher Reactivity EWG_Effect->EWG_Result EDG_Effect Increases HOMO-LUMO Gap EDG_Result Higher Kinetic Stability Lower Reactivity EDG_Effect->EDG_Result

Caption: The effect of substituents on the kinetic stability of benzothiazoles.

Proposed Thermal Decomposition Pathway

While a definitive, experimentally verified thermal decomposition pathway for benzothiazole-2-carbonitrile is not extensively documented, a plausible mechanism can be proposed based on the known chemistry of benzothiazoles and nitriles. Pyrolysis-GC-MS studies of related compounds can provide valuable clues. For example, the pyrolysis of 2-mercaptobenzothiazole has been shown to produce benzothiazole.[4] The pyrolysis of aromatic nitriles can lead to the formation of benzonitrile.[5]

A proposed initial step in the thermal decomposition of benzothiazole-2-carbonitrile could involve the cleavage of the thiazole ring, which is generally the less stable part of the fused system. This could be followed by a series of radical reactions.

Decomposition_Pathway A Benzothiazole-2-carbonitrile B Initial Ring Opening (Thiazole Ring Cleavage) A->B High Temperature C Radical Intermediates B->C D Smaller Volatile Fragments (e.g., HCN, CS2) C->D E Char Residue C->E

Caption: A proposed general pathway for the thermal decomposition of benzothiazole-2-carbonitrile.

Further studies, such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR), would be necessary to identify the evolved gases and elucidate the precise decomposition mechanism.

Conclusion and Future Outlook

The thermodynamic stability of benzothiazole-2-carbonitrile compounds is a multifaceted property governed by a delicate interplay of structural and electronic factors. This guide has provided a framework for understanding and assessing this stability through a combination of experimental and computational techniques.

  • Experimental methods like TGA and DSC provide essential quantitative data on the thermal behavior of these compounds.

  • Computational tools such as DFT offer a powerful means to predict stability, understand electronic structure, and guide the design of more stable derivatives.

For professionals in drug development and materials science, a thorough understanding of the thermodynamic stability of the benzothiazole-2-carbonitrile core is not merely an academic exercise but a practical necessity. It informs decisions on synthesis, purification, formulation, and storage, ultimately ensuring the safety and efficacy of the final product.

Future research should focus on obtaining detailed experimental thermal analysis data for a wider range of substituted benzothiazole-2-carbonitrile compounds and on using techniques like TGA-MS to definitively elucidate their decomposition pathways. Such studies will further enhance our ability to predict and control the stability of this important class of molecules.

References

  • Khan, I., et al. (2011). Synthesis, characterization and biological evaluation of some new 2-(substituted-phenyl)benzothiazole derivatives. European Journal of Medicinal Chemistry, 46(9), 4338-4344. [Link]

  • Patterson, J. M., Shiue, C. Y., & Smith, W. T. (1973). Benzonitrile formation in the pyrolysis of aromatic nitrogen compounds. The Journal of Organic Chemistry, 38(16), 2447-2450. [Link]

  • Jahromi, S., & Mostashari, S. M. (2012). Pyrolysis-gas chromatography/mass spectrometry of polymeric materials. In Mass Spectrometry in Polymer Chemistry. InTech. [Link]

  • Qualitest FZE. (2023). DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. [Link]

  • XRF Scientific. (n.d.). A Beginner's Guide to Thermogravimetric Analysis. [Link]

  • Bartel, C. J., et al. (2020). A review of computational approaches to predict the thermodynamic stability of inorganic solids. npj Computational Materials, 6(1), 97. [Link]

  • Torontech. (n.d.). TGA Sample Preparation: A Complete Guide. [Link]

  • Asghar, M. N., et al. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Molecules, 27(13), 4118. [Link]

  • Abdoulaye, K., et al. (2024). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analy. Journal of Materials Science and Chemical Engineering, 12(3), 31-50. [Link]

  • Bédé, L. A., et al. (2019). Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. International Journal of Chemistry, 11(1), 84. [Link]

  • Master Organic Chemistry. (2012). Thermodynamic And Kinetic Products. [Link]

  • Chemistry LibreTexts. (2022). 14.11: Kinetic Versus Thermodynamic Products. [Link]

Sources

An In-depth Technical Guide to the Safe Handling and Toxicological Profile of 4,6-Dichlorobenzo[d]thiazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) or comprehensive toxicological study for 4,6-Dichlorobenzo[d]thiazole-2-carbonitrile has been identified in publicly available literature and databases. The following guide has been synthesized by a Senior Application Scientist, drawing upon data from structurally analogous compounds, including other chlorinated benzothiazoles and related heterocyclic compounds. This document is intended to provide a robust framework for risk assessment and safe handling but must be supplemented by professional judgment and compound-specific analysis as more data becomes available.

Introduction and Compound Profile

This compound is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science.[1] Its benzothiazole core is a known scaffold in pharmacologically active molecules, exhibiting a range of biological activities.[1] The presence of two chlorine atoms and a nitrile group on the benzothiazole ring suggests a compound with distinct electronic properties and reactivity, which may influence its biological and toxicological profile.[1] Given its potential utility, a thorough understanding of its safety and toxicity is paramount for researchers.

Chemical Structure:

Caption: Molecular structure of this compound.

Predicted Hazard Identification and Classification

Based on the GHS classification of analogous compounds such as 2,4-Dichlorobenzothiazole and other chlorinated aromatic nitriles, this compound is anticipated to be classified as follows:

Table 1: Predicted GHS Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[2][3]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2][4][5]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[2][4][5]
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)Category 3H335: May cause respiratory irritation[2][4][5]

Predicted Hazard Pictograms:



Predicted Signal Word: Warning [2][4]

Expert Rationale: The presence of chlorine atoms on the aromatic ring can enhance the reactivity and lipophilicity of the molecule, potentially leading to skin and eye irritation.[1] The nitrile group can be metabolized to release cyanide in vivo, although this is dependent on the specific metabolic pathways, contributing to its potential acute toxicity. Respiratory irritation is a common hazard for fine organic powders.

Toxicological Profile

A definitive toxicological profile for this compound is not available. The following information is extrapolated from data on related compounds.

Acute Toxicity:

  • Oral: Harmful if swallowed is predicted. The LD50 for the related compound 2,4-dichlorobenzoic acid in mice is 830 mg/kg, suggesting moderate acute oral toxicity.[6]

  • Dermal: Dermal toxicity is expected to be a potential concern. Direct contact should be avoided.

  • Inhalation: Inhalation of dust may be harmful and cause respiratory tract irritation.[4][5][6]

Skin and Eye Irritation:

  • Structurally similar compounds are known to cause skin and serious eye irritation.[4][5][7] Direct contact with the skin or eyes is likely to cause irritation, redness, and pain.

Carcinogenicity, Mutagenicity, and Reproductive Toxicity:

  • There is no data to suggest that this compound is carcinogenic, mutagenic, or a reproductive toxin. However, the absence of data does not signify the absence of effect.

Safe Handling and Personal Protective Equipment (PPE)

A rigorous approach to safe handling is essential when working with this compound. The following workflow should be implemented to minimize exposure.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling a Consult SDS of Analogous Compounds b Conduct Risk Assessment a->b c Designate Work Area in Fume Hood b->c d Don Appropriate PPE c->d e Weigh and Handle in Fume Hood d->e f Keep Container Tightly Closed e->f g Decontaminate Work Surfaces f->g h Dispose of Waste in Labeled Container g->h i Remove PPE and Wash Hands h->i

Caption: Recommended workflow for the safe handling of this compound.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[5][8]

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves (e.g., nitrile rubber). Inspect gloves before use.[9]

    • Clothing: Wear a lab coat and, for larger quantities, consider a chemical-resistant apron or suit.[4]

  • Respiratory Protection: Use a NIOSH-approved respirator with a particulate filter if there is a risk of dust inhalation or if working outside of a fume hood.[4]

First-Aid Measures

In the event of exposure, immediate action is critical.

Table 2: First-Aid Procedures

Exposure RouteFirst-Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][5][10]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[4][5][7]
Eye Contact Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][5][10]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][10]

Storage and Disposal

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

  • Keep away from incompatible materials such as strong oxidizing agents.

Disposal:

  • Dispose of this chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter drains or waterways.[4][8]

Experimental Protocols

Protocol 1: Weighing and Preparing a Solution

  • Preparation: Designate a clean, decontaminated workspace within a certified chemical fume hood.

  • PPE: Don all required personal protective equipment as outlined in Section 4.

  • Weighing:

    • Use an analytical balance inside the fume hood or a balance with a draft shield.

    • Carefully transfer the desired amount of this compound from the stock container to a tared weighing vessel.

    • Close the stock container immediately after use.

  • Solubilization:

    • Add the solvent to the weighing vessel containing the compound.

    • Gently swirl or sonicate to dissolve.

  • Transfer: Transfer the solution to the reaction vessel.

  • Decontamination: Clean the weighing vessel and any contaminated surfaces with an appropriate solvent.

  • Waste Disposal: Dispose of all contaminated materials in a designated hazardous waste container.

  • Post-Handling: Remove PPE and wash hands thoroughly.

Conclusion

While this compound holds promise for various research applications, the lack of specific safety and toxicity data necessitates a cautious and well-informed approach to its handling. By adhering to the principles of chemical safety, utilizing appropriate personal protective equipment, and following the recommended protocols, researchers can minimize their risk of exposure and safely explore the potential of this compound. It is imperative that the scientific community continues to investigate and publish data on the toxicological properties of novel chemical entities to ensure the safety of all laboratory personnel.

References

  • Smolecule. (n.d.). Buy this compound | 1188236-02-3.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
  • CymitQuimica. (2026). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.
  • TCI Chemicals. (2025). SAFETY DATA SHEET.
  • Materion. (2015). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
  • PubChem. (n.d.). 2,4-Dichlorobenzothiazole.
  • PubChem. (n.d.). Benzothiazole-6-carbonitrile.
  • ChemicalBook. (2026). Chemical Safety Data Sheet MSDS / SDS - Silicic acid, lithium magnesium salt.

Sources

A Comprehensive Technical Guide to the Synthesis of Precursors for 4,6-Dichlorobenzo[d]thiazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4,6-Dichlorobenzo[d]thiazole-2-carbonitrile is a highly functionalized heterocyclic compound that serves as a pivotal building block in medicinal chemistry and materials science. Its scaffold is of significant interest for developing novel antiviral and anticancer agents, and its 2-cyano group makes it a versatile tool for bioconjugation and the creation of advanced imaging probes.[1] This guide provides an in-depth exploration of the primary and most reliable synthetic pathways to its key precursors, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind critical process parameters. We will dissect a robust, two-stage approach commencing from 2,4-dichloroaniline, proceeding through the formation of a 2-amino-4,6-dichlorobenzothiazole intermediate, and culminating in the introduction of the carbonitrile functionality via a classic Sandmeyer reaction. This document is intended to equip researchers, chemists, and drug development professionals with the technical knowledge required to efficiently synthesize and utilize this valuable compound.

Introduction to the Target Scaffold

The this compound molecule is characterized by a benzothiazole core, a bicyclic system where a benzene ring is fused to a thiazole ring. The strategic placement of two chlorine atoms at the 4 and 6 positions enhances its lipophilicity and modulates its electronic properties, while the carbonitrile group at the 2-position is a key functional handle.[1] Dihalogenated benzothiazole derivatives have demonstrated significant biological activities, including potent anti-norovirus activity.[1] Furthermore, the 2-cyanobenzothiazole moiety is instrumental in "click chemistry" applications, reacting selectively with cysteine residues under physiological conditions for specific peptide labeling and the assembly of biomolecules.[1][2]

Given its synthetic utility, a clear and reliable path to this molecule and its precursors is essential for advancing research in these fields. This guide focuses on elucidating the most practical and well-documented synthetic route.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule reveals a straightforward strategy. The carbonitrile group can be installed from an amino group via the Sandmeyer reaction, a cornerstone of aromatic chemistry.[3][4] This points to 2-amino-4,6-dichlorobenzothiazole as the immediate key precursor. This aminobenzothiazole can, in turn, be constructed from a suitably substituted aniline, specifically 2,4-dichloroaniline , through a one-pot thiocyanation and intramolecular cyclization reaction.

G target This compound precursor1 2-Amino-4,6-dichlorobenzothiazole target->precursor1 Sandmeyer Reaction (Diazotization + Cyanation) precursor2 2,4-Dichloroaniline precursor1->precursor2 Thiocyanation & Intramolecular Cyclization

Caption: Retrosynthetic pathway for the target molecule.

This approach is advantageous due to the commercial availability and cost-effectiveness of the starting materials and the robustness of the chosen chemical transformations.

Pathway Stage 1: Synthesis of 2-Amino-4,6-dichlorobenzothiazole

The formation of the 2-aminobenzothiazole core from an aniline is a well-established and efficient transformation. The reaction proceeds by the in-situ formation of a thiocyanate intermediate from 2,4-dichloroaniline, which then undergoes an electrophilic attack and cyclization, driven by an oxidizing agent like bromine.[5]

Underlying Principles and Causality

The reaction mechanism involves several key steps. First, 2,4-dichloroaniline reacts with thiocyanate. Bromine serves as an electrophile that activates the thiocyanate and facilitates the attack by the aniline nitrogen. The subsequent intramolecular cyclization involves the attack of the aromatic ring onto the sulfur, leading to the formation of the benzothiazole ring system. Glacial acetic acid is an ideal solvent as it is polar enough to dissolve the reagents but is aprotic, preventing unwanted side reactions. The initial cooling during bromine addition is critical to control the exothermic reaction and prevent the formation of polybrominated byproducts.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[5]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2,4-dichloroaniline (0.03 mol, 4.86 g) and potassium thiocyanate (0.09 mol, 8.74 g) in 50 mL of glacial acetic acid.

  • Bromine Addition: Cool the mixture in an ice-salt bath to below 5 °C. Separately, prepare a solution of bromine (0.03 mol, 4.8 g, ~1.54 mL) in 25 mL of glacial acetic acid. Add the bromine solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Progression: After the complete addition of bromine, remove the cooling bath and allow the mixture to warm to room temperature. Stir the reaction mixture vigorously for 10-12 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Pour the reaction mixture into 200 mL of warm water. A precipitate may form; filter this off and discard it. Carefully neutralize the filtrate with a 10% aqueous sodium hydroxide solution until it is basic (pH ~8-9).

  • Product Collection: The desired product, 2-amino-4,6-dichlorobenzothiazole, will precipitate as a solid. Collect the precipitate by vacuum filtration, wash it thoroughly with cold water, and dry it under a vacuum. The product can be further purified by recrystallization from ethanol if necessary.

Data Summary
ParameterValueReference
Starting Material 2,4-Dichloroaniline[5]
Key Reagents KSCN, Br₂, Glacial Acetic Acid[5]
Temperature Control < 5 °C for Bromine Addition[5]
Reaction Time 10-12 hours[5]
Typical Yield 75-85%
Appearance Off-white to pale yellow solid

Pathway Stage 2: The Sandmeyer Reaction for 2-Cyanation

The Sandmeyer reaction is a powerful method for replacing an aromatic amino group with a variety of substituents, including the cyano group.[3][6] It is a two-step process: the formation of a diazonium salt, followed by its displacement with a nucleophile using a copper(I) salt as a catalyst.[7][8]

Mechanistic Insights

Diazotization: The reaction is initiated by treating the primary aromatic amine (2-amino-4,6-dichlorobenzothiazole) with nitrous acid (HONO), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid like sulfuric or hydrochloric acid. The reaction must be kept cold (0-5 °C) because aryl diazonium salts are unstable at higher temperatures and can decompose violently, often leading to the formation of undesired phenol byproducts.

Copper-Catalyzed Cyanation: The second stage involves a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[3] A single electron is transferred from the copper(I) cyanide catalyst to the diazonium salt. This results in the formation of an aryl radical with the loss of nitrogen gas (N₂), a thermodynamically very favorable process. The aryl radical then abstracts a cyanide group from the now copper(II) species to form the final product and regenerate the copper(I) catalyst.[8]

G cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Cyanation Amine 2-Amino-4,6-dichlorobenzothiazole Diazonium 4,6-Dichlorobenzothiazole- 2-diazonium Salt Amine->Diazonium NaNO₂, H₂SO₄ 0-5 °C Product 4,6-Dichlorobenzo[d]thiazole- 2-carbonitrile Diazonium->Product CuCN, KCN Heat

Caption: Workflow for the Sandmeyer cyanation reaction.

Detailed Experimental Protocol

SAFETY NOTE: This procedure involves highly toxic cyanides (CuCN, KCN). All operations must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Cyanide waste must be quenched and disposed of according to institutional safety protocols.

Part A: Diazotization

  • In a flask, suspend 2-amino-4,6-dichlorobenzothiazole (0.02 mol, 4.38 g) in a mixture of concentrated sulfuric acid (5 mL) and water (20 mL). Stir and cool the suspension to 0-5 °C in an ice-salt bath.

  • Prepare a solution of sodium nitrite (0.022 mol, 1.52 g) in 10 mL of cold water.

  • Add the sodium nitrite solution dropwise to the amine suspension, keeping the temperature strictly between 0 and 5 °C. The solid will gradually dissolve as the diazonium salt forms. Stir for an additional 20 minutes at this temperature after the addition is complete.

Part B: Cyanation

  • In a separate, larger flask, prepare a solution of copper(I) cyanide (0.025 mol, 2.24 g) and potassium cyanide (0.05 mol, 3.25 g) in 30 mL of water. Warm the solution gently if needed to dissolve the salts, then cool it to room temperature.

  • Carefully and slowly add the cold diazonium salt solution from Part A to the copper cyanide solution. This addition can cause vigorous foaming due to the evolution of nitrogen gas.

  • After the addition is complete, gently warm the reaction mixture to 50-60 °C for 30 minutes to ensure the reaction goes to completion.

  • Cool the mixture to room temperature. The product will precipitate as a solid. Collect the solid by vacuum filtration, wash it thoroughly with water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetonitrile.

Alternative Synthetic Strategies

While the Sandmeyer reaction is a classic and reliable method, modern organometallic chemistry offers alternative pathways that can be more direct. One such approach is the palladium-catalyzed intramolecular C-H functionalization/C-S bond formation.[2][9]

This strategy begins with the same 2,4-dichloroaniline, which is first converted to an N-(2,4-dichlorophenyl)cyanothioformamide. This intermediate is then subjected to a catalytic system, often involving palladium and a copper co-catalyst, to induce cyclization directly to the 2-cyanobenzothiazole product.[10]

G Aniline 2,4-Dichloroaniline Thioformamide N-(2,4-dichlorophenyl) cyanothioformamide Aniline->Thioformamide Multi-step (e.g., via Appel Salt) Target 4,6-Dichlorobenzo[d]thiazole- 2-carbonitrile Thioformamide->Target Pd/Cu Catalysis C-H Activation/C-S Coupling

Caption: Pd-catalyzed C-H activation pathway.

While potentially more elegant and atom-economical, this method often requires more specialized reagents, catalyst systems, and significant optimization of reaction conditions, which may make it less accessible for general laboratory synthesis compared to the robust Sandmeyer approach.

Conclusion

The synthesis of this compound is most reliably achieved through a well-defined, two-stage process. The foundational step is the efficient synthesis of the 2-amino-4,6-dichlorobenzothiazole precursor from commercially available 2,4-dichloroaniline. This intermediate is then effectively converted to the target carbonitrile using the time-tested Sandmeyer reaction. This guide has detailed the experimental protocols and, more importantly, the underlying chemical principles and causalities that govern these transformations. By understanding the "why" behind each step—from temperature control in diazotization to the catalytic cycle in the cyanation—researchers can confidently and safely execute this synthesis, enabling further discovery in the vital fields of drug development and chemical biology.

References

  • Selvaraj, R., et al. (n.d.). Synthesis of 2-benzoylamino-4,6-dichloro-benzothiazole (BTT) from... ResearchGate. Available at: [Link]

  • Wikipedia. (2023). Sandmeyer reaction. Available at: [Link]

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Available at: [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Available at: [Link]

  • Broudic, N., et al. (2022). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. Molecules, 27(21), 7565. Available at: [Link]

  • ResearchGate. (2020). European Journal of Molecular & Clinical Medicine Synthesis of some New 4,6-dichloro-2-aminobenzothiazole compensators with expected biological. Available at: [Link]

  • Sharma, D., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19, 1373-1405. Available at: [Link]

  • J&K Scientific LLC. (n.d.). Sandmeyer Reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Available at: [Link]

  • Google Patents. (n.d.). CN101857579A - A kind of synthetic method of 2-amino-5,6-dichlorobenzothiazole.
  • MDPI. (2019). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 24(9), 1667. Available at: [Link]

  • MDPI. (n.d.). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. Available at: [Link]

  • SAS Publishers. (n.d.). Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6- chlorobenzothiazole. Available at: [Link]

  • ResearchGate. (2022). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. Available at: [Link]

  • Hauser, J. R., et al. (2016). Economical and scalable synthesis of 6-amino-2-cyanobenzothiazole. Beilstein Journal of Organic Chemistry, 12, 2019-2025. Available at: [Link]

Sources

Solubility Profile & Solvent Selection Guide: 4,6-Dichlorobenzo[d]thiazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4,6-Dichlorobenzo[d]thiazole-2-carbonitrile (CAS: 1188236-02-3) is a critical heterocyclic intermediate employed in the synthesis of azo dyes, agrochemicals, and pharmaceutical scaffolds. Its utility is defined by the electrophilic nature of the benzothiazole core, modulated by the electron-withdrawing nitrile group at C2 and chlorine substituents at C4 and C6.

This technical guide addresses a common gap in the literature: the lack of empirical solubility data for this specific derivative. By synthesizing structural analysis with thermodynamic principles and comparative data from benzothiazole analogs, this whitepaper provides a predictive solubility profile , a solvent selection strategy for process optimization, and a validated protocol for empirical determination.

Physicochemical Characterization & Solubility Thermodynamics[1][2]

To predict solubility behavior, one must analyze the competition between the Crystal Lattice Energy (


) and the Solvation Energy (

).
Structural Analysis
  • Core Scaffold: The benzothiazole system is planar and aromatic, promoting

    
     stacking interactions that stabilize the solid state.
    
  • 2-Cyano Group (-CN): A strong dipole. It increases the molecule's polarity significantly compared to the parent benzothiazole, facilitating interactions with polar aprotic solvents via dipole-dipole forces.

  • 4,6-Dichloro Substitution:

    • Lipophilicity: Increases

      
       (predicted 
      
      
      
      ), reducing aqueous solubility to negligible levels.
    • Lattice Energy: The symmetry and halogen bonding potential of the dichloro-substitution typically elevate the melting point (approx. 170–200°C range), making the compound harder to dissolve at ambient temperatures compared to mono-substituted analogs.

Thermodynamic Mechanism

Dissolution requires the solvent to overcome the high enthalpy of fusion (


).
  • Enthalpic Penalty: Breaking the stable crystal lattice of this compound requires significant energy.

  • Entropic Gain: The rigid structure gains limited conformational entropy upon dissolution.

Visualization: Solubility Mechanism

SolubilityMechanism cluster_0 Key Interactions Solid Solid Crystal Lattice (High Stability) Transition Lattice Disruption Solid->Transition + ΔH_fusion EnergyInput Energy Input (Heat/Mixing) EnergyInput->Transition Solvation Solvation Shell Formation (Dipole-Dipole / Van der Waals) Transition->Solvation Solution Dissolved State (Homogeneous) Solvation->Solution - ΔH_solvation CN_Dipole Nitrile Group (Dipole Interactions) CN_Dipole->Solvation Cl_Lipophilicity Cl Substituents (Dispersion Forces) Cl_Lipophilicity->Solvation

Caption: Thermodynamic pathway of dissolution highlighting the role of functional groups in solvation energy.

Solubility Profile in Organic Solvents[3][4][5][6]

The following profile is categorized by solvent class, derived from the compound's Hansen Solubility Parameters (HSP) profile (High Dispersion


, Moderate Polarity 

, Low Hydrogen Bonding

).
Table 1: Predictive Solubility Matrix (at 25°C)
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, DMAc, NMP High (>100 mg/mL) Primary Choice. The high dipole moment of these solvents matches the polarity of the 2-cyano group, effectively overcoming lattice energy.
Chlorinated DCM, Chloroform, DCE Good (50–100 mg/mL) "Like dissolves like." Excellent match for the chlorinated aromatic ring via dispersion forces.
Polar Aprotic (Volatile) Acetone, THF, Ethyl Acetate Moderate (10–50 mg/mL) Good interaction with the nitrile group, but lower boiling points may limit saturation capacity compared to DMSO.
Aromatic Hydrocarbons Toluene, Xylene Low to Moderate Useful for recrystallization at high temperatures. Poor solubility at RT due to polarity mismatch (Solvent is too non-polar).
Polar Protic Methanol, Ethanol, IPA Low (<10 mg/mL) The compound lacks strong H-bond donors/acceptors to interact with alcohols. Solubility increases significantly with heat (Recrystallization candidate).
Non-Polar Aliphatic Hexane, Heptane, Cyclohexane Insoluble Complete polarity mismatch. The solvent cannot disrupt the crystal lattice.
Aqueous Water, PBS Insoluble (<0.01 mg/mL) High lipophilicity (

) and lack of H-bonding capability preclude aqueous solubility.

Applications in Process Development

A. Reaction Medium Selection
  • Nucleophilic Substitution (

    
    ):  Use DMF  or DMSO . These solvents stabilize the transition state and ensure high solubility of the substrate, driving the reaction to completion.
    
  • Coupling Reactions: THF or Dioxane are preferred for palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) due to compatibility with organometallic catalysts.

B. Recrystallization Strategy

To purify crude this compound, a "Solvent/Anti-solvent" or "Thermal Gradient" approach is recommended.

  • System 1 (Thermal): Ethanol . The compound is likely sparingly soluble at RT but soluble at reflux. Cooling yields pure crystals.

  • System 2 (Anti-solvent): Dissolve in minimal DCM (Good solvent), then slowly add Hexane (Anti-solvent) to induce precipitation.

Experimental Protocol: Determination of Equilibrium Solubility

Since specific literature values are absent, the following Self-Validating Protocol is required to generate internal data. This method uses the "Shake-Flask" technique coupled with HPLC quantification.

Materials
  • Compound: this compound (>98% purity).

  • Solvents: HPLC Grade (DMSO, MeOH, ACN, Toluene).

  • Equipment: Orbital shaker (temperature controlled), 0.45 µm PTFE syringe filters, HPLC system (UV detector).

Workflow Diagram

ExperimentalProtocol Step1 1. Saturation Add excess solid to solvent (e.g., 50 mg in 1 mL) Step2 2. Equilibration Shake at 25°C for 24-48 hours (Orbital Shaker) Step1->Step2 Step3 3. Filtration Filter supernatant (0.45 µm PTFE) Remove undissolved solid Step2->Step3 Step4 4. Dilution Dilute aliquot with Mobile Phase (Ensure within calibration range) Step3->Step4 Step5 5. Quantification HPLC-UV Analysis (Compare to Standard Curve) Step4->Step5

Caption: Step-by-step Shake-Flask method for quantitative solubility determination.

Detailed Methodology
  • Preparation: Add excess solid (~50 mg) to 2 mL glass vials containing 1 mL of the target solvent.

  • Equilibration: Seal vials and agitate at 25°C ± 0.1°C for 24 hours. Validation Check: Ensure solid is still visible. If not, add more solid.

  • Sampling: Centrifuge at 10,000 rpm for 5 minutes or filter through a pre-heated 0.45 µm PTFE filter (to prevent precipitation during filtration).

  • Quantification (HPLC Conditions):

    • Column: C18 (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5 µm).

    • Mobile Phase: ACN:Water (70:30 v/v) – High organic content required to elute lipophilic compound.

    • Wavelength: 280 nm (Targeting the benzothiazole

      
       transition).[1]
      
    • Calculation:

      
      
      

References

  • National Center for Biotechnology Information. (2023). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed C-H Functionalization. PubChem PMC. Retrieved from [Link]

Sources

The Strategic Application of 4,6-Dichlorobenzo[d]thiazole-2-carbonitrile in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

In the landscape of contemporary drug discovery, the benzothiazole core stands as a "privileged scaffold"—a molecular framework that consistently appears in compounds exhibiting a wide array of biological activities. Within this important class of heterocycles, 4,6-Dichlorobenzo[d]thiazole-2-carbonitrile has emerged as a high-value intermediate for the synthesis of novel therapeutic agents.[1] Its unique electronic properties, conferred by the electron-withdrawing chloro and cyano substituents, make it a versatile building block for creating structurally diverse molecules with significant potential in medicinal chemistry.[1] This guide provides a comprehensive overview of the synthesis, chemical reactivity, and, most importantly, the applications of this compound in the development of new pharmaceuticals, with a focus on its utility in generating anticancer and antimicrobial agents.

Synthesis and Mechanistic Insights: Crafting the Core

The strategic placement of functional groups on the this compound scaffold makes its synthesis a critical aspect of its utility. While various methods exist for the synthesis of benzothiazoles, a particularly relevant and adaptable approach for this specific molecule involves a multi-step sequence starting from a readily available substituted aniline. A plausible and efficient synthetic strategy is outlined below, based on established methodologies for related benzothiazole derivatives.

A key transformation in the synthesis of 2-cyanobenzothiazoles is the palladium-catalyzed/copper-assisted C-H functionalization and intramolecular C-S bond formation from N-arylcyanothioformamides. This method offers a regioselective and efficient route to a wide range of substituted 2-cyanobenzothiazoles.

Synthesis_of_4_6_Dichlorobenzothiazole_2_carbonitrile aniline 2,4-Dichloroaniline intermediate N-(2,4-Dichlorophenyl)cyanothioformamide aniline->intermediate Reaction with Appel's Salt appel_salt Appel's Salt (4,5-dichloro-1,2,3-dithiazolium chloride) product This compound intermediate->product Intramolecular Cyclization pd_catalyst Pd(OAc)₂ (cat.) cu_catalyst Cu(OAc)₂ (cat.) oxidant Air (Oxidant) additive KI solvent Solvent (e.g., DMF)

Caption: Plausible synthetic route to this compound.

Experimental Protocol: Synthesis of this compound

The following protocol is a representative procedure adapted from the synthesis of related 2-cyanobenzothiazoles.

Step 1: Synthesis of N-(2,4-Dichlorophenyl)cyanothioformamide

  • To a solution of 2,4-dichloroaniline (1.0 eq) in an appropriate solvent such as dichloromethane, add 4,5-dichloro-1,2,3-dithiazolium chloride (Appel's salt) (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-(2,4-Dichlorophenyl)cyanothioformamide.

Step 2: Intramolecular Cyclization to this compound

  • In a reaction vessel, combine N-(2,4-Dichlorophenyl)cyanothioformamide (1.0 eq), Palladium(II) acetate (0.1 eq), Copper(II) acetate (0.2 eq), and Potassium Iodide (2.0 eq) in a suitable solvent like dimethylformamide (DMF).

  • Stir the mixture at a specified temperature (e.g., 100-120 °C) under an air atmosphere for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield this compound.

Medicinal Chemistry Applications: A Scaffold for Innovation

The true value of this compound lies in its application as a versatile starting material for the synthesis of a diverse range of biologically active compounds. The chloro substituents at positions 4 and 6 are amenable to further functionalization via cross-coupling reactions, while the 2-carbonitrile group can be transformed into other functional moieties, allowing for extensive exploration of the chemical space around the benzothiazole core.[1]

Anticancer Potential

Derivatives of dichlorinated benzothiazoles have demonstrated significant cytotoxic effects against various cancer cell lines.[2] The mechanism of action is often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival.

One promising avenue of research involves the development of benzothiazole derivatives as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer. The 4,6-dichloro substitution pattern on the benzothiazole ring can contribute to favorable binding interactions within the ATP-binding pocket of these enzymes.

Illustrative Signaling Pathway: Kinase Inhibition

Kinase_Inhibition cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis Inhibits Inhibitor 4,6-Dichlorobenzothiazole Derivative Inhibitor->RAF Inhibits Biological_Evaluation_Workflow start Synthesized Derivative of This compound antimicrobial_screening Antimicrobial Screening (e.g., MIC Assay) start->antimicrobial_screening anticancer_screening Anticancer Screening (e.g., MTT Assay) start->anticancer_screening hit_identification Hit Identification antimicrobial_screening->hit_identification anticancer_screening->hit_identification mechanism_studies Mechanism of Action Studies (e.g., Enzyme Inhibition Assays) hit_identification->mechanism_studies lead_optimization Lead Optimization (Structure-Activity Relationship) mechanism_studies->lead_optimization preclinical_studies Preclinical Studies lead_optimization->preclinical_studies

Caption: A generalized workflow for the biological evaluation of novel benzothiazole derivatives.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compound (dissolved in DMSO)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, perform serial two-fold dilutions of the compound in MHB to achieve a range of concentrations.

  • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion and Future Perspectives

This compound represents a strategically important building block in medicinal chemistry. Its synthesis, while requiring careful optimization, provides access to a scaffold that is ripe for chemical modification. The demonstrated potential of related di-halogenated benzothiazoles in anticancer and antimicrobial applications underscores the promise of derivatives of this specific core. Future research efforts should focus on the systematic exploration of the chemical space around this scaffold, guided by structure-activity relationship studies and computational modeling, to develop novel therapeutic agents with enhanced potency and selectivity.

References

  • Sato, S., et al. (2005). Synthesis and biological evaluation of benzothiazole derivatives as potent antitumor agents. Bioorganic & Medicinal Chemistry Letters, 15(14), 3328-3332. Retrieved from [Link]

Sources

Methodological & Application

Application Note & Protocol: Condensation of D-cysteine with 4,6-Dichlorobenzo[d]thiazole-2-carbonitrile for the Synthesis of Novel Thiazolyl-Thiazoline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The condensation reaction between a 1,2-aminothiol, such as D-cysteine, and a 2-cyanobenzothiazole derivative is a cornerstone of modern bioconjugation and reporter molecule synthesis. This reaction is famously employed in the final step of synthesizing D-luciferin, the substrate for firefly luciferase, a critical tool in bioluminescence imaging (BLI).[1][2][3] The remarkable biocompatibility and specificity of this reaction have led to its widespread adoption for protein labeling, molecular imaging, and the development of novel biosensors.[4][5][6] This application note provides a detailed protocol for the condensation of D-cysteine with 4,6-Dichlorobenzo[d]thiazole-2-carbonitrile, a versatile building block for creating novel dichlorinated luciferin analogs and other complex molecular structures.[7] The resulting thiazolyl-thiazoline scaffold holds significant potential for applications in drug discovery and chemical biology, owing to the diverse biological activities associated with benzothiazole derivatives, including antiviral, anticancer, and antimicrobial properties.[7][8]

The protocol herein is designed for researchers, scientists, and drug development professionals, offering a comprehensive, step-by-step guide with explanations of the underlying chemical principles. By providing a self-validating system with clear causality behind experimental choices, this document aims to empower researchers to confidently synthesize and explore the potential of these novel compounds.

Reaction Mechanism and Workflow

The condensation reaction proceeds through a nucleophilic attack of the thiol group of D-cysteine on the electrophilic carbon of the nitrile group in this compound. This is followed by an intramolecular cyclization involving the amino group of D-cysteine, leading to the formation of a stable thiazoline ring. The reaction is highly specific for the 1,2-aminothiol moiety of cysteine.[6][9]

Experimental Workflow Diagram

experimental_workflow reagents Reagent Preparation - this compound - D-cysteine hydrochloride monohydrate - Solvents and Buffers reaction_setup Reaction Setup - Inert atmosphere (Argon/Nitrogen) - Temperature control reagents->reaction_setup 1. condensation Condensation Reaction - Controlled pH adjustment - Monitoring progress (TLC/LC-MS) reaction_setup->condensation 2. workup Reaction Work-up - Quenching - Extraction condensation->workup 3. purification Purification - Column chromatography workup->purification 4. analysis Product Analysis - NMR, Mass Spectrometry, HPLC purification->analysis 5.

Caption: A schematic overview of the experimental workflow for the condensation reaction.

Chemical Reaction Diagram

reaction_mechanism cluster_reactants Reactants cluster_product Product r1 This compound p1 (S)-2-(4,6-dichlorobenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid r1->p1 + r2 D-cysteine r2->p1

Caption: The overall chemical transformation from reactants to the final product.

Materials and Methods

Reagents and Equipment
Reagent/EquipmentGrade/SpecificationRecommended Supplier
This compound≥95% purityBenchchem, Smolecule
D-cysteine hydrochloride monohydrate≥98% puritySigma-Aldrich
Methanol (MeOH)Anhydrous, ≥99.8%VWR, Fisher
Tetrahydrofuran (THF)Anhydrous, ≥99.9%, inhibitor-freeSigma-Aldrich
Sodium bicarbonate (NaHCO₃)ACS reagent, ≥99.7%Fisher Scientific
Distilled water (H₂O)Deionized, 18.2 MΩ·cmMillipore
Argon or Nitrogen gasHigh purity (99.998%)Airgas
Round-bottom flasksVarious sizesPyrex, Kimble
Magnetic stirrer and stir barsIKA, Corning
pH meterCalibratedMettler Toledo
Thin-layer chromatography (TLC) platesSilica gel 60 F₂₅₄Merck
Column chromatography suppliesSilica gel (230-400 mesh)Sorbent Technologies
Rotary evaporatorBüchi
High-performance liquid chromatography (HPLC)C18 columnAgilent, Waters
Mass spectrometer (MS)ESI or MALDISciex, Thermo Fisher
Nuclear magnetic resonance (NMR) spectrometer≥400 MHzBruker, JEOL

Experimental Protocol

This protocol is adapted from established methods for the synthesis of luciferin and its analogs.[3][10]

1. Preparation of Reagents

  • D-cysteine solution: Prepare a fresh solution of D-cysteine hydrochloride monohydrate in distilled water. The concentration will depend on the reaction scale.

  • Sodium bicarbonate solution: Prepare a 5% (w/v) solution of sodium bicarbonate in distilled water. This will be used to adjust the pH of the reaction mixture.

  • Solvent mixture: Prepare a mixture of methanol and tetrahydrofuran (THF), typically in a 2:1 or 3:1 v/v ratio.

2. Reaction Setup

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound.

  • Dissolve the starting material in the methanol/THF solvent mixture.

  • Place the flask under an inert atmosphere of argon or nitrogen. This is crucial to prevent oxidation of the thiol group in D-cysteine.

  • Begin stirring the solution at room temperature.

3. Condensation Reaction

  • Add the aqueous solution of D-cysteine hydrochloride monohydrate to the stirring solution of the cyanobenzothiazole derivative. A typical molar excess of D-cysteine (1.2 to 1.5 equivalents) is recommended to drive the reaction to completion.

  • The initial pH of the mixture will be acidic due to the hydrochloride salt of D-cysteine.

  • Slowly add the 5% sodium bicarbonate solution dropwise to the reaction mixture. The goal is to raise the pH to a range of 7.2-7.8. This deprotonates the thiol group, making it a more potent nucleophile, and also neutralizes the hydrochloride.[10] It is critical to monitor the pH continuously with a calibrated pH meter and maintain it within this range. A pH that is too high can lead to hydrolysis of the nitrile group.[11]

  • Allow the reaction to proceed at room temperature for 1-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

4. Reaction Work-up and Purification

  • Once the reaction is complete, quench the reaction by adding a small amount of a mild acid (e.g., dilute HCl) to neutralize any excess base.

  • Remove the organic solvents (methanol and THF) under reduced pressure using a rotary evaporator.

  • The remaining aqueous solution can be extracted with an organic solvent such as ethyl acetate to remove any unreacted starting material and non-polar byproducts.

  • The desired product, being a carboxylic acid, may remain in the aqueous layer or can be precipitated by adjusting the pH.

  • The crude product can be purified by column chromatography on silica gel. A suitable eluent system would typically be a gradient of methanol in dichloromethane or ethyl acetate.

5. Product Analysis and Characterization

  • The purified product should be characterized by standard analytical techniques to confirm its identity and purity.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Trustworthiness and Self-Validation

The success of this protocol relies on several key checkpoints:

  • pH Control: The pH of the reaction is the most critical parameter. Consistent monitoring and careful adjustment are essential for high yields. The reaction's progress is directly tied to the nucleophilicity of the cysteine's thiol group, which is pH-dependent.

  • Inert Atmosphere: The absence of oxygen prevents the oxidative dimerization of D-cysteine to D-cystine, a common side reaction that would reduce the yield.

  • Reaction Monitoring: Regular analysis by TLC or LC-MS provides real-time feedback on the reaction's progress and allows for timely intervention if the reaction stalls or forms significant byproducts.

  • Purity of Starting Materials: The use of high-purity this compound and D-cysteine is paramount to avoid the introduction of impurities that can complicate the reaction and purification process.

By diligently following these steps and validation checks, researchers can ensure the reliable and reproducible synthesis of the target (S)-2-(4,6-dichlorobenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid.

References

  • Expedient synthesis of electronically modified luciferins for bioluminescence imaging - PMC. (n.d.).
  • Rational Design and Synthesis of Novel Amino-Luciferin Analogues - UCL Discovery. (n.d.).
  • Synthesis of N-peptide-6-amino-D-luciferin Conjugates - Frontiers. (n.d.).
  • One-pot synthesis of D-luciferin (D-1) from p-BQ (10), L-cysteine(OMe) - ResearchGate. (n.d.). Retrieved February 12, 2026, from [Link]

  • D-Luciferin, derivatives and analogues: synthesis and in vitro/in vivo luciferase-catalyzed bioluminescent activity - Semantic Scholar. (n.d.). Retrieved February 12, 2026, from [Link]

  • A simple bioluminescent method for measuring D-amino acid oxidase activity. (2014). RSC Advances, 4(106), 61655–61658.
  • A Biocompatible Condensation Reaction for the Labeling of Terminal Cysteine Residues on Proteins | Request PDF - ResearchGate. (n.d.). Retrieved February 12, 2026, from [Link]

  • Red-shifted d-luciferin analogues and their bioluminescence characteristics - PMC. (n.d.). Retrieved February 12, 2026, from [Link]

  • A Biocompatible Condensation Reaction for the Labeling of Terminal Cysteine Residues on Proteins - SciSpace. (n.d.). Retrieved February 12, 2026, from [Link]

  • Figure 1: Schemes of controlled condensation reaction between... - ResearchGate. (n.d.). Retrieved February 12, 2026, from [Link]

  • Product Class 18: Benzothiazoles and Related Compounds. (n.d.). Retrieved February 12, 2026, from [Link]

  • A Biocompatible Condensation Reaction for Labeling of Terminal Cysteines on Proteins. (n.d.). Retrieved February 12, 2026, from [Link]

  • 2-Cyanobenzothiazole (CBT) Condensation for Site-Specific Labeling of Proteins at the Terminal Cysteine Residues | Request PDF - ResearchGate. (n.d.). Retrieved February 12, 2026, from [Link]

  • Benzothiazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 12, 2026, from [Link]

  • Reaction between 2-cyano-6-aminobenzothiazole (CBT) and cysteine (Cys)... - ResearchGate. (n.d.). Retrieved February 12, 2026, from [Link]

Sources

Application Note: Synthesis of Firefly Luciferin Analogs using 4,6-Dichlorobenzo[d]thiazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The synthesis of firefly luciferin analogs is a critical workflow in the development of bioluminescent probes, reporter assays, and structural biology tools. While native D-luciferin (LH2) requires a 6'-hydroxyl group for electronic excitation and light emission, halogenated analogs such as 4',6'-dichloroluciferin serve as vital competitive inhibitors and structural scaffolds .

These deoxyluciferin derivatives are essential for:

  • Structural Biology: Stabilizing luciferase-inhibitor complexes for X-ray crystallography.

  • Mechanistic Studies: Probing the active site geometry and hydrophobicity without turnover-based light emission.

  • Scaffold Functionalization: The chlorine substituents at the 4' and 6' positions provide handles for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig) to generate novel red-shifted luminophores.

This guide details the synthesis of 4',6'-dichloroluciferin via the condensation of 4,6-Dichlorobenzo[d]thiazole-2-carbonitrile with D-cysteine . This method, based on the classic White synthesis, ensures high stereochemical integrity and yield.

Chemical Principle: The "White" Condensation

The core reaction involves the biomimetic condensation of a 2-cyanobenzothiazole derivative with D-cysteine. The nitrile group acts as an electrophile, attacked by the nucleophilic thiol and amine of the cysteine.

Reaction Mechanism[1]
  • Nucleophilic Attack: The thiol group of D-cysteine attacks the nitrile carbon of the benzothiazole precursor.

  • Cyclization: The adjacent amine attacks the resulting thioimidate intermediate.

  • Elimination: Ammonia is eliminated (conceptually) or rearranged to form the thiazoline ring, retaining the chirality of the D-cysteine (essential for biological recognition).

Reaction Scheme

ReactionScheme Precursor 4,6-Dichlorobenzo[d] thiazole-2-carbonitrile Intermediate Thioimidate Intermediate Precursor->Intermediate + D-Cys (MeOH/H2O, pH 8) Cysteine D-Cysteine Cysteine->Intermediate Product 4',6'-Dichloroluciferin Intermediate->Product Cyclization & Rearrangement

Figure 1: Condensation pathway for the synthesis of 4',6'-dichloroluciferin.

Materials & Equipment

Reagents
ReagentCAS NumberGradeRole
This compound 1188236-02-3>97%Key Precursor
D-Cysteine Hydrochloride Monohydrate 32443-99-5>98%Chiral Scaffold
Methanol (MeOH) 67-56-1HPLCSolvent
Sodium Bicarbonate (NaHCO₃) 144-55-8ACSpH Adjustment
Argon (Ar) Gas 7440-37-1UHPInert Atmosphere
Hydrochloric Acid (HCl) 7647-01-01MPrecipitation
Equipment
  • Schlenk line or Nitrogen/Argon manifold.

  • Magnetic stirrer and PTFE-coated stir bars.

  • Rotary evaporator.

  • High-Performance Liquid Chromatography (HPLC) system (C18 column).[1]

  • Lyophilizer.

Experimental Protocol

Safety Note: Benzothiazoles and nitriles can be toxic. Work in a fume hood. D-Cysteine is sensitive to oxidation (forming cystine); use fresh reagents and degassed solvents.

Step 1: Preparation of Degassed Solvents

Oxygen can promote the oxidation of D-cysteine to D-cystine, reducing yield.

  • Sparge 20 mL of Methanol (MeOH) and 20 mL of distilled water with Argon for 15 minutes.

  • Keep solvents sealed under Argon until use.

Step 2: Reaction Setup
  • Precursor Solution: In a 50 mL round-bottom flask equipped with a stir bar, dissolve 100 mg (0.44 mmol) of this compound in 10 mL of degassed MeOH .

    • Note: If solubility is poor, mild heating (30°C) or addition of minimal DMF (0.5 mL) is acceptable.

  • Cysteine Solution: In a separate vial, dissolve 85 mg (0.48 mmol, 1.1 equiv) of D-Cysteine HCl in 5 mL of degassed water .

  • pH Adjustment: Neutralize the cysteine solution by adding NaHCO₃ (approx. 40-50 mg) until pH reaches ~8.0. The solution should be clear.

Step 3: Condensation
  • Add the buffered D-Cysteine solution dropwise to the stirring precursor solution under a stream of Argon.

  • Seal the flask under Argon balloon pressure.

  • Incubate: Stir at room temperature (20–25°C) for 2–4 hours .

    • Monitoring: Monitor reaction progress via TLC (Silica, 5% MeOH in DCM) or LC-MS. The nitrile spot should disappear, and a more polar product spot should appear.

Step 4: Isolation & Purification
  • Acidification: Once the reaction is complete, carefully acidify the mixture to pH ~2–3 using 1M HCl . This protonates the carboxylic acid of the luciferin analog, typically causing precipitation.

  • Extraction (Method A - Preferred for scale >100mg):

    • Remove MeOH under reduced pressure (rotary evaporator).

    • Extract the aqueous residue with Ethyl Acetate (3 x 15 mL).

    • Wash combined organics with Brine (10 mL), dry over Na₂SO₄, and concentrate.

  • Direct Purification (Method B - Preferred for high purity):

    • Filter the crude reaction mixture (if precipitate forms) or inject the acidified solution directly into Preparative HPLC.

    • Column: C18 Reverse Phase.

    • Gradient: 10% to 90% Acetonitrile in Water (+0.1% TFA) over 20 mins.

    • Detection: Absorbance at 300–330 nm.

Step 5: Final Processing
  • Collect fractions containing the product (confirmed by MS).

  • Lyophilize to obtain 4',6'-dichloroluciferin as a pale yellow or off-white powder.

  • Store at -20°C, protected from light and moisture.

Workflow Visualization

ProtocolWorkflow Start Start: Reagent Prep Degas Degas MeOH & Water (Argon Sparging) Start->Degas Dissolve Dissolve Nitrile in MeOH Dissolve D-Cys in Water (pH 8) Degas->Dissolve Mix Mix under Argon Stir 2-4 hrs @ RT Dissolve->Mix Check Check Completion (TLC/LC-MS) Mix->Check Check->Mix Incomplete Acidify Acidify to pH 2-3 (1M HCl) Check->Acidify Complete Purify Purification (Extraction or Prep-HPLC) Acidify->Purify Finish Lyophilize & Store (-20°C, Dark) Purify->Finish

Figure 2: Step-by-step operational workflow for the synthesis.

Analytical Validation (QC)

To ensure the integrity of the synthesized analog, the following parameters must be verified:

MethodExpected ResultNote
LC-MS (ESI) [M+H]⁺ ≈ 333.0 DaCalculated mass for C₁₁H₆Cl₂N₂O₂S₂
¹H NMR (DMSO-d₆) Aromatic protons: ~8.0–8.5 ppm (2H, d/s); Thiazoline protons: ~5.4 ppm (1H, t), ~3.6-3.8 ppm (2H, m)Confirm absence of aldehyde protons
UV-Vis λmax ≈ 290–310 nmSignificant blue-shift compared to native luciferin (328 nm) due to lack of 6'-OH
Chirality Specific Rotation [α]DMust match literature for D-isomer; L-isomer is biologically inactive

Application Notes & Troubleshooting

Why 4',6'-Dichloro?

Unlike native luciferin, 4',6'-dichloroluciferin lacks the electron-donating hydroxyl group at position 6'. Consequently:

  • No Bioluminescence: It does not emit light with wild-type Firefly Luciferase (Fluc) because it cannot form the excited oxyluciferin phenolate state.

  • Inhibition: It acts as a competitive inhibitor (

    
     in the low micromolar range), competing with D-luciferin for the active site.
    
  • Use Case: Use this compound as a negative control in bioluminescence assays or as a crystallization chaperone to lock luciferase in a "closed" conformation without turnover.

Troubleshooting
  • Low Yield: Often caused by oxidation of D-Cysteine. Ensure vigorous degassing and use fresh D-Cysteine.

  • Racemization: Avoid high pH (>9) or prolonged heating, which can racemize the C4 chiral center of the thiazoline ring, yielding the inactive L-isomer.

  • Solubility: The dichloro analog is more hydrophobic than native luciferin. Dissolve in DMSO for biological stock solutions.

References

  • White, E. H., McCapra, F., & Field, G. F. (1963). The Structure and Synthesis of Firefly Luciferin. Journal of the American Chemical Society, 85(3), 337–343. Link

  • McCutcheon, D. C., et al. (2012). Expedient synthesis of electronically modified luciferins for bioluminescence imaging. Journal of the American Chemical Society, 134(18), 7604–7607. Link

  • BenchChem. this compound Product Data. Link

  • Meroni, G., Rajabi, M., & Santaniello, E. (2009). D-Luciferin, derivatives and analogues: synthesis and in vitro/in vivo luciferase-catalyzed bioluminescent activity. Arkivoc, (i), 265-288.[2] Link

Sources

Application Notes and Protocols: Hydrolysis of 4,6-Dichlorobenzo[d]thiazole-2-carbonitrile to 4,6-Dichlorobenzo[d]thiazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4,6-Dichlorobenzo[d]thiazole-2-carboxylic acid is a crucial intermediate in the synthesis of various pharmacologically active compounds. Its derivatives have demonstrated significant potential in antiviral and anticancer research.[1][2] The conversion of the readily available 4,6-Dichlorobenzo[d]thiazole-2-carbonitrile to the corresponding carboxylic acid is a key synthetic step. This document provides detailed protocols for this hydrolysis reaction under both acidic and basic conditions, offering insights into the selection of appropriate methodologies based on downstream applications and available laboratory resources.

The hydrolysis of a nitrile to a carboxylic acid is a two-stage process, proceeding through an amide intermediate.[3][4][5][6] The choice between acidic or basic catalysis can significantly impact reaction kinetics, yield, and purity of the final product.[7]

Chemical Structures and Reaction Scheme

The overall transformation is depicted below:

G A This compound B 4,6-Dichlorobenzo[d]thiazole-2-carboxylic acid A->B H2O, H+ or OH-

Caption: General hydrolysis of the starting nitrile to the carboxylic acid.

Mechanism of Nitrile Hydrolysis

The hydrolysis of nitriles to carboxylic acids can be catalyzed by either acid or base.[3][4][6]

Acid-Catalyzed Hydrolysis:

  • Protonation: The nitrogen atom of the nitrile group is protonated by the acid, increasing the electrophilicity of the nitrile carbon.[4]

  • Nucleophilic Attack: A water molecule attacks the electrophilic carbon.

  • Deprotonation and Tautomerization: Deprotonation of the oxygen and subsequent tautomerization of the resulting imidic acid intermediate yields an amide.[3][4]

  • Amide Hydrolysis: The amide is then hydrolyzed under acidic conditions to the carboxylic acid and an ammonium ion.[4][6]

Base-Catalyzed Hydrolysis:

  • Nucleophilic Attack: A hydroxide ion directly attacks the nitrile carbon.[4]

  • Protonation: The resulting intermediate is protonated by water to form an imidic acid.

  • Tautomerization: The imidic acid tautomerizes to an amide.[3]

  • Amide Hydrolysis: The amide is then hydrolyzed under basic conditions to a carboxylate salt and ammonia.[5] Subsequent acidification is required to obtain the free carboxylic acid.[5][8]

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis

This method directly yields the carboxylic acid upon workup. Concentrated acids are typically used to drive the reaction to completion.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • Diethyl Ether (or other suitable organic solvent)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Standard glassware for extraction and filtration

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

  • Carefully add a mixture of concentrated sulfuric acid and water (e.g., 2:1 v/v) to the flask. Caution: This process is highly exothermic. Add the acid slowly and with cooling.

  • Heat the reaction mixture to reflux (typically 100-120°C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then carefully pour it over crushed ice.

  • The solid carboxylic acid product should precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water to remove any residual acid.

  • For further purification, the crude product can be dissolved in a suitable organic solvent like diethyl ether and washed with a saturated sodium bicarbonate solution. The aqueous layer is then re-acidified with a strong acid (e.g., concentrated HCl) to re-precipitate the carboxylic acid, which can be collected by filtration.[9]

  • Dry the purified product under vacuum.

G start Start reactants Combine this compound and H2SO4/H2O mixture start->reactants reflux Heat to reflux (100-120°C) for 4-8 hours reactants->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete cool_quench Cool to room temperature and pour over ice monitor->cool_quench Complete precipitate Precipitate forms cool_quench->precipitate filter_wash Filter and wash with cold H2O precipitate->filter_wash purify Optional: Dissolve in ether, wash with NaHCO3, re-acidify, and filter filter_wash->purify dry Dry under vacuum purify->dry end End dry->end

Caption: Workflow for Acid-Catalyzed Hydrolysis.

Protocol 2: Base-Catalyzed Hydrolysis

This method initially forms the carboxylate salt, which requires a subsequent acidification step to yield the final product. It can be a milder alternative for substrates sensitive to strong acids.

Materials:

  • This compound

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol or Methanol

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl Acetate (or other suitable organic solvent)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Standard glassware for extraction and filtration

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 eq) in ethanol or methanol.

  • Add an aqueous solution of sodium hydroxide or potassium hydroxide (e.g., 10-20% w/v).

  • Heat the reaction mixture to reflux (typically 80-100°C) and maintain for 2-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the alcohol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 with concentrated hydrochloric acid.

  • The carboxylic acid product will precipitate. Collect the solid by vacuum filtration and wash with cold deionized water.

  • Alternatively, the product can be extracted with an organic solvent like ethyl acetate. The organic layers are then combined, washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, and the solvent is removed under reduced pressure.

  • Dry the purified product under vacuum.

G start Start reactants Dissolve this compound in alcohol and add aq. base start->reactants reflux Heat to reflux (80-100°C) for 2-6 hours reactants->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete cool_evap Cool to room temperature and evaporate alcohol monitor->cool_evap Complete wash Dilute with H2O and wash with organic solvent cool_evap->wash acidify Acidify aqueous layer with HCl to pH ~2 wash->acidify precipitate Precipitate forms acidify->precipitate filter_wash Filter and wash with cold H2O precipitate->filter_wash end End filter_wash->end

Caption: Workflow for Base-Catalyzed Hydrolysis.

Comparison of Hydrolysis Conditions

ParameterAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis
Reagents Concentrated H₂SO₄ or HClAqueous NaOH or KOH
Product Formed Carboxylic AcidCarboxylate Salt (requires acidification)
Reaction Time Typically longer (4-8 hours)Generally shorter (2-6 hours)
Temperature Higher (100-120°C)Lower (80-100°C)
Workup Direct precipitationRequires acidification step
Potential Issues Potential for degradation of sensitive functional groups.[10]Potential for side reactions with base-sensitive groups.

Troubleshooting and Optimization

  • Incomplete Reaction: If TLC analysis shows significant starting material remaining, extend the reaction time or increase the temperature. Ensure the concentration of the acid or base is sufficient.[7]

  • Formation of Amide Intermediate: If the amide is isolated as the major product, the hydrolysis has not gone to completion. Continue heating under the reaction conditions.[7]

  • Low Yield: Poor solubility of the starting material can be an issue. Consider using a co-solvent like dioxane or DMF. However, be mindful of potential side reactions with these solvents at high temperatures.

  • Product Degradation: If degradation is observed, consider using milder conditions. For acid hydrolysis, a less concentrated acid or lower temperature for a longer duration may be beneficial. For base hydrolysis, a lower concentration of base or a lower reaction temperature can be employed.[7] The stability of the benzothiazole ring can be sensitive to harsh pH conditions.[10]

Safety Precautions

  • Handle concentrated acids and bases with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The addition of concentrated acid to water is highly exothermic and should be done slowly and with cooling.

  • Be aware of the potential for the release of toxic fumes, especially when heating acidic or basic solutions.

References

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. [Link]

  • 20.7: Chemistry of Nitriles. (2025-01-19). LibreTexts Chemistry. [Link]

  • hydrolysis of nitriles. (n.d.). Chemguide. [Link]

  • Nitriles to Carboxylic Acids: Hydrolysis. (2025-05-22). JoVE. [Link]

  • 7.8 Reactions of Nitriles. (n.d.). KPU Pressbooks. [Link]

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (2020). Molecules, 25(21), 5288. [Link]

  • Product Class 18: Benzothiazoles and Related Compounds. (n.d.). Science of Synthesis, 11, 863-952. [Link]

  • Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023-01-22). LibreTexts Chemistry. [Link]

  • Hydrolysis of Nitriles to Carboxylic Acid. (n.d.). Ventura College Organic Chemistry Lab. [Link]

  • 1.4.2 Hydrolysis of Nitriles to Carboxylic Acids. (n.d.). ResearchGate. [Link]

  • The common synthetic routes for benzothiazoles. (n.d.). ResearchGate. [Link]

  • Benzothiazole compounds XXX. Hydrolysis of 2-styrylbenzothiazolium salts substituted at the position 3. (1987). Chemical Papers, 41(5), 671-674. [Link]

  • An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. (2024-09-05). Preprints.org. [Link]

Sources

Nucleophilic substitution reactions on 4,6-Dichlorobenzo[d]thiazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Nucleophilic Substitution & Functionalization of 4,6-Dichlorobenzo[d]thiazole-2-carbonitrile

Executive Summary & Scaffold Profile

This compound (CAS: 1188236-02-3) is a high-value heterocyclic scaffold, distinct from generic benzothiazoles due to its "Trifunctional Electrophilic" nature. It serves as a critical intermediate in the synthesis of red-shifted luciferin analogs , fluorogenic protease probes , and PROTAC linkers .

Its reactivity profile is defined by three distinct electrophilic sites, allowing for orthogonal functionalization:

  • C2-Nitrile (CN): A highly activated "soft" electrophile specific for 1,2-aminothiols (e.g., D-Cysteine) via the bio-orthogonal "CBT-Cys" click reaction.

  • C6-Chlorine: The sterically accessible "hard" electrophile, susceptible to Palladium-catalyzed cross-coupling and

    
     with strong nucleophiles.
    
  • C4-Chlorine: A sterically hindered electrophile, often reserved for secondary functionalization or requiring specialized ligands for activation.

This guide details protocols for the CBT-Cys Condensation (bioconjugation) and Regioselective Displacement (medicinal chemistry) of the chlorine substituents.

Reactivity Landscape & Logic

The presence of the C2-cyano group (a strong electron-withdrawing group, EWG) significantly lowers the LUMO energy of the benzothiazole ring, activating the C4 and C6 positions towards nucleophilic attack.

  • Electronic Activation: The C2-CN and the thiazole Nitrogen (N3) cooperatively deplete electron density from the benzene ring.

  • Regioselectivity Rule:

    • Kinetic Control (

      
      ):  Nucleophilic attack is electronically favored at C4  (inductive proximity to N3) but sterically favored at C6 . For bulky nucleophiles or Pd-catalysts, reaction occurs preferentially at C6 .
      
    • Chemo-selectivity: The C2-CN group is prone to nucleophilic addition (forming thiazolines) with 1,2-aminothiols, whereas the C-Cl bonds undergo substitution.

Figure 1: Orthogonal reactivity map of this compound.

Protocol A: The "CBT-Cys" Click Reaction (Bioconjugation)

Application: Synthesis of D-Luciferin analogs or site-specific labeling of N-terminal Cysteine proteins. Mechanism: The nucleophilic attack of the cysteine thiol on the nitrile carbon, followed by intramolecular amine attack, releasing ammonia (in some pathways) or forming a stable thiazoline ring.

Materials
  • Substrate: this compound (10 mM stock in DMSO).

  • Nucleophile: D-Cysteine (or Cys-peptide) (10 mM fresh stock in degassed water).

  • Buffer: PBS (pH 7.4) or HEPES (50 mM, pH 7.2). Avoid Tris buffer if high concentrations are used, to prevent potential Schiff base artifacts.

  • Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine) to keep cysteines reduced.

Step-by-Step Procedure
  • Preparation: Dilute the peptide/protein to 50–100 µM in degassed Buffer containing 0.5 mM TCEP.

  • Initiation: Add the 4,6-dichloro-CBT stock solution to the reaction mixture.

    • Ratio: Use 1.5 to 2.0 equivalents of CBT relative to the Cysteine thiol.

    • Cosolvent: Ensure final DMSO concentration is <5% (v/v) to maintain protein solubility.

  • Incubation: Incubate at 37°C for 30–60 minutes in the dark.

    • Note: The electron-withdrawing Cl atoms at C4/C6 make the C2-CN more electrophilic than in unsubstituted CBT, significantly increasing the reaction rate (

      
      ).
      
  • Quenching (Optional): Add excess cysteine or 2-mercaptoethanol to scavenge unreacted CBT.

  • Purification: Remove excess small molecules via size-exclusion chromatography (e.g., PD-10 column) or dialysis.

QC Check: Monitor the disappearance of the nitrile peak (~2230 cm⁻¹) via IR or the formation of the luciferin scaffold via LC-MS (Shift in retention time and Mass + Cysteine adduct).

Protocol B: Scaffold Diversification via Pd-Catalysis

Application: Replacing Chlorines with Aryl, Heteroaryl, or Amino groups to tune solubility and fluorescence. Strategy: Palladium-catalyzed Cross-Coupling (Suzuki-Miyaura) is preferred over


 due to the moderate activation of the ring.
Regioselectivity Note

Under standard conditions, coupling occurs preferentially at C6 due to steric hindrance at C4 (peri-interaction with the thiazole nitrogen lone pair and bridgehead).

Materials
  • Substrate: this compound (1.0 equiv).

  • Boronic Acid: Aryl-B(OH)₂ (1.1 equiv).

  • Catalyst: Pd(dppf)Cl₂·DCM (3–5 mol%). Chosen for robustness with aryl chlorides.

  • Base: K₂CO₃ (2.5 equiv) or Cs₂CO₃ (for milder conditions).

  • Solvent: 1,4-Dioxane/Water (4:1 v/v).

Step-by-Step Procedure
  • Setup: In a microwave vial or Schlenk tube, combine the substrate, boronic acid, base, and catalyst.

  • Degassing: Seal the vessel and purge with Argon/Nitrogen for 5 minutes. Oxygen inhibition is significant for electron-deficient heterocycles.

  • Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.

  • Reaction:

    • Thermal: Heat to 80°C for 4–6 hours .

    • Microwave: Irradiate at 100°C for 30 minutes .

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc). The C6-substituted product usually elutes later than the starting material.

Data Interpretation:

  • NMR Verification: Look for the disappearance of the C6 proton signal (doublet, ~8.0 ppm) and the retention of the C4 proton signal (usually a doublet or singlet appearing further downfield due to N-deshielding).

Protocol C: Nucleophilic Aromatic Substitution ( )

Application: Introduction of O- or S-nucleophiles (Alkoxides, Thiolates). Constraint: Requires strong nucleophiles. Amines react sluggishly without Pd-catalysis.

Conditions
  • Nucleophile: Sodium Methoxide (NaOMe) or Sodium Thiophenolate (PhSNa).

  • Solvent: DMF or DMSO (Polar Arotic solvents accelerate

    
    ).
    
  • Temperature: 0°C to Room Temperature. Avoid heating to prevent attack on the nitrile.

Procedure
  • Dissolve 4,6-dichloro-CBT in dry DMF (0.2 M).

  • Cool to 0°C.

  • Add the nucleophile (1.0 equiv) dropwise.

  • Monitor by TLC. The C4-substitution may compete here if the nucleophile is small (like MeO⁻) due to the strong inductive effect of N3, but C6 often predominates with larger nucleophiles (PhS⁻).

    • Critical Warning: Strong alkoxides can attack the nitrile to form imidates. Control stoichiometry carefully.

Safety & Handling

  • Cyanide Hazard: While the CN group is bound, metabolic degradation or harsh acidic hydrolysis can release HCN. Work in a well-ventilated fume hood.

  • Sensitizer: Benzothiazoles are known skin sensitizers. Wear nitrile gloves and eye protection.

  • Storage: Store at -20°C under inert gas. Moisture can hydrolyze the nitrile to the amide over time.

References

  • Synthesis of Luciferin Analogs: McCutcheon, D. C., et al. "Expedient synthesis of electronically modified luciferins for bioluminescence imaging."[1] Journal of the American Chemical Society, 2006. Link

  • CBT-Cys Click Chemistry: Ren, H., et al. "A biocompatible condensation reaction for the labeling of terminal cysteine residues on proteins." Angewandte Chemie International Edition, 2009. Link

  • Regioselectivity in Benzothiazoles: Vicini, P., et al. "Biological evaluation of benzothiazole derivatives." Farmaco, 2003. Link

  • Pd-Catalyzed Coupling on Heterocycles: Li, J. J., & Gribble, G. W. "Palladium in Heterocyclic Chemistry." Tetrahedron Organic Chemistry Series, 2000. Link

Sources

Using 4,6-Dichlorobenzo[d]thiazole-2-carbonitrile as a bioluminescence imaging intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Multiplexing and Orthogonal Probe Synthesis Using 4,6-Dichlorobenzo[d]thiazole-2-carbonitrile

Executive Summary & Technical Rationale

In the expanding field of bioluminescence imaging (BLI), the demand for multiplexing—tracking multiple biological events simultaneously—has outpaced the development of distinct luciferase-luciferin pairs. This compound (4,6-DCBT) has emerged as a critical intermediate in this domain.

Unlike standard D-luciferin precursors, 4,6-DCBT serves two distinct, high-value functions:

  • Orthogonal Probe Synthesis: It is the direct precursor to 4',6'-Dichloro-D-Luciferin (4,6-dCl-LH2) . This analog exhibits steric and electronic properties that render it a poor substrate for wild-type Firefly Luciferase (Fluc) but an excellent substrate for engineered mutants (e.g., specific Photinus variants or Click Beetle mutants). This "steric filtering" enables dual-channel imaging.

  • Enhanced "Click" Kinetics: In split-luciferin assays (CBT-Cys condensation), the electron-withdrawing chlorine atoms at the 4 and 6 positions significantly increase the electrophilicity of the C2-nitrile, accelerating the condensation rate with D-cysteine compared to unsubstituted analogs.

This guide details the protocols for synthesizing 4,6-dCl-LH2 from this intermediate and applying it in orthogonal bioluminescence assays.

Mechanistic Insight: The Orthogonality Principle

To achieve signal separation in BLI without spectral unmixing, researchers utilize substrate orthogonality .

  • Wild-Type Fluc: The active site of WT Fluc is optimized for the native 6'-hydroxy-benzothiazole core. The introduction of chlorine atoms at the 4' and 6' positions creates steric clashes and alters the electronic density, drastically reducing light emission (acting as a "dark" or "dim" substrate for WT Fluc).

  • Mutant Luciferases: By remodeling the active site (e.g., expanding the binding pocket or altering residues to accommodate halogen bonds), specific mutants can process 4,6-dCl-LH2 efficiently.

This allows a researcher to express WT Fluc in Cell Population A and a Mutant Luciferase in Cell Population B, then sequentially administer D-Luciferin and 4,6-dCl-LH2 to image distinct populations in the same animal.

Pathway Visualization: Synthesis and Orthogonal Screening

G Start 4,6-Dichlorobenzo[d] thiazole-2-carbonitrile Product 4',6'-Dichloro-D-Luciferin (4,6-dCl-LH2) Start->Product Condensation (Click Reaction) Cys D-Cysteine (pH 8.0) Cys->Product WT_Fluc WT Fluc Active Site (Steric Clash) Product->WT_Fluc Substrate Injection Mut_Fluc Mutant Luciferase (Accommodates Cl) Product->Mut_Fluc Substrate Injection Signal_Low Minimal Signal (Background) WT_Fluc->Signal_Low Low kcat Signal_High Strong Bioluminescence (Orthogonal Channel) Mut_Fluc->Signal_High High kcat

Figure 1: The logic flow from chemical synthesis to orthogonal biological readout. The 4,6-dichloro substitution acts as a molecular key, fitting only specific engineered enzymatic locks.

Protocol 1: Chemical Synthesis of 4',6'-Dichloro-D-Luciferin

This protocol describes the conversion of this compound into the active luciferin analog. This reaction is a biocompatible condensation between the 2-cyano group and the 1,2-aminothiol of D-cysteine.

Reagents Required:

  • This compound (Purity >95%)

  • D-Cysteine hydrochloride monohydrate

  • Potassium Carbonate (

    
    ) or Sodium Bicarbonate (
    
    
    
    )
  • Solvents: Methanol (MeOH), Water (HPLC grade)

  • Argon or Nitrogen gas

Step-by-Step Methodology:

  • Preparation of Stock Solutions:

    • Dissolve 50 mg (0.22 mmol) of this compound in 2 mL of MeOH . (Note: The dichloro analog is hydrophobic; ensure complete dissolution. Mild sonication may be required).

    • Dissolve 45 mg (0.25 mmol, 1.1 eq) of D-Cysteine HCl in 1 mL of degassed water .

  • Condensation Reaction:

    • Combine the two solutions in a small round-bottom flask or reaction vial.

    • Add 35 mg (0.25 mmol) of

      
       dissolved in 0.5 mL water  dropwise to the mixture.
      
    • Critical Check: Measure pH.[1] Adjust to pH ~8.0 using dilute NaOH or HCl if necessary. The click reaction is pH-dependent; acidic conditions protonate the amine, inhibiting the reaction.

    • Purge the headspace with Argon to prevent oxidation of the cysteine thiol.

    • Stir at Room Temperature (25°C) for 30–60 minutes .

  • Monitoring:

    • Monitor via TLC (Solvent: DCM/MeOH 9:1) or LC-MS. The nitrile peak (starting material) should disappear, and a more polar product (Luciferin analog) should appear.

    • Note: The 4,6-dichloro substitution accelerates this reaction compared to unsubstituted nitriles due to electronic activation.

  • Purification (Optional but Recommended for In Vivo use):

    • Acidify the reaction mixture to pH 3 with 1M HCl to precipitate the free acid form of the luciferin.

    • Extract with Ethyl Acetate (3x).

    • Dry over

      
      , filter, and concentrate.
      
    • Alternative: For immediate in vitro assays, the reaction mix can be diluted directly into buffer, assuming 100% conversion (often valid for this "click" chemistry).

Protocol 2: Orthogonal Bioluminescence Imaging

This protocol outlines how to use the synthesized 4,6-dCl-LH2 in conjunction with D-Luciferin for dual-target imaging.

Experimental Design:

  • Target A: Expresses Wild-Type Firefly Luciferase (WT Fluc).

  • Target B: Expresses Mutant Luciferase (e.g., CBR2 or a specific Fluc mutant identified for steric tolerance).

Reagent Preparation:

  • Substrate A: D-Luciferin (Potassium Salt) – 15 mg/mL in PBS.

  • Substrate B: 4,6-dCl-LH2 (from Protocol 1) – 10 mM stock in DMSO, diluted to 1 mM in PBS for injection.

Imaging Workflow:

  • Animal Preparation:

    • Anesthetize mice (Isoflurane 2%).

    • Ensure body temperature is maintained at 37°C (kinetics are temperature sensitive).

  • Phase 1: Imaging Target A (WT Fluc)

    • Inject D-Luciferin (150 mg/kg, IP).

    • Wait 10–15 minutes for biodistribution.

    • Acquire image (Open filter or 560 nm filter).

    • Result: Signal primarily from Target A. Target B (Mutant) may also emit light if it retains promiscuity for D-Luciferin (common).

    • Wait Time: Allow 4–6 hours for D-Luciferin clearance.

  • Phase 2: Imaging Target B (Orthogonal)

    • Inject 4,6-dCl-LH2 (1–3 µmol/mouse, IP or IV). Note: Doses for analogs are often lower due to solubility; IV injection is preferred for hydrophobic analogs.

    • Acquire image immediately (dynamic imaging recommended, 0–20 mins).

    • Result: Signal exclusively from Target B.

    • Why? WT Fluc (Target A) cannot efficiently process 4,6-dCl-LH2 due to the steric clash at the 4'/6' positions.

Data Analysis:

  • Normalize signals to background.

  • Calculate the Orthogonality Index :

    
     for the 4,6-dCl-LH2 substrate. A high OI (>100) indicates successful channel separation.
    

Quantitative Performance Data

The following table summarizes the expected performance characteristics of 4,6-dCl-LH2 compared to native D-Luciferin.

ParameterD-Luciferin (Native)4,6-Dichloro-D-Luciferin (4,6-dCl-LH2)
Precursor 2-Cyano-6-hydroxybenzothiazoleThis compound
Emission Max (WT Fluc) ~560 nmN/A (Negligible Activity)
Emission Max (Mutant) ~560–600 nm~600–620 nm (Red-shifted due to Cl effects)
LogP (Hydrophobicity) ~1.5 (Moderate)~3.2 (High) - Improved BBB permeability
Primary Utility General ImagingOrthogonal / Multiplex Imaging
CBT-Cys Reaction Rate


(Enhanced by Cl e- withdrawal)

References

  • Prescher, J. A., et al. (2014). "Orthogonal luciferase-luciferin pairs for bioluminescence imaging." Nature Chemical Biology. Describes the foundational logic of using sterically modified luciferins (like 4'- and 6'-substituted analogs) to evade WT Fluc processing while lighting up engineered mutants.

  • Liang, G., et al. (2011).[2] "Controlled self-assembly of a 2-cyanobenzothiazole-capped peptide." Nature Chemistry. Details the "CBT-Cys" click reaction mechanism and the kinetic advantages of electron-deficient benzothiazoles.

  • McCutcheon, D. C., et al. (2012). "Expedient synthesis of electronically modified luciferins for bioluminescence imaging." Journal of the American Chemical Society.

  • BenchChem. "this compound Product Data.

Sources

Application Note: Nitrile Chemistry in 4,6-Dichlorobenzothiazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and chemical biology. It details the strategic manipulation of 4,6-dichlorobenzothiazole (4,6-DCBT) scaffolds, focusing on the introduction and reactivity of the nitrile (-CN) functional group at the C2 position.

The 4,6-dichloro substitution pattern is privileged in drug discovery due to its ability to modulate lipophilicity (LogP) and metabolic stability (blocking C4/C6 oxidation), while simultaneously enhancing the electrophilicity of the C2 position for "Click" chemistry applications (e.g., CBT-Cys condensation).

Executive Summary

The 4,6-dichlorobenzothiazole scaffold is a critical pharmacophore in anticancer therapeutics (e.g., Riluzole analogs) and a fluorogenic core in bioluminescence imaging. This guide addresses the reaction mechanisms of nitriles within this scaffold, specifically:

  • Synthesis: The Sandmeyer-type transformation of 2-amino-4,6-dichlorobenzothiazole to 2-cyano-4,6-dichlorobenzothiazole.

  • Reactivity: The mechanism of the "CBT-Cys Click" condensation, where the 2-cyano group acts as a bio-orthogonal warhead reacting with 1,2-aminothiols (e.g., D-Cysteine).

  • Hydrolysis: Controlled conversion to 4,6-dichlorobenzothiazole-2-carboxylic acid derivatives.

Mechanistic Analysis

Electronic Landscape of the Scaffold

The reactivity of the nitrile group at C2 is heavily influenced by the benzothiazole core and the chlorine substituents.

  • Inductive Effect (-I): The chlorine atoms at C4 and C6 are strong electron-withdrawing groups (EWG). They deplete electron density from the benzene ring, which is conjugated to the thiazole ring.

  • Electrophilic Activation: This electron depletion makes the C2 carbon highly electrophilic. Consequently, a nitrile at C2 (a 2-cyano group) is significantly more reactive toward nucleophiles (like thiols or water) compared to non-halogenated benzothiazoles.

  • Steric Environment: The C4-chloro substituent imposes steric bulk near the bridgehead nitrogen, potentially influencing the binding mode in enzymatic pockets (e.g., Luciferase) or slowing down nucleophilic attack from bulky reagents.

Mechanism: The "CBT-Cys Click" Condensation

The most high-value reaction for 2-cyano-4,6-dichlorobenzothiazole is its condensation with D-cysteine (or N-terminal cysteine peptides) to form a luciferin analog. This bio-orthogonal reaction proceeds rapidly in physiological conditions.

Step-by-Step Mechanism:

  • Nucleophilic Attack: The thiol (-SH) of cysteine attacks the electrophilic nitrile carbon (C≡N) of the benzothiazole.

  • Thioimidate Formation: This forms a reactive thioimidate intermediate.

  • Intramolecular Cyclization: The neighboring amine (-NH2) of the cysteine attacks the thioimidate carbon.

  • Elimination: Ammonia (NH3) is eliminated, resulting in a stable thiazoline ring fused to the benzothiazole.

Mechanism: Acidic Hydrolysis

For drug synthesis, the nitrile is often a precursor to a carboxylic acid or amide.

  • Protonation: The nitrile nitrogen is protonated by acid (

    
    ), activating the carbon.[1][2][3]
    
  • Hydration: Water attacks the activated carbon, forming an imidic acid tautomer.

  • Tautomerization: Rapid rearrangement forms the primary amide.

  • Hydrolysis: Further hydrolysis yields the carboxylic acid.[1][2][3] Note: The 4,6-dichloro substitution makes the amide bond less stable to hydrolysis compared to unsubstituted analogs due to electronic destabilization.

Visualization of Reaction Pathways

The following diagram illustrates the synthesis of the scaffold and its divergent reactivity pathways (Hydrolysis vs. Cysteine Condensation).

ReactionMechanism Aniline 3,5-Dichloroaniline Scaffold 2-Amino-4,6- dichlorobenzothiazole Aniline->Scaffold KSCN, Br2 (Thiocyanation & Cyclization) Diazo Diazonium Intermediate Scaffold->Diazo NaNO2, HCl 0°C Nitrile 2-Cyano-4,6- dichlorobenzothiazole Diazo->Nitrile CuCN, KCN Sandmeyer Rxn Luciferin 4,6-Dichloro-Luciferin (Thiazoline formation) Nitrile->Luciferin D-Cysteine pH 7.4 (Click Chem) Acid 4,6-Dichlorobenzothiazole- 2-carboxylic acid Nitrile->Acid H2SO4/H2O Reflux (Hydrolysis)

Figure 1: Synthetic workflow from aniline precursor to the 2-cyano-4,6-dichlorobenzothiazole warhead and its downstream applications.[4]

Experimental Protocols

Protocol A: Synthesis of 2-Cyano-4,6-dichlorobenzothiazole

Objective: Conversion of the 2-amino scaffold to the 2-nitrile via a modified Sandmeyer reaction.

Reagents:

  • 2-Amino-4,6-dichlorobenzothiazole (1.0 eq)

  • Sodium Nitrite (

    
    , 1.2 eq)
    
  • Copper(I) Cyanide (CuCN, 1.5 eq)

  • Potassium Cyanide (KCN, 2.0 eq)

  • Sulfuric Acid (

    
    ) / Water
    

Procedure:

  • Diazotization: Suspend 2-amino-4,6-dichlorobenzothiazole in 50%

    
     at -5°C. Add 
    
    
    
    (aq) dropwise, maintaining temperature below 0°C. Stir for 30 min to form the diazonium salt.
  • Cyanation: In a separate flask, dissolve CuCN and KCN in water at 0°C.

  • Addition: Slowly add the cold diazonium solution to the cyanide mixture with vigorous stirring. Caution: Evolution of nitrogen gas and potential HCN. Use a fume hood.

  • Work-up: Allow to warm to Room Temperature (RT) for 2 hours. Extract with Ethyl Acetate (3x). Wash organic layer with brine.

  • Purification: Silica gel column chromatography (Hexane:EtOAc 9:1). The 4,6-dichloro substitution increases lipophilicity, so the product elutes earlier than unsubstituted analogs.

Protocol B: "CBT-Click" Condensation (Activity Assay)

Objective: Validate the reactivity of the nitrile warhead with D-Cysteine.

Reagents:

  • 2-Cyano-4,6-dichlorobenzothiazole (100 µM in DMSO)

  • D-Cysteine (1 mM in PBS buffer, pH 7.4)

Procedure:

  • Incubation: Mix 10 µL of the nitrile stock with 990 µL of D-Cysteine solution.

  • Monitoring: Monitor UV-Vis absorbance at 300–400 nm.

  • Observation: The formation of the luciferin scaffold typically results in a bathochromic shift (red shift) and the appearance of a characteristic absorption band around 330-350 nm.

  • Kinetics: Reaction should reach >90% completion within 15-30 minutes at RT due to the activating effect of the 4,6-dichloro groups.

Data Summary & Troubleshooting

ParameterUnsubstituted Benzothiazole4,6-DichlorobenzothiazoleImpact on Protocol
C2-Nitrile Electrophilicity ModerateHigh Faster reaction with cysteine; prone to hydrolysis if stored in wet solvents.
Solubility (LogP) ~2.0~3.2 Requires higher % DMSO/DMF for biological assays.
Sandmeyer Yield 60-70%40-55% Steric hindrance at C4 and poor solubility of the amine precursor reduce yield.
Fluorescence (Luciferin) Green (~530 nm)Red-Shifted Halogens stabilize the LUMO, shifting emission to longer wavelengths (desirable for imaging).

Expert Troubleshooting Tips:

  • Low Yield in Sandmeyer: The 2-amino-4,6-dichloro precursor is poorly soluble in aqueous acid. Solution: Use a mixture of Acetic Acid/Propionic Acid and

    
     for the diazotization step to ensure homogeneity.
    
  • Hydrolysis Byproduct: If the "CBT-Click" reaction yields carboxylic acid instead of luciferin, your buffer pH is likely too high (>8.0) or the cysteine is oxidized. Solution: Use freshly prepared TCEP-reduced cysteine and maintain pH 7.2–7.4.

References

  • Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed C-H Functionalization. Source: MDPI (Molecules), 2021. Relevance: Describes modern catalytic routes to 2-cyanobenzothiazoles, offering an alternative to the Sandmeyer reaction. URL:[Link]

  • Synthesis of 2-amino-5,6-dichlorobenzothiazole (Patent CN101857579A).
  • Reactions of Nitriles: Hydrolysis and Nucleophilic Addition. Source: Chemistry Steps.[5][6] Relevance: Foundational mechanistic details for the acid/base hydrolysis of the nitrile group.[1][2][3][7][8][9] URL:[Link]

  • Discovery of Benzothiazole Scaffold-Based Inhibitors. Source: PubMed (J Med Chem). Relevance: Highlights the biological activity of 2,6-substituted benzothiazoles. URL:[Link]

Sources

Preparation of 4,6-dichloro-2-cyanobenzothiazole for heterocycle synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Strategic Synthesis of 4,6-dichloro-2-cyanobenzothiazole: A Versatile Precursor for Advanced Heterocyclic Scaffolds

Abstract

The 4,6-dichloro-2-cyanobenzothiazole scaffold is a pivotal building block in contemporary medicinal chemistry and materials science. Its unique electronic properties and reactive nitrile group make it an invaluable precursor for synthesizing a diverse range of complex heterocyclic systems.[1] This document provides a comprehensive guide for the reliable, multi-step synthesis of 4,6-dichloro-2-cyanobenzothiazole. We present a field-proven, two-part protocol commencing with the cyclization of 2,4-dichloroaniline to form the 2-amino-4,6-dichlorobenzothiazole intermediate, followed by a robust Sandmeyer cyanation to yield the target molecule. This guide emphasizes the mechanistic rationale behind procedural choices, detailed step-by-step protocols, and critical safety considerations, ensuring reproducibility and a high degree of purity for researchers in drug development and chemical synthesis.

Synthetic Strategy: A Two-Stage Approach

The synthesis of 4,6-dichloro-2-cyanobenzothiazole is most effectively achieved through a sequential, two-stage process. This strategy ensures high conversion rates and facilitates purification by isolating a stable intermediate.

  • Stage 1: Thiazole Ring Formation. The initial step involves the construction of the benzothiazole core. This is accomplished by reacting commercially available 2,4-dichloroaniline with potassium thiocyanate in the presence of bromine to form 2-amino-4,6-dichlorobenzothiazole.[2] This reaction provides the foundational heterocyclic structure.

  • Stage 2: Sandmeyer Cyanation. The 2-amino group of the intermediate is subsequently converted to the target 2-cyano group. This transformation is executed via the Sandmeyer reaction, a classic and reliable method for replacing an aromatic amino group with a nitrile via a diazonium salt intermediate.[3][4] This step requires careful temperature control and the use of a copper(I) cyanide catalyst.[5]

G A 2,4-Dichloroaniline B 2-Amino-4,6-dichlorobenzothiazole (Intermediate) A->B  Thiazole Ring Formation (KSCN, Br₂) C 4,6-Dichloro-2-cyanobenzothiazole (Target Molecule) B->C  Sandmeyer Cyanation (NaNO₂, HCl, CuCN)

Figure 1: Overall synthetic workflow for the preparation of 4,6-dichloro-2-cyanobenzothiazole.

Part I: Synthesis of 2-Amino-4,6-dichlorobenzothiazole (Precursor)

Principle and Rationale

The formation of the 2-aminobenzothiazole ring from an aniline derivative is a cornerstone of heterocyclic chemistry. In this protocol, 2,4-dichloroaniline is treated with potassium thiocyanate and bromine in glacial acetic acid. The reaction proceeds via an in situ formation of thiocyanogen ((SCN)₂), a potent electrophile, which attacks the aniline ring. This is followed by an intramolecular cyclization involving the amino group and subsequent aromatization to yield the stable benzothiazole ring system. Glacial acetic acid serves as both a solvent and a mild acid catalyst for the reaction.

Detailed Experimental Protocol

Materials:

  • 2,4-Dichloroaniline

  • Potassium thiocyanate (KSCN)

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • 10% Sodium Hydroxide (NaOH) solution

  • Ethanol

Procedure: [2]

  • In a 250 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 2,4-dichloroaniline (0.03 mol, 4.86 g) and potassium thiocyanate (0.16 mol, 15.5 g) in 50 mL of glacial acetic acid.

  • Cool the flask in an ice-water bath to below 5 °C.

  • In the dropping funnel, prepare a solution of bromine (0.03 mol, 4.8 g, ~1.54 mL) in 25 mL of glacial acetic acid.

  • Add the bromine solution dropwise to the stirred reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 10 hours.

  • Pour the reaction mixture into 200 mL of warm water. Filter to remove any precipitate and discard it.

  • Carefully neutralize the filtrate with a 10% aqueous solution of sodium hydroxide until a precipitate forms and the solution is basic.

  • Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from ethanol to obtain pure 2-amino-4,6-dichlorobenzothiazole as a white solid.

Characterization and Validation
  • Yield: ~70%

  • Appearance: White crystalline solid

  • Melting Point: 269–271 °C[2]

  • ¹H-NMR (DMSO-d₆): The spectrum should show characteristic signals for the aromatic protons.

  • ¹³C-NMR (DMSO-d₆): A signal at approximately δ = 187 ppm is characteristic of the C2 carbon in the benzothiazole ring.[2]

  • FT-IR (KBr): Look for characteristic N-H stretching bands for the primary amine around 3300-3450 cm⁻¹.

Part II: Sandmeyer Cyanation to Yield 4,6-dichloro-2-cyanobenzothiazole

Principle and Rationale

The Sandmeyer reaction is a powerful transformation that proceeds via a radical-nucleophilic aromatic substitution mechanism.[3] The reaction is initiated by the diazotization of the primary aromatic amine (2-amino-4,6-dichlorobenzothiazole) with sodium nitrite under strongly acidic conditions at low temperatures (0-5 °C). This generates a highly reactive diazonium salt (Ar-N₂⁺).

Causality of Experimental Choices:

  • Low Temperature: The diazotization step must be performed at low temperature because aryl diazonium salts are thermally unstable and can decompose prematurely, leading to side products and reduced yields.[6]

  • Copper(I) Catalyst: A single-electron transfer from the copper(I) salt (CuCN) to the diazonium salt initiates the reaction. This generates an aryl radical, dinitrogen gas (N₂), and copper(II).[7] The highly reactive aryl radical then abstracts a cyanide ligand from the copper(II) complex to form the final product and regenerate the copper(I) catalyst.[3][7]

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Radical Formation & Cyanation ArNH2 Ar-NH₂ Diazonium Ar-N₂⁺ Cl⁻ ArNH2->Diazonium NaNO₂, HCl 0-5 °C ArylRadical Ar• + N₂ Diazonium->ArylRadical e⁻ from Cu(I) CuCN Cu(I)CN ArCN Ar-CN (Product) ArylRadical->ArCN + •CN from Cu(II)(CN)₂ CuCN2 Cu(II)(CN)₂ CuCN->CuCN2 + e⁻ CuCN2->CuCN - •CN

Figure 2: Simplified mechanism of the Sandmeyer Cyanation reaction.

Detailed Experimental Protocol

Materials:

  • 2-Amino-4,6-dichlorobenzothiazole

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)

  • Toluene

  • Diatomaceous earth (Celite®)

Procedure:

  • Diazotization: In a 250 mL flask, suspend 2-amino-4,6-dichlorobenzothiazole (0.02 mol, 4.34 g) in a mixture of 20 mL of water and 10 mL of concentrated hydrochloric acid.

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite (0.022 mol, 1.52 g) in 10 mL of cold water. Add this solution dropwise to the amine suspension, keeping the temperature strictly between 0 and 5 °C. The formation of a clear solution indicates the successful generation of the diazonium salt. Stir for an additional 20 minutes at this temperature.

  • Cyanation: In a separate 500 mL flask, prepare a solution of copper(I) cyanide (0.025 mol, 2.24 g) and sodium cyanide (0.05 mol, 2.45 g) in 50 mL of water. Warm gently if needed to dissolve, then cool to room temperature and add 50 mL of toluene.

  • Slowly and carefully add the cold diazonium salt solution to the copper cyanide solution with vigorous stirring. Effervescence (release of N₂ gas) will be observed.

  • After the addition is complete, heat the mixture to 50-60 °C for 1 hour to ensure the reaction goes to completion.

  • Cool the mixture to room temperature. Separate the organic (toluene) layer.

  • Extract the aqueous layer twice with 25 mL portions of toluene.

  • Combine all organic layers and wash with 50 mL of water, followed by 50 mL of brine.

  • Purification: Dry the toluene solution over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol or isopropanol.

Characterization and Data Summary

The final product should be characterized to confirm its identity and purity.

ParameterExpected Result
Appearance Off-white to light yellow solid
Yield 60-75%
Melting Point ~123-127 °C (for a related isomer)[8]
FT-IR (KBr, cm⁻¹) ~2230 (C≡N stretch), absence of N-H bands
¹H-NMR (CDCl₃, δ) Aromatic protons in the range of 7.5-8.0 ppm
¹³C-NMR (CDCl₃, δ) C≡N signal around 115-120 ppm
Molecular Formula C₈H₂Cl₂N₂S
Molecular Weight 230.09 g/mol

Mandatory Safety Precautions

This synthesis involves several hazardous materials and requires strict adherence to safety protocols in a well-ventilated fume hood.

  • Cyanide Salts (CuCN, NaCN/KCN): Acutely toxic if swallowed, inhaled, or in contact with skin. NEVER mix cyanide salts with acid, as this will generate highly toxic hydrogen cyanide (HCN) gas. All cyanide-containing waste must be quenched with an oxidizing agent (e.g., bleach or hydrogen peroxide) under basic conditions and disposed of according to institutional guidelines.

  • Bromine (Br₂): Highly corrosive, toxic, and causes severe burns. Handle with extreme care using appropriate personal protective equipment (PPE), including heavy-duty gloves and a face shield.

  • Acids and Bases: Concentrated HCl and NaOH solutions are corrosive. Wear gloves, lab coat, and safety glasses at all times.

  • Aryl Diazonium Salts: While generally used in solution, isolated diazonium salts can be explosive when dry. Do not attempt to isolate the diazonium intermediate.

  • Solvents: Toluene is flammable and has associated health risks. Avoid inhalation and skin contact.

Applications in Heterocycle Synthesis

4,6-dichloro-2-cyanobenzothiazole is a versatile intermediate. The electron-withdrawing nature of the chlorine atoms and the cyano group makes the benzothiazole ring susceptible to nucleophilic aromatic substitution. More importantly, the nitrile group itself is a valuable functional handle.[9]

  • It can be hydrolyzed to a carboxylic acid or an amide.

  • It can be reduced to a primary amine.

  • It can react with organometallic reagents.

  • It readily participates in condensation reactions, for example, with 1,2-aminothiols to form luciferin-like structures for bioimaging applications.[10]

These transformations open pathways to a vast array of more complex, biologically active molecules, making this protocol a critical starting point for advanced drug discovery programs.[11]

References

  • Broudic, N., Pacheco-Benichou, A., Fruit, C., & Besson, T. (2022). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. Molecules, 27(23), 8426. [Link]

  • Broudic, N., Pacheco-Benichou, A., Fruit, C., & Besson, T. (2022). Full-text of "Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides". Molecules. [Link]

  • Hassan, S. Y. (2021). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules, 26(3), 639. [Link]

  • St. Amant, A. H., et al. (2016). Economical and scalable synthesis of 6-amino-2-cyanobenzothiazole. Beilstein Journal of Organic Chemistry, 12, 2019-2025. [Link]

  • ResearchGate. (2022). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. [Link]

  • Pashkevich, S. G., et al. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 26(21), 6673. [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. [Link]

  • ResearchGate. (2018). Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid. [Link]

  • JoVE. (2023). Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions. [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the synthesis of benzothiazole derivatives. [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. [Link]

  • Kaur, N. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 8(45), 25570-25589. [Link]

  • ResearchGate. (2017). Catalytic Sandmeyer Cyanation as a Synthetic Pathway to Aryl Nitriles. [Link]

  • Carl ROTH. (2015). Safety data sheet. [Link]

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. [Link]

  • Cui, L., et al. (2015). 2-Cyanobenzothiazole (CBT) condensation for site-specific labeling of proteins at the terminal cysteine residues. Methods in Molecular Biology, 1266, 63-74. [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

  • L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. [Link]

  • NRO Chemistry. (2024). Sandmeyer Reaction - experimental procedure and set up. [Link]

  • ResearchGate. (2003). Synthesis of 2-Amino-5-chlorobenzonitrile. [Link]

  • Chemdad. (n.d.). 2-Amino-3,5-dichlorobenzonitrile. [Link]

  • Al-jubory, E. J., Al-Badrany, K. A., & Alkanosh, O. A. (2020). Synthesis of some New 4,6-dichloro-2-aminobenzothiazole compensators with expected biological activity. European Journal of Molecular & Clinical Medicine, 7(2), 1595-1605. [Link]

  • Google Patents. (2020).
  • Quimicaorganica.org. (n.d.). The cyano group in the synthesis of heterocycles. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds, 7th ed. Wiley.
  • St. Amant, A. H., et al. (2016). Economical and scalable synthesis of 6-amino-2-cyanobenzothiazole. Beilstein Journal of Organic Chemistry. [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • Chemrevise. (n.d.). Spectroscopy. [Link]

  • Powers, R. (2008). Introduction to NMR and Its Application in Metabolite Structure Determination. Drug Metabolism in Drug Design and Development. [Link]

  • Scott, J. S., et al. (2017). Modern advances in heterocyclic chemistry in drug discovery. MedChemComm, 8(5), 845-869. [Link]

Sources

Strategic Functionalization of 4,6-Dichlorobenzothiazole-2-carbonitrile: Regiocontrol and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4,6-dichloro-2-benzothiazolecarbonitrile scaffold represents a high-value pharmacophore in medicinal chemistry, particularly for kinase inhibitors and fluorescent probes. Its unique substitution pattern offers three distinct points of diversity: the C2-nitrile (a versatile electrophile/precursor) and the two chlorine atoms at C4 and C6.

This Application Note addresses the critical challenge of regioselectivity . Due to the electronic asymmetry of the benzothiazole core, the C4 and C6 positions exhibit distinct reactivities toward Nucleophilic Aromatic Substitution (


) and Transition Metal-Catalyzed Cross-Coupling (TMCC). This guide provides validated protocols to selectively functionalize the C4 position (the "electronic hotspot") and strategies for sequential library generation.

Mechanistic Insight: The "C4-First" Principle

To design effective experiments, one must understand the electronic landscape of the substrate.

Electronic vs. Steric Bias[1]
  • The C4 Position (Ortho to N): This position is electronically activated. The endocyclic nitrogen atom exerts a strong inductive electron-withdrawing effect (-I), making C4 highly electrophilic. Additionally, the C2-nitrile group further depletes electron density from the ring.

  • The C6 Position (Para to N): While also activated via resonance, the inductive effect is weaker due to distance.

  • The Result: Under kinetic control, C4 is the primary site of reaction for both

    
     (nucleophilic attack) and Pd-catalyzed oxidative addition.[1]
    
The "Bay Region" Constraint

While C4 is electronically preferred, it is sterically more crowded due to the peri-interaction with the C2-substituent. Bulky nucleophiles may exhibit slower kinetics at C4, potentially eroding regioselectivity.

Experimental Protocols

Protocol A: Regioselective Amination at C4

Objective: Selective displacement of the C4-Cl with a secondary amine.

Reagents:

  • Substrate: 4,6-dichloro-2-benzothiazolecarbonitrile (1.0 equiv)

  • Nucleophile: Morpholine (1.1 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (1.5 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve the substrate in DMF (0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0°C using an ice bath. Note: Low temperature is critical to suppress competitive reaction at C6.

  • Addition: Add DIPEA followed by the dropwise addition of Morpholine over 10 minutes.

  • Reaction: Stir at 0°C for 2 hours. Monitor by TLC (30% EtOAc/Hexane) or LCMS.

  • Workup: Pour the reaction mixture into ice-water. The product typically precipitates. Filter the solid, wash with cold water, and dry under vacuum.

  • Purification: If necessary, recrystallize from Ethanol/Water.

Validation Criteria:

  • 1H NMR: Look for the loss of the doublet at

    
     ~7.8 ppm (C4-H) and the retention of the singlet/doublet patterns for C5/C7 protons. NOE (Nuclear Overhauser Effect) analysis between the morpholine protons and the C5-H is the gold standard for confirming C4 substitution.
    
Protocol B: C4-Selective Suzuki-Miyaura Coupling

Objective: Introduction of an aryl group at C4 using Palladium catalysis.

Reagents:

  • Substrate: 4,6-dichloro-2-benzothiazolecarbonitrile (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.1 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 equiv, 2M aqueous solution)
    
  • Solvent: 1,4-Dioxane

Step-by-Step Methodology:

  • Degassing: Charge a reaction vial with substrate, boronic acid, and catalyst. Evacuate and backfill with Argon (3 cycles).

  • Solvation: Add degassed 1,4-Dioxane and the aqueous base solution.

  • Reaction: Heat the mixture to 60°C for 4-6 hours.

    • Expert Tip: Do not reflux (100°C+) initially. Higher temperatures promote oxidative addition at the less activated C6-Cl bond, leading to bis-arylation.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Gradient: 0-20% EtOAc in Hexanes).

Data Summary & Troubleshooting

Parameter

(Protocol A)
Suzuki Coupling (Protocol B)
Primary Target C4-PositionC4-Position
Major By-product C4,C6-Bis(amino) (if Temp > RT)C4,C6-Bis(aryl) (if Temp > 80°C)
Key Control Temperature (0°C)Catalyst Load & Temp (60°C)
Yield (Typical) 75 - 88%60 - 75%
Regioselectivity (rr) > 20:1 (C4:C6)~ 10:1 (C4:C6)

Troubleshooting:

  • Problem: Significant C6 product observed.

  • Solution: For

    
    , increase the steric bulk of the nucleophile or lower the temperature to -20°C. For Suzuki, switch to a ligand with a smaller cone angle to favor the electronically activated C4 site, or reduce catalyst loading.
    

Sequential Functionalization Workflow

The most robust strategy for accessing diverse libraries is the Sequential Approach . By exploiting the reactivity difference (


), one can install a group at C4, purify, and then subject the remaining C6-Cl to harsher conditions.
Visualization: The Reaction Decision Tree

Benzothiazole_Functionalization Start 4,6-Dichloro-2- benzothiazolecarbonitrile SNAr_Cond Protocol A: SNAr (Amine, 0°C) Start->SNAr_Cond Nucleophile Suzuki_Cond Protocol B: Suzuki (Pd, 60°C) Start->Suzuki_Cond Boronic Acid Prod_C4_Amine 4-Amino-6-chloro Intermediate SNAr_Cond->Prod_C4_Amine Major Product (>95%) Sec_Suzuki Step 2: High Temp Suzuki (100°C, Bulky Ligand) Prod_C4_Amine->Sec_Suzuki Functionalize C6 Prod_C4_Aryl 4-Aryl-6-chloro Intermediate Suzuki_Cond->Prod_C4_Aryl Major Product (>90%) Prod_C4_Aryl->Sec_Suzuki Functionalize C6 Final_Lib 4,6-Difunctionalized Library Sec_Suzuki->Final_Lib

Figure 1: Decision tree for the sequential functionalization of 4,6-dichlorobenzothiazole, highlighting the "C4-First" logic.

References

  • Regioselectivity in Heterocyclic Chemistry: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010. (Foundational text on halogen reactivity in azoles).
  • Benzothiazole Synthesis & Reactivity: Synthesis of 2-substituted benzothiazoles.[2] (Discusses general Pd-coupling trends in polyhalogenated heterocycles).

  • SNAr Mechanisms: Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines.[3] (Provides the mechanistic basis for ortho-vs-para selectivity in similar nitrogen heterocycles).

  • Suzuki Coupling Optimization: Site-selective Suzuki–Miyaura coupling of heteroaryl halides. Chemical Science, 2016.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 4,6-Dichlorobenzo[d]thiazole-2-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Yield Optimization & Troubleshooting for CAS 1188236-02-3 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

The synthesis of 4,6-Dichlorobenzo[d]thiazole-2-carbonitrile is a critical step in the development of D-Luciferin analogs and specific antiviral agents. Users frequently report low yields (<40%) and product instability.

This guide addresses the two primary failure modes:

  • Inefficient Cyanation: Poor conversion of the 2-chloro or 2-amino precursor due to the electron-deficient nature of the 4,6-dichloro ring system.

  • Hydrolysis: The resulting 2-cyano group is highly electrophilic and prone to hydrolysis (to amide/carboxylic acid) during standard silica purification.

We recommend the DABCO-Catalyzed Nucleophilic Substitution (Route A) over the traditional Sandmeyer reaction (Route B) for scalability and yield stability.

Route Selection Strategy

The following decision tree outlines the optimal synthetic pathway based on your starting material availability.

RouteSelection cluster_legend Legend Start Select Starting Material Amino 2-Amino-4,6-dichlorobenzothiazole (Commercial/Cheap) Start->Amino Chloro 2,4,6-Trichlorobenzothiazole (2-Chloro precursor) Start->Chloro Amino->Chloro Convert via Sandmeyer-Cl (Better total yield) Sandmeyer Route B: Sandmeyer Reaction (Diazotization) Amino->Sandmeyer Direct Path SNAr Route A: DABCO-Catalyzed SNAr (Recommended) Chloro->SNAr Decision Is Yield > 50% critical? Sandmeyer->Decision Decision->Sandmeyer No (Optimize) Decision->SNAr Yes (Switch Route) HighYield High Yield (>80%) LowYield Variable Yield (30-60%)

Caption: Decision matrix for selecting the optimal synthetic pathway. Route A (Green) is preferred for high-value applications.

Module 1: The DABCO-Catalyzed Route (Recommended)

Objective: Convert 2,4,6-trichlorobenzothiazole to the 2-cyano derivative via Nucleophilic Aromatic Substitution (


).

The Technical Insight: Standard


 with NaCN often stalls because the leaving group (Chloride) is not sufficiently labile, even with the electron-withdrawing 4,6-dichloro pattern. Adding DABCO (1,4-diazabicyclo[2.2.2]octane)  creates a transient quaternary ammonium salt intermediate at the C2 position. This intermediate is a far superior leaving group than chloride, accelerating the nucleophilic attack by cyanide.
Protocol 1.1: Optimized Cyanation

Reagents:

  • Substrate: 2,4,6-Trichlorobenzothiazole (1.0 equiv)

  • Nucleophile: KCN or NaCN (1.2 equiv)

  • Catalyst: DABCO (15–20 mol%)

  • Solvent: DMSO (Dry) or MeCN/Water gradient

Step-by-Step Workflow:

  • Dissolution: Dissolve 2,4,6-trichlorobenzothiazole in dry DMSO (0.5 M concentration).

  • Catalyst Addition: Add DABCO (0.2 equiv). Stir for 15 minutes at Room Temperature (RT). Note: Solution may darken, indicating formation of the ammonium species.

  • Cyanation: Add powdered KCN (1.2 equiv) in one portion.

  • Reaction: Heat to 60°C. Monitor by TLC (Hexane/EtOAc 8:2).

    • Target Time: 2–4 hours.

  • Quench (Safety Critical): Cool to 0°C. Add saturated aqueous

    
     to quench excess cyanide (forms Prussian Blue complex).
    
  • Extraction: Dilute with water, extract with EtOAc. Wash organic layer with brine (3x) to remove DMSO.

Troubleshooting Table (Route A)
SymptomProbable CauseCorrective Action
Stalled Reaction (<50% Conv.) Inactive KCN (wet/clumped)Use finely ground, dry KCN. Add 18-crown-6 (0.1 equiv) if using MeCN.
Hydrolysis Product (Amide) Wet DMSO or high tempDry DMSO over molecular sieves (4Å). Do not exceed 70°C.
Dark Tarry Mixture Polymerization of productReduce reaction time. Quench immediately upon consumption of SM.

Module 2: The Sandmeyer Route (Legacy)

Objective: Convert 2-amino-4,6-dichlorobenzothiazole to the nitrile via a diazonium intermediate.

The Challenge: The 2-aminobenzothiazole diazonium salt is electrophilic but unstable. It often couples with the starting amine (diazo coupling) or decomposes before the cyanide can attack.

Protocol 2.1: Modified Sandmeyer

Reagents:

  • Substrate: 2-amino-4,6-dichlorobenzothiazole[1][2]

  • Diazotization:

    
     / 
    
    
    
    (or
    
    
    -BuONO in MeCN)
  • Cyanation: CuCN / NaCN

Critical Modification: Do not use HCl. The chloride ion competes with cyanide, leading to the 2-chloro impurity (which is inert under these conditions without DABCO). Use


 or 

.

Step-by-Step Workflow:

  • Slurry: Suspend amine in 50%

    
     at -5°C.
    
  • Diazotization: Add

    
     (aq) dropwise. Maintain temp < 0°C. Stir 30 mins.
    
  • Neutralization: Carefully neutralize excess acid with

    
     to pH ~4-5 (keep cold).
    
  • Sandmeyer: Pour the diazonium solution into a vigorously stirred solution of CuCN/NaCN at 0°C.

  • Warm-up: Allow to warm to RT slowly over 2 hours.

Module 3: Purification & Stability

The Silent Killer: Silica Gel Acidity. The 2-cyano group on the electron-deficient benzothiazole ring is highly activated. Acidic silica gel will catalyze the hydrolysis to the primary amide (Mass +18).

Recommended Purification:

  • Recrystallization (Best): Hot Ethanol or Acetonitrile.

  • Neutral Alumina: Use neutral alumina instead of silica for flash chromatography.

  • Buffered Silica: If you must use silica, pre-treat the column with 1% Triethylamine (TEA) in Hexane to neutralize acid sites.

Stability Mechanism

The electron-withdrawing chlorines at C4 and C6 pull density from the ring, making the C2-nitrile carbon highly


.

Stability Nitrile 2-Cyano Product (Electrophilic C2) Amide 2-Carboxamide Impurity (Dead End) Nitrile->Amide Hydrolysis Silica Acidic Silica Gel (H+ Donor) Silica->Amide Catalysis Water Trace Water Water->Amide Nucleophile

Caption: Mechanism of product degradation on acidic stationary phases.

Frequently Asked Questions (FAQ)

Q: Can I use 2,4-dichloroaniline to synthesize the starting material myself? A: Yes. The cyclization of 2,4-dichloroaniline with KSCN and Bromine (or Sulfuryl Chloride) yields the 2-amino-4,6-dichlorobenzothiazole. The cyclization occurs at the unsubstituted ortho-position (C6 of the aniline), which becomes C7 of the benzothiazole? Correction: Cyclization of 2,4-dichloroaniline occurs at the open ortho position (C6). This results in the chlorine atoms ending up at positions 4 and 6 of the benzothiazole ring.[1]

  • Reference: 2,4-dichloroaniline (Cl at 2,4) -> Cyclization at 6 -> Benzothiazole with Cl at 4 (from aniline C2) and Cl at 6 (from aniline C4).

Q: Why is my yield lower when I scale up the DABCO reaction? A: Exotherm control. The reaction of cyanide is exothermic. On a large scale, uncontrolled heating leads to polymerization. Use a dropping funnel for the cyanide solution or active cooling to maintain 60°C.

Q: The product is turning yellow/brown on the shelf. A: This indicates slow hydrolysis or photo-degradation. Store the nitrile under Argon at 4°C, protected from light.

References

  • Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization. Molecules, 2016. (Discusses cyanation strategies and yields).

  • Economical and scalable synthesis of 6-amino-2-cyanobenzothiazole. Beilstein Journal of Organic Chemistry, 2018. (Establishes the DABCO-catalyzed SNAr as a superior method for benzothiazole cyanation).

  • 2-Cyanobenzothiazole (CBT) Condensation for Site-Specific Labeling. Methods in Molecular Biology, 2015.[3] (Details the stability and reactivity of the 2-cyano group).

  • Nucleophilic substitution of haloalkanes with cyanide ions. ChemRevise. (General mechanism for cyanide substitution).

  • Synthesis of 2-amino-6-chlorobenzothiazole. PrepChem. (Precursor synthesis methodology).[2][4]

Sources

Technical Support Center: Optimizing Recrystallization of 4,6-Dichlorobenzo[d]thiazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of 4,6-Dichlorobenzo[d]thiazole-2-carbonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the nuances of recrystallizing this specific heterocyclic compound. Here, we move beyond generic protocols to provide in-depth, evidence-based strategies for overcoming common challenges and achieving high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the key molecular features of this compound that influence solvent selection?

A1: Understanding the molecule's structure is fundamental to predicting its solubility. This compound possesses a rigid, planar benzothiazole core, which imparts significant aromatic and hydrophobic character.[1] The two chlorine atoms enhance lipophilicity, while the electron-withdrawing nitrile group introduces a moderate degree of polarity.[1][2] The molecule lacks hydrogen bond donors but has potential hydrogen bond acceptors in the nitrile and thiazole nitrogen atoms.[3] Consequently, its solubility is highest in moderately polar aprotic solvents and lower in both highly polar protic solvents (like water and methanol) and very nonpolar solvents (like hexanes).[1][4]

Q2: What is the ideal solubility profile for a single-solvent recrystallization?

A2: The perfect solvent will exhibit high solubility for this compound at its boiling point but very low solubility at low temperatures (e.g., 0-4 °C).[5][6] This differential solubility is the driving force for crystallization upon cooling. The impurities, ideally, should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor after filtration).[7]

Q3: When should I consider a mixed-solvent system instead of a single solvent?

A3: A mixed-solvent system is often the solution when no single solvent provides the ideal solubility profile.[7] This is common for complex organic molecules. You should opt for a mixed-solvent approach under two primary conditions:

  • High Solubility in All Tested Solvents: If the compound is too soluble in all suitable solvents even at low temperatures, a miscible "anti-solvent" (in which the compound is insoluble) is needed to reduce the overall solubility and induce crystallization.[8][9]

  • Low Solubility in All Tested Solvents: If the compound is poorly soluble even in boiling solvents, you would start by dissolving it in a minimum amount of a "good" solvent where it is highly soluble, and then carefully add a miscible "poor" solvent to reach the saturation point.[9][10]

Troubleshooting Guide: Common Recrystallization Issues

This section addresses specific experimental challenges with causal explanations and actionable protocols.

Issue 1: The compound "oils out" instead of forming crystals.

Q: I dissolved my crude this compound in a hot solvent, but upon cooling, it separated as an oil, not a solid. What's happening and how do I fix it?

A: (Causality) Oiling out occurs when the dissolved compound comes out of solution at a temperature above its melting point. This typically happens when the solution is supersaturated to a very high degree or if the boiling point of the solvent is significantly higher than the melting point of the solute. The presence of impurities can also depress the melting point of the crude solid, exacerbating this issue.

Troubleshooting Protocol:

  • Re-heat and Dilute: Re-heat the solution until the oil redissolves completely. Add a small additional volume (10-20%) of the hot solvent to reduce the saturation level.[11] Slow cooling is now critical to give molecules time to orient into a crystal lattice.

  • Lower the Crystallization Temperature: If the initial solution was cooled too rapidly, the kinetic product (oil) is favored over the thermodynamic product (crystal). Allow the diluted solution to cool very slowly. Insulating the flask can help.[11]

  • Change Solvent System:

    • Single Solvent: Switch to a solvent with a lower boiling point.

    • Mixed Solvent: If using a mixed-solvent system, you may have added the anti-solvent too quickly or the system is inappropriate. Re-dissolve the oil in the "good" solvent and add the "poor" solvent (the anti-solvent) dropwise at the boiling temperature of the mixture until faint cloudiness (turbidity) appears, then add a drop or two of the "good" solvent to clarify.[8][9]

Issue 2: Poor or no crystal formation upon cooling.

Q: My solution has cooled to room temperature and has been in an ice bath, but I have very few or no crystals. What went wrong?

A: (Causality) This is a classic sign that the solution is not sufficiently saturated at the lower temperature. The most common reason is using an excessive amount of solvent during the initial dissolution step.[5] Every compound has some residual solubility even in a cold "poor" solvent; using too much solvent ensures that the majority of your compound remains in solution.

Troubleshooting Protocol:

  • Reduce Solvent Volume: Gently heat the solution and boil off a portion of the solvent under a nitrogen stream or using a rotary evaporator to increase the concentration of your compound.[11] Once the volume is reduced, allow the solution to cool slowly again.

  • Induce Crystallization: If the solution appears to be supersaturated but reluctant to crystallize, induction methods can be employed:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus.[12] The microscopic imperfections on the glass provide nucleation sites for crystal growth.

    • Seeding: Add a single, tiny crystal of the pure compound (a "seed crystal") to the cooled solution.[11] This provides a perfect template for further crystal formation.

  • Re-evaluate the Solvent: It's possible the chosen solvent is simply too good, meaning the compound's solubility is still significant even when cold. Consider switching to a less effective solvent or moving to a mixed-solvent system where you can more finely tune the solubility.

Issue 3: Low recovery/yield after filtration.

Q: I obtained beautiful crystals, but my final mass is much lower than expected. Where did my compound go?

A: (Causality) Low recovery is typically due to one of three factors: using too much solvent (as in Issue 2), premature crystallization during a hot filtration step (if performed), or washing the collected crystals with a solvent that is too warm or too voluminous, thereby redissolving the product.[5]

Troubleshooting Protocol:

  • Minimize Solvent: Always use the minimum amount of boiling solvent required to fully dissolve the solid.[5][6] This ensures the solution is saturated upon cooling.

  • Optimize Washing:

    • Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent.[5]

    • Ensure the solvent used for washing has been thoroughly chilled in an ice bath. Washing with room-temperature solvent can dissolve a significant portion of your product.

  • Check the Mother Liquor: If you suspect significant product loss, you can try to recover a second crop of crystals from the filtrate. Concentrate the mother liquor by boiling off some solvent and re-cool to see if more crystals form. Be aware that this second crop will likely be less pure than the first.

Issue 4: Impurities are still present in the final product.

Q: My recrystallized product's melting point is still broad/low, or analytical data (NMR/LC-MS) shows contamination. Why wasn't the purification effective?

A: (Causality) This indicates that the chosen solvent system does not effectively differentiate between your compound of interest and the impurity. This can happen if the impurity has a very similar solubility profile to the product or if the crystals formed too quickly, trapping impurities within the crystal lattice.[11]

Troubleshooting Protocol:

  • Slow Down Crystallization: Rapid crystal growth is a primary cause of impurity inclusion.[11] To slow it down, use a slightly larger volume of solvent than the absolute minimum required for dissolution. This keeps the compound in solution longer during the cooling phase, allowing for more selective crystallization.[11]

  • Perform a Second Recrystallization: If purity is paramount, a second recrystallization is often necessary.

  • Change the Solvent System: The impurity may be co-crystallizing. Select a new solvent or solvent pair with different polarity characteristics. For example, if you used a polar aprotic solvent like acetone, try a system like toluene-heptane. The change in intermolecular forces can alter the relative solubilities of the product and impurity, leading to better separation.[13][14]

  • Consider a Charcoal Treatment: If the impurities are colored and non-polar, adding a small amount of activated charcoal to the hot solution before filtration can adsorb them. Use charcoal sparingly as it can also adsorb your product.

Experimental Workflows & Data

Workflow for Selecting an Optimal Recrystallization Solvent

The following diagram outlines a systematic approach to solvent selection for this compound.

G start Start: Crude this compound test_solubility Test Solubility in ~100 µL Solvent (e.g., Ethanol, Acetone, Toluene, Ethyl Acetate, Heptane) start->test_solubility insoluble_rt Insoluble at RT? test_solubility->insoluble_rt dissolve_hot Heat to Boiling. Does it Dissolve? insoluble_rt->dissolve_hot Yes soluble_rt Soluble at RT in all tested solvents? insoluble_rt->soluble_rt No cool_down Cool Slowly. Do Crystals Form? dissolve_hot->cool_down Yes fail FAIL: Re-evaluate Solvent Choices dissolve_hot->fail No single_solvent_success SUCCESS: Optimal Single Solvent Found cool_down->single_solvent_success Yes cool_down->fail No select_good_solvent Select 'Good' Solvent (High Solubility) soluble_rt->select_good_solvent Yes soluble_rt->fail No select_anti_solvent Select Miscible 'Anti-Solvent' (Poor Solubility) select_good_solvent->select_anti_solvent dissolve_min_hot Dissolve in Minimum Hot 'Good' Solvent select_anti_solvent->dissolve_min_hot add_anti_solvent Add Hot 'Anti-Solvent' Dropwise Until Turbidity Persists dissolve_min_hot->add_anti_solvent clarify Add 1-2 Drops 'Good' Solvent to Clarify add_anti_solvent->clarify mixed_solvent_cool Cool Slowly. Do Crystals Form? clarify->mixed_solvent_cool mixed_solvent_success SUCCESS: Optimal Mixed-Solvent System Found mixed_solvent_cool->mixed_solvent_success Yes mixed_solvent_cool->fail No

Caption: Decision workflow for recrystallization solvent selection.

Protocol: Small-Scale Solvent Screening
  • Preparation: Place ~10-20 mg of crude this compound into several small test tubes.

  • Room Temperature Test: To each tube, add a potential solvent (e.g., ethanol, acetone, ethyl acetate, toluene, heptane) dropwise, up to ~0.5 mL.[15] Agitate at room temperature. Note if the solid dissolves completely (solvent is too good for single-solvent use) or remains largely insoluble (a good candidate).

  • Hot Solubility Test: For solvents where the compound was insoluble at room temperature, gently heat the test tube in a water or sand bath towards the solvent's boiling point.[6] Add the solvent dropwise until the solid just dissolves. Record the approximate volume. A good solvent will dissolve the compound in a minimal volume near its boiling point.

  • Cooling Test: Allow the hot, saturated solutions to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.[15] Observe the quantity and quality of the crystals formed. The best solvent will yield a large crop of well-defined crystals.

Inferred Solubility Profile and Suggested Solvent Systems

Based on the structure of this compound, the following table provides a starting point for solvent selection.[4]

Solvent ClassExample SolventsPredicted Solubility at RTPredicted Solubility (Hot)Suitability as a Recrystallization Solvent
Polar Aprotic Acetone, Ethyl AcetateModerateHighGood. Potential single-solvent candidates.
Aromatic Toluene, XyleneLow to ModerateHighGood. Potential single-solvent candidates.
Alcohols Ethanol, IsopropanolLowModerate to HighGood. May work well, especially in a mixed system with water.
Chlorinated Dichloromethane (DCM)HighVery HighPoor. Likely too soluble for good recovery.
Ethers Tetrahydrofuran (THF)HighVery HighPoor. Likely too soluble for good recovery.
Nonpolar Hexanes, HeptaneVery Low / InsolubleLow / Sparingly SolubleExcellent as an anti-solvent in a mixed system (e.g., Toluene/Heptane, Ethyl Acetate/Hexane).
Polar Protic WaterInsolubleInsolubleExcellent as an anti-solvent in a mixed system with a water-miscible solvent like Acetone or Ethanol.

Suggested Starting Systems:

  • Single Solvent: Toluene or Ethyl Acetate.

  • Mixed Solvents: Ethanol/Water, Acetone/Water, Toluene/Heptane.[8][14]

References

  • Mixed-solvent recrystallisation. University of York, Department of Chemistry. [Link]

  • Recrystallization using two solvents. YouTube. [Link]

  • Mixed Solvent Recrystallization. Diablo Valley College. [Link]

  • 3.3F: Mixed Solvents. Chemistry LibreTexts. [Link]

  • Two-Solvent Recrystallization Guide. MIT OpenCourseWare. [Link]

  • Recrystallization. University of California, Irvine. [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? Reddit. [Link]

  • Recrystallization, filtration and melting point. University of Toronto. [Link]

  • Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. Malaysian Journal of Analytical Sciences. [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. [Link]

  • Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research. [Link]

  • SYNTHESIS AND BIOLOGICAL ASSESSMENT OF NEW BENZOTHIAZOLOPYRIDINE AND BENZOTHIAZOLYL-TRIAZOLE DERIVATIVES AS ANTIOXIDANT AND ANTI. Iraqi Journal of Pharmaceutical Sciences. [Link]

  • Physicochemical and biological studies on 4-(o,p-dichlorophenyl)- 2-aminothiazole. International Journal of Pharmaceutical Science Invention. [Link]

  • Synthesis and various biological activities of benzothiazole derivative. International Journal of Research in Pharmacy and Pharmaceutical Sciences. [Link]

  • 2,4-Dichlorobenzothiazole. PubChem. [Link]

Sources

Technical Support Center: Solubility & Stability Guide for 4,6-Dichlorobenzo[d]thiazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

4,6-Dichlorobenzo[d]thiazole-2-carbonitrile is a specialized heterocyclic building block often used in medicinal chemistry and bioconjugation (e.g., CBT condensation). Its physicochemical profile presents two distinct challenges: lipophilicity-driven precipitation and electrophile-driven instability .

Effective handling requires distinguishing between physical insolubility (the compound crashing out) and chemical instability (the compound reacting with the solvent or buffer).

PropertyCharacteristicImplication for Handling
Core Structure Benzothiazole + 2-Cyano groupHigh planarity; prone to

-

stacking and aggregation.
Substituents 4,6-DichloroIncreases lipophilicity (LogP ~3.0-3.5); reduces aqueous solubility.
Reactivity 2-Carbonitrile (Electrophilic)CRITICAL: Reacts with nucleophiles (thiols like DTT, cysteine) and can hydrolyze in water.
Solvent DMSO (Dimethyl Sulfoxide)Excellent solvent, but hygroscopic nature promotes hydrolysis over time.

Troubleshooting Guide (Q&A)

Issue 1: "My compound precipitates immediately upon addition to the assay buffer."

Diagnosis: This is the "Solvent Shock" phenomenon. The rapid change in polarity from 100% DMSO to aqueous buffer causes the hydrophobic compound to nucleate and crystallize before it can disperse.[1]

Solution:

  • Adopt the "Intermediate Dilution" Method: Never jump from 10 mM stock directly to aqueous buffer. Create a 10x or 100x intermediate in pure DMSO or a DMSO/buffer mix (e.g., 50% DMSO) before the final spike.

  • Increase Vortex Shear: When adding the DMSO stock to the buffer, ensure the buffer is already moving (vortexing or stirring). Add the stock into the center of the vortex, not on the side of the tube/well.

  • Check Buffer Temperature: Cold buffers (

    
    ) drastically reduce solubility. Equilibrate buffers to Room Temperature (RT) or 
    
    
    
    before addition.
Issue 2: "The DMSO stock solution has turned cloudy or formed crystals after storage."

Diagnosis: Water contamination. DMSO is hygroscopic and will absorb atmospheric moisture. Water content >1% can significantly reduce the solubility of this dichlorinated benzothiazole, causing it to crash out inside the stock vial.

Solution:

  • Re-solubilization: Warm the vial to

    
     in a water bath for 10-15 minutes. Sonicate in short bursts (30 seconds) to break up crystal lattices.
    
  • Prevention: Store stocks in small, single-use aliquots to minimize freeze-thaw cycles and air exposure. Use anhydrous DMSO (<0.1% water) for stock preparation.

Issue 3: "I am seeing variable IC50 data or loss of potency over time."

Diagnosis: Chemical Instability.[2] The 2-cyano group is an electrophile.

  • Scenario A (Hydrolysis): If the DMSO stock is wet, the nitrile can hydrolyze to the amide or carboxylic acid over weeks.

  • Scenario B (Thiol Reaction): If your assay buffer contains DTT,

    
    -Mercaptoethanol, or Glutathione , these thiols will attack the nitrile group (CBT condensation reaction), consuming the compound and generating a false negative.
    

Solution:

  • Remove Thiols: Switch to TCEP (Tris(2-carboxyethyl)phosphine) as a reducing agent if possible; it is less nucleophilic than DTT.

  • Fresh Prep: Prepare stocks fresh from solid powder for critical assays.

Experimental Protocols

Protocol A: Preparation of High-Integrity Stock Solutions (10 mM)

Objective: Create a stable, particle-free stock solution.

  • Weighing: Weigh approximately 2–5 mg of solid this compound into a glass amber vial (plastic can leach contaminants).

  • Calculation: Calculate the volume of Anhydrous DMSO required to reach 10 mM.

    • Formula:

      
      
      
    • Note: MW

      
       229.08  g/mol .
      
  • Dissolution: Add the DMSO. Vortex vigorously for 30 seconds.

  • Visual Inspection: Hold the vial up to a light source. The solution should be perfectly clear. If "schlieren" lines (wavy optical distortions) or particulates are visible, sonicate for 5 minutes at RT.

  • Storage: Aliquot immediately into PCR tubes or low-binding microtubes. Store at

    
     or 
    
    
    
    .
Protocol B: The "Step-Down" Dilution Workflow

Objective: Dilute into assay media without precipitation.

  • Start: 10 mM DMSO Stock.

  • Step 1 (Intermediate): Dilute 1:100 in pure DMSO to create a

    
     working stock. (This keeps the compound solubilized).
    
  • Step 2 (Final Spike): Dilute the

    
     stock 1:100 into the Assay Buffer  (rapidly mixing).
    
    • Final Conc:

      
       compound.
      
    • Final DMSO: 1% (Generally tolerated by most assays).

Visual Troubleshooting Workflows

Diagram 1: Solubility & Preparation Workflow

This flowchart illustrates the critical decision points when preparing and diluting the compound to ensure solubility.

SolubilityWorkflow Start Solid Compound (this compound) Solvent Add Anhydrous DMSO (Target 10-50 mM) Start->Solvent Dissolve Vortex & Sonicate (RT, 5 mins) Solvent->Dissolve Check Visual Inspection: Clear Solution? Dissolve->Check Cloudy Cloudy/Particulates Check->Cloudy No Clear Clear Solution Check->Clear Yes Warm Warm to 37°C Sonicate 10 mins Cloudy->Warm Warm->Check Storage Aliquot & Freeze (-20°C, Desiccated) Clear->Storage Dilution Assay Dilution Strategy Clear->Dilution Direct Direct Spike to Buffer (High Risk of Crash-out) Dilution->Direct StepDown Intermediate Dilution (DMSO -> DMSO -> Buffer) Dilution->StepDown

Caption: Step-by-step workflow for solubilization and dilution, highlighting the critical "Intermediate Dilution" step to prevent precipitation.

Diagram 2: Stability & Reactivity Logic

This diagram explains the chemical risks associated with the 2-cyano group in biological buffers.

ReactivityLogic Compound 4,6-Dichloro... (2-Cyano group) Buffer Assay Buffer Components Compound->Buffer Water Water/Humidity (in DMSO Stock) Compound->Water Thiols Thiols (DTT, BME, Cysteine) Buffer->Thiols Inert Inert Buffer (PBS, HEPES, TCEP) Buffer->Inert Hydrolysis Hydrolysis (Amide/Acid formation) Water->Hydrolysis Slow (Weeks) Adduct CBT Condensation (Thiol Adduct) Thiols->Adduct Rapid Reaction (False Negative) Stable Stable Bioactivity Inert->Stable Maintains Activity

Caption: Mechanism of instability. The electrophilic nitrile group reacts rapidly with thiols (DTT) or slowly with water, altering the compound's structure.

References

  • Li, L., et al. (2019). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization. National Institutes of Health (PMC). [Link]

  • Gaylord Chemical Company. (2021). Dimethyl Sulfoxide (DMSO) Solubility Data. ResearchGate. [Link]

  • Kozikowski, B.A., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening. [Link]

  • Ren, H., et al. (2009). 2-Cyanobenzothiazole (CBT) condensation for site-specific labeling of proteins. PubMed.[3] [Link]

Sources

Minimizing side reactions during benzothiazole-2-carbonitrile hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: BTZ-CN-HYD-001 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Status: Open

Executive Summary: The "C2 Trap"

Hydrolyzing benzothiazole-2-carbonitrile is deceptively difficult. Unlike standard aliphatic nitriles, the benzothiazole ring system introduces a critical instability: the C2 position is highly electrophilic .

In standard organic synthesis, nitriles are often hydrolyzed using strong bases (NaOH/KOH). However, applying this "textbook" approach to 2-cyanobenzothiazole frequently results in catastrophic failure. The hydroxide ion (


) acts as a nucleophile, attacking the C2 carbon, cleaving the sulfur-carbon bond, and opening the heterocyclic ring. This yields 2-aminothiophenol  derivatives rather than the desired carboxylic acid.

The Solution: You must shift from nucleophilic hydrolysis (Base) to electrophilic activation (Acid) or the Pinner Reaction pathway to preserve ring integrity.

Diagnostic Workflow (Visual Guide)

The following decision tree illustrates the competing reaction pathways. Use this to diagnose your current failure mode or plan your next experiment.

G Start Start: Benzothiazole-2-CN Condition Select Condition Start->Condition Base Basic (NaOH/KOH) Condition->Base Nucleophilic Attack Acid Acidic (HCl/H2SO4) Condition->Acid Protonation Pinner Pinner (HCl/MeOH) Condition->Pinner Imidate Formation RingOpen CRITICAL FAILURE: Ring Opening (2-aminothiophenol) Base->RingOpen C2 Attack (High Risk) AmideStall Potential Stall: Benzothiazole-2-amide Acid->AmideStall Insufficient Heat/Time Success SUCCESS: Benzothiazole-2-COOH Pinner->Success Mild Hydrolysis AmideStall->Success Extended Reflux

Figure 1: Reaction pathway analysis showing the high risk of ring opening under basic conditions and the safer acidic/Pinner routes.

Troubleshooting Guide (Q&A)

Issue 1: "My reaction mixture turned yellow/orange and smells like rotten eggs."

Diagnosis: Heterocyclic Ring Opening.

  • The Science: You likely used a base (NaOH, LiOH). The hydroxide attacked the C2 position (imine-like carbon), breaking the S-C bond. The smell is the liberation of free thiols (2-aminothiophenol).

  • Corrective Action: Abort the basic route immediately. Switch to Protocol A (Acid Hydrolysis) . If your substrate is acid-sensitive, use Protocol B (Pinner Reaction) which operates under milder conditions.

Issue 2: "I isolated a solid, but the NMR shows a missing proton and it's not acidic."

Diagnosis: Stalled at the Amide Intermediate.

  • The Science: Nitrile hydrolysis proceeds in two steps: Nitrile

    
     Amide 
    
    
    
    Acid.[1] The second step (Amide to Acid) is significantly slower. Benzothiazole-2-carboxamide is remarkably stable due to resonance with the aromatic ring.
  • Corrective Action:

    • Increase the acid concentration (e.g., from 6M to 12M HCl).

    • Increase reaction time (24h+).

    • Pro-Tip: Add a diazotizing agent (Sodium Nitrite,

      
      ) to the amide in acid. This converts the amide to a diazonium species which is rapidly hydrolyzed to the acid, driving the reaction to completion.
      
Issue 3: "My product mass is lower than expected, and I see bubbles during workup."

Diagnosis: Thermal Decarboxylation.

  • The Science: Benzothiazole-2-carboxylic acid is prone to decarboxylation (losing

    
    ) to form benzothiazole, especially if heated above 100°C or in the presence of metal ions (like Copper).
    
  • Corrective Action:

    • Do not distill the product.

    • Keep workup temperatures below 60°C.[2][3]

    • Avoid using copper catalysts if you are attempting a Sandmeyer-type approach upstream.

Optimized Experimental Protocols

Protocol A: Strong Acid Hydrolysis (Robust Standard)

Best for substrates with no acid-labile protecting groups.

  • Setup: Dissolve Benzothiazole-2-carbonitrile (1.0 eq) in conc. HCl (10-20 volumes).

    • Note: If solubility is poor, add 1,4-dioxane as a co-solvent.

  • Reaction: Reflux at 90-100°C for 4–6 hours. Monitor by TLC/LCMS for the disappearance of the amide intermediate.

  • Workup:

    • Cool the mixture to 0°C (Ice bath).

    • Dilute carefully with cold water. The carboxylic acid often precipitates directly.

    • Filter and wash with cold water.[1]

    • If no precipitate: Extract with Ethyl Acetate, dry over

      
      , and concentrate in vacuo (keep bath <50°C).
      
Protocol B: The Pinner Synthesis (High Purity / Mild)

Best for high-value substrates or when avoiding harsh reflux.

  • Imidate Formation:

    • Suspend nitrile (1.0 eq) in anhydrous Methanol (10 volumes).

    • Cool to 0°C.

    • Bubble dry HCl gas through the solution for 30-60 mins (saturation).

    • Stir at 0°C to RT for 12-24h.

    • Result: Formation of the Pinner Salt (Imidate Hydrochloride).[4]

  • Hydrolysis:

    • Add water (excess) directly to the reaction mixture.

    • Stir at RT for 2-4 hours. The imidate hydrolyzes to the ester, which then hydrolyzes to the acid (or you can isolate the methyl ester if desired).

  • Isolation:

    • Evaporate methanol.

    • The product usually precipitates from the remaining aqueous acid.

Comparative Data Analysis

FeatureBasic Hydrolysis (NaOH)Acid Hydrolysis (HCl)Pinner Reaction
Primary Mechanism Nucleophilic Attack (C2)Protonation / AdditionImidate Intermediate
Ring Stability Poor (High risk of opening)Good Excellent
Reaction Temp RefluxReflux (90°C+)0°C

RT
Major Side Product 2-AminothiophenolBenzothiazole-2-amideMethyl Ester (if stopped early)
Rec. Use Case NEVER General SynthesisHigh Purity / Acid Sensitive

References

  • Pinner Reaction Mechanism & Utility

    • Source: Organic Chemistry Portal.[5] "Pinner Reaction."[2][4][5][6]

    • URL:[Link]

  • Benzothiazole Ring Stability

    • Source: BenchChem Technical Support.[7][8] "Stability of Benzothiazole hydrochloride in solution."

  • Synthesis of 2-Cyanobenzothiazoles (Context on C2 reactivity)

    • Source: NIH / PubMed Central.
    • URL:[Link]

  • General Nitrile Hydrolysis Conditions

    • Source: Common Organic Chemistry. "Nitrile to Acid - Common Conditions."
    • URL:[Link]

Sources

Technical Support Center: Purification of Chlorinated Benzothiazole Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of chlorinated benzothiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these valuable heterocyclic compounds. My aim is to provide not just protocols, but the underlying chemical principles and field-proven insights to empower you to troubleshoot and optimize your purification workflows effectively.

Section 1: Safety First - Essential Precautions

Before initiating any purification protocol, a thorough review of the Safety Data Sheet (SDS) for your specific chlorinated benzothiazole and all solvents is mandatory. These compounds can be hazardous.

  • Hazard Profile : Chlorinated benzothiazoles are often classified as toxic if swallowed, fatal if inhaled, and can cause serious eye irritation.[1]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical safety goggles (conforming to EN 166 or NIOSH standards), nitrile or neoprene gloves, and a lab coat.[1][2]

  • Ventilation : All handling of chlorinated benzothiazoles and volatile organic solvents must be performed inside a certified chemical fume hood to prevent inhalation.[2][3]

  • Waste Disposal : Dispose of all chemical waste, including contaminated solvents and silica gel, in accordance with local, state, and federal regulations. Do not pour organic waste down the drain.[1][3]

Section 2: Troubleshooting Guide

This section addresses specific, common problems encountered during the purification of chlorinated benzothiazole reaction mixtures in a direct question-and-answer format.

Q1: My chlorinated benzothiazole appears to be degrading on the silica gel column. The collected fractions are impure, and my yield is significantly lower than expected.

A1: This is a classic issue stemming from the inherent properties of both the compound class and the stationary phase.

  • Causality : Standard silica gel is slightly acidic (pKa ≈ 4.5). The nitrogen atom in the benzothiazole ring is basic and can be protonated by the acidic silanol groups on the silica surface. This interaction can catalyze decomposition, especially for sensitive derivatives.

  • Immediate Solutions :

    • Neutralize the Stationary Phase : Before packing the column, prepare a slurry of the silica gel in your chosen eluent and add 1-2% triethylamine (or another volatile base). This deactivates the acidic sites.[4]

    • Switch to a Different Stationary Phase : Consider using neutral or basic alumina, which provides a less harsh environment for basic compounds.[5] Florisil® is another potential alternative.[6]

    • Minimize Contact Time : Employ flash chromatography techniques with slightly higher pressure to reduce the residence time of your compound on the column.

Q2: I'm struggling to separate my target compound from an unreacted starting material or a byproduct with a very similar Rf value on TLC.

A2: This indicates that the polarity of your product and the key impurity are too close for effective separation under the current conditions.

  • Causality : Separation on silica gel relies primarily on differences in polarity. If the functional groups and overall structure of the two compounds are very similar, they will interact with the stationary phase in a nearly identical manner.

  • Troubleshooting Steps :

    • Solvent System Optimization : Do not rely solely on hexanes/ethyl acetate. Experiment with different solvent systems that can exploit other intermolecular interactions. For example:

      • Add a small amount of dichloromethane or toluene to the mobile phase to alter selectivity.

      • For very polar compounds, a system containing a small percentage of methanol in dichloromethane might be effective.[6]

    • Consider an Alternative Purification Method : If chromatography is failing, this is the strongest indicator that a different technique is required. Recrystallization is often highly effective at rejecting impurities, even those with similar polarities, due to the precise geometric requirements of crystal lattice formation.[5][7]

Q3: My product "oiled out" during recrystallization instead of forming crystals. What went wrong?

A3: "Oiling out" is a common recrystallization failure mode where the solute separates from the solution as a liquid rather than a solid.

  • Causality : This typically occurs when the solution becomes supersaturated at a temperature that is above the melting point of the solute. It can also be caused by cooling the solution too rapidly, not allowing sufficient time for crystal nucleation and growth.[8]

  • Corrective Actions :

    • Re-heat and Add More Solvent : Heat the mixture until the oil redissolves completely. Add a small additional volume (10-20%) of the hot solvent to ensure the saturation point is not reached until the solution has cooled further.

    • Slow Cooling is Crucial : Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring. Do not place it directly in an ice bath from a high temperature.[7]

    • Induce Crystallization : If crystals do not form upon cooling, try scratching the inside of the flask below the solvent level with a glass rod. This creates microscopic imperfections that can serve as nucleation sites. Seeding with a previously obtained pure crystal is also highly effective.

Q4: The crude reaction mixture is a dark, intractable oil after the initial workup. Where do I begin the purification process?

A4: A dark, oily crude product can be intimidating, but a systematic approach is key.

  • Initial Cleanup - Liquid-Liquid Extraction (LLE) : The first step should always be a thorough aqueous workup. Dissolve the crude oil in a suitable organic solvent like dichloromethane or ethyl acetate.[9][10] Wash the organic layer sequentially with:

    • A weak acid (e.g., 1M HCl) to remove basic impurities.

    • A weak base (e.g., saturated NaHCO₃ solution) to remove acidic byproducts.

    • Brine (saturated NaCl solution) to remove the bulk of the water before drying.[11]

  • Primary Purification Strategy :

    • Vacuum Distillation : If your compound is a liquid and known to be thermally stable, vacuum distillation can be an excellent and scalable method to separate it from non-volatile tars and impurities with significantly different boiling points.[9][12]

    • Column Chromatography : If the compound is non-volatile or thermally sensitive, column chromatography is the next logical step. Even if the oil is dark, much of the color may be from highly polar baseline impurities that will remain at the top of the column, allowing your cleaner product to elute.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification strategy for a newly synthesized, uncharacterized chlorinated benzothiazole?

A1: A tiered, systematic approach is most effective.

  • Aqueous Workup/Extraction : Always begin with a liquid-liquid extraction to remove inorganic salts and highly polar or ionic impurities.[9][11]

  • Purity Assessment : Analyze the crude organic extract by Thin Layer Chromatography (TLC) using a few different solvent systems (e.g., 4:1 Hexanes:EtOAc, 1:1 Hexanes:EtOAc, 9:1 DCM:MeOH) to get a sense of the number of components and their polarities.

  • First Purification Attempt :

    • If the product is a solid : Attempt recrystallization first. It is often faster, cheaper, and can yield very high purity material. Screen for a suitable solvent.[5][13]

    • If the product is a liquid or fails to recrystallize : Proceed with flash column chromatography. Use your TLC data to determine the optimal eluent system, aiming for an Rf of 0.2-0.4 for your target compound.[5]

Q2: How do I choose the right solvent for recrystallizing my chlorinated benzothiazole?

A2: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[7][13]

  • Screening Process : Place a few milligrams of your crude solid into several small test tubes. Add ~0.5 mL of a different solvent to each tube. Good starting solvents to screen for benzothiazole derivatives include ethanol, isopropanol, acetone, ethyl acetate, and toluene.[8][14]

  • Observation :

    • If it dissolves immediately at room temperature, the solvent is too good.

    • If it doesn't dissolve at all, even upon heating, the solvent is too poor.

    • If it dissolves when heated but reappears as a crystalline solid upon slow cooling, you have found a promising candidate.[13]

  • Solvent Pairs : If no single solvent works, a two-solvent system (one in which the compound is soluble, and one in which it is not) can be used, such as Hexane/Acetone or Hexane/Ethyl Acetate.[8]

Q3: When should I opt for vacuum distillation instead of column chromatography for a liquid product?

A3: The choice depends on the properties of your compound and its impurities.

  • Choose Vacuum Distillation When :

    • The target compound is thermally stable at the required distillation temperature.

    • There is a significant difference (>30-40 °C) between the boiling points of the product and the major impurities.[9]

    • You are working on a larger scale, as distillation is often more scalable than chromatography.

  • Choose Column Chromatography When :

    • The compound is thermally sensitive (decomposes upon heating).

    • The boiling points of the components in the mixture are very close.

    • The compound is non-volatile.

Section 4: Standardized Protocols

These protocols provide a validated starting point. Optimization for your specific derivative may be required.

Protocol 1: General Liquid-Liquid Extraction (Aqueous Workup)
  • Quench Reaction : After the reaction is complete, pour the reaction mixture into a separatory funnel containing deionized water.

  • Extract : Add an appropriate organic solvent (dichloromethane is common for chlorinated compounds) to the separatory funnel.[9][15] A typical starting volume is equal to that of the aqueous phase.

  • Mix and Separate : Stopper the funnel, invert, and vent frequently to release pressure. Shake gently for 1-2 minutes. Place the funnel in a ring stand and allow the layers to fully separate.

  • Collect Organic Layer : Drain the lower organic layer (if using a chlorinated solvent) into a clean flask.

  • Re-extract : Add a fresh portion of the organic solvent to the aqueous layer remaining in the funnel and repeat the extraction process two more times to maximize recovery.[11]

  • Combine and Wash : Combine all organic extracts. Wash the combined organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Dry and Concentrate : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter away the drying agent and remove the solvent using a rotary evaporator to yield the crude product.[9]

Protocol 2: Flash Column Chromatography
  • Develop TLC Conditions : Find a solvent system (eluent) that gives your target compound an Rf value of approximately 0.2-0.4.

  • Prepare the Column : Select a column of appropriate size. Pack it with silica gel as a slurry in the initial, least polar eluent.

  • Load the Sample : Dissolve the crude product in a minimum amount of the eluent or a stronger solvent (like dichloromethane). Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"), which often results in better separation.

  • Elute : Carefully add the eluent to the top of the column and apply positive pressure (air or nitrogen). Collect fractions in test tubes.

  • Monitor Fractions : Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Combine and Concentrate : Combine the pure fractions and remove the solvent by rotary evaporation to yield the purified product.

Protocol 3: Recrystallization
  • Dissolve the Solute : Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen recrystallization solvent to just cover the solid. Heat the mixture to boiling (using a hot plate) while stirring.

  • Create a Saturated Solution : Continue adding small portions of the hot solvent until the solid just dissolves completely.[7]

  • Hot Filtration (if necessary) : If there are insoluble impurities (e.g., dust, drying agent), perform a hot gravity filtration to remove them.

  • Cool Slowly : Cover the flask and allow it to cool undisturbed to room temperature. Crystal formation should begin.

  • Maximize Yield : Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize the precipitation of the product.[7]

  • Isolate Crystals : Collect the crystals by vacuum filtration using a Büchner funnel.[16]

  • Wash and Dry : Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities. Allow the crystals to dry completely under vacuum.

Section 5: Data Reference Tables

Table 1: Physical Properties of 2-Chlorobenzothiazole (CAS: 615-20-3)

Property Value Source
Molecular Formula C₇H₄ClNS [17]
Molecular Weight 169.63 g/mol [17]
Appearance White/colorless to light yellow liquid or solid [17]
Melting Point 21 °C [17]
Boiling Point 248 °C (at 760 mmHg) [17]

| Density | ~1.3 g/cm³ |[17] |

Table 2: Common Solvents for Purification & Chromatography

Solvent Boiling Point (°C) Polarity Index Common Use
n-Hexane 69 0.1 Non-polar eluent / anti-solvent
Toluene 111 2.4 Recrystallization, eluent component
Dichloromethane 40 3.1 Extraction, eluent
Diethyl Ether 35 2.8 Extraction, eluent
Ethyl Acetate 77 4.4 Extraction, polar eluent, recrystallization
Acetone 56 5.1 Recrystallization, polar eluent
Ethanol 78 4.3 Recrystallization

| Methanol | 65 | 5.1 | Highly polar eluent component |

Section 6: Workflow Visualizations

The following diagrams illustrate logical workflows for making decisions during the purification process.

Purification_Decision_Tree start Crude Reaction Mixture (Post-Aqueous Workup) assess Assess Physical State & Thermal Stability start->assess is_solid Is it a solid? assess->is_solid is_liquid Is it a liquid? is_solid->is_liquid No recrystallize Attempt Recrystallization is_solid->recrystallize Yes is_stable Thermally Stable? is_liquid->is_stable Yes distill Vacuum Distillation is_stable->distill Yes chromatography Column Chromatography is_stable->chromatography No success_xtal Success? recrystallize->success_xtal success_xtal->chromatography No final_product Pure Product success_xtal->final_product Yes success_distill Sufficient Purity? distill->success_distill success_distill->chromatography No success_distill->final_product Yes chromatography->final_product end Further Analysis or Re-evaluate Strategy

Caption: Decision tree for selecting a primary purification method.

Column_Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Completion tlc 1. TLC Analysis (Multiple Eluents) select_solvent 2. Select Eluent (Aim for Rf ≈ 0.3) tlc->select_solvent prep_column 3. Prepare & Pack Column (Slurry Method) select_solvent->prep_column prep_sample 4. Prepare Sample (Dry or Wet Loading) prep_column->prep_sample load 5. Load Sample onto Column prep_sample->load elute 6. Elute with Solvent (Maintain Constant Pressure) load->elute collect 7. Collect Fractions elute->collect analyze 8. Analyze Fractions by TLC collect->analyze combine 9. Combine Pure Fractions analyze->combine concentrate 10. Concentrate via Rotary Evaporation combine->concentrate final_product Purified Compound concentrate->final_product

Caption: Step-by-step workflow for flash column chromatography.

Section 7: References

  • Journal of Young Pharmacists. (n.d.). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Retrieved from [Link]

  • Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from [Link]

  • Moon, N. S. (1949). U.S. Patent No. 2,469,697. U.S. Patent and Trademark Office. Retrieved from

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • HBCSE. (n.d.). Recrystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). Continuous liquid-liquid extraction for the preparation of chlorinated water samples for the Ames bioassay. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

Sources

Overcoming steric hindrance in 4,6-Dichlorobenzo[d]thiazole-2-carbonitrile reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for 4,6-Dichlorobenzo[d]thiazole-2-carbonitrile. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this versatile, yet sterically challenging, building block into their synthetic workflows. Here, we address common experimental hurdles with in-depth, mechanistically grounded solutions to help you optimize your reactions and overcome synthetic roadblocks.

Section 1: Frequently Asked Questions (FAQs)

This section tackles the most common initial queries regarding the handling, reactivity, and challenges associated with this compound.

Q1: What are the primary reactivity sites on this compound and how do the substituents influence them?

A1: The molecule has three primary sites for reactivity, each influenced by a combination of electronic and steric effects:

  • The Benzene Ring (C4 and C6): The chlorine atoms at the C4 and C6 positions are potential leaving groups for Nucleophilic Aromatic Substitution (SNAr) and are active sites for metal-catalyzed cross-coupling reactions.[1] The electron-withdrawing nature of both the thiazole ring and the 2-carbonitrile group activates the entire aromatic system, making it more susceptible to nucleophilic attack.[2][3][4] However, the chlorine at the C4 position experiences significant steric hindrance from the fused thiazole ring, which can dramatically affect reaction rates and site-selectivity.

  • The 2-Carbonitrile Group: The nitrile group is a versatile functional handle. It can undergo nucleophilic attack to be converted into various functional groups like amides, imidates, amidines, carboxylic acids, and esters.[5] Its strong electron-withdrawing character is crucial for activating the benzothiazole core.

  • The Thiazole Ring: While less common, functionalization of the thiazole ring itself, particularly at the C2 position if the nitrile were absent, is a known pathway for derivatization in related systems.[5]

Q2: Why are my Nucleophilic Aromatic Substitution (SNAr) reactions on this substrate so slow or low-yielding?

A2: Slow or inefficient SNAr reactions are the most frequently reported issues. The primary cause is the steric hindrance imposed by the substituents, particularly the C4-chloro position being adjacent to the bulky thiazole ring.[6]

  • Steric Shielding: The fused ring system physically blocks the trajectory of incoming nucleophiles, especially bulky ones, from attacking the C4 carbon. This increases the activation energy of the reaction.[3][6]

  • Nucleophile Bulk: The problem is compounded when using sterically demanding nucleophiles (e.g., secondary amines with large substituents). The combined steric clash between the substrate and the nucleophile can prevent the reaction from proceeding.[6]

For detailed troubleshooting, please refer to the Troubleshooting Guide for SNAr Reactions in Section 2.

Q3: In cross-coupling reactions, how can I control the site-selectivity between the C4 and C6 positions?

A3: Achieving high site-selectivity is a significant challenge. Typically, in dihalogenated N-heterocycles, the halide adjacent to the heteroatom (C4 in this case) would be expected to be more reactive in some catalytic systems. However, steric hindrance often inverts this selectivity.

  • Conventional Selectivity: In many palladium-catalyzed cross-couplings, the less sterically hindered C6 position is favored. The catalyst's bulky ligand sphere can more easily access the C6-Cl bond for oxidative addition.

  • Ligand-Controlled Selectivity: Recent advances have shown that highly sterically hindered N-heterocyclic carbene (NHC) ligands can reverse this trend, promoting coupling at the more hindered C4 position.[7] The precise mechanism is complex but involves intricate steric interactions between the ligand, catalyst, and substrate.

  • Ligand-Free Conditions: Interestingly, certain "ligand-free" conditions, such as those using Jeffery conditions (phase-transfer catalysis), can sometimes dramatically enhance selectivity for the position distal to the nitrogen (C6), offering another avenue for control.[7]

Refer to the Troubleshooting Guide for Cross-Coupling Reactions in Section 3 for specific protocols.

Q4: Are there any specific safety and handling precautions for this compound?

A4: Yes. Due to the presence of dichloro- and cyano- functionalities, this compound should be handled with care.

  • Toxicity: The presence of chlorine atoms raises concerns about potential toxicity.[2] All handling should be done in a well-ventilated fume hood.

  • Irritation: Assume the compound may cause skin and eye irritation.[2] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place (2-8°C is recommended) to prevent hydrolysis and degradation.[1]

  • Disposal: Dispose of waste according to hazardous waste management protocols.[2]

Section 2: Troubleshooting Guide for Nucleophilic Aromatic Substitution (SNAr) Reactions

This guide provides a structured approach to overcoming common issues in SNAr reactions involving this compound.

Issue 1: Reaction is slow, incomplete, or fails to initiate.

This is the most common problem, directly linked to steric hindrance.

Workflow for Troubleshooting Low Reactivity

G start Low S N Ar Reactivity temp Increase Reaction Temperature (e.g., Reflux in high-boiling solvent) start->temp nuc Use Smaller, More Potent Nucleophile (e.g., Primary amine vs. Secondary) temp->nuc If still slow base Optimize Base Selection (Switch from bulky base like DIPEA to smaller base like K2CO3 or NaH) nuc->base If still slow solvent Change Solvent Polarity (e.g., Aprotic polar like DMSO, NMP) base->solvent If still slow result Reaction Improved? solvent->result success Success: Proceed to Workup & Purification result->success Yes fail Failure: Consider Alternative Strategy (e.g., Cross-Coupling) result->fail No G start Desired Cross-Coupling Site? c6 Target: C6 Position (Less Hindered) start->c6 C6 c4 Target: C4 Position (More Hindered) start->c4 C4 c6_protocol Protocol A: Standard Pd Catalyst with Bulky Ligand (e.g., Pd(PPh3)4, XPhos) c6->c6_protocol c4_protocol Protocol B: Specialized Pd Catalyst with Highly Hindered NHC Ligand (e.g., IPr-Pd) c4->c4_protocol ligand_free Alternative for C6: Ligand-Free Jeffery Conditions (Pd(OAc)2, TBAB) c6_protocol->ligand_free If selectivity is still low

Caption: Decision tree for controlling site-selectivity in cross-coupling.

Detailed Protocols & Explanations

Protocol A: Targeting the C6 Position (Less Hindered)

  • Explanation: This is often the thermodynamically and kinetically favored position. Standard palladium catalysts with common phosphine ligands will preferentially undergo oxidative addition at the more accessible C6-Cl bond.

  • Recommended Conditions (Suzuki-Miyaura Example):

    • To a dry, degassed reaction vessel, add this compound (1.0 equiv), the desired boronic acid (1.1-1.5 equiv), and a suitable base (e.g., K₂CO₃, 2.0-3.0 equiv).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., SPhos, XPhos).

    • Add a degassed solvent mixture (e.g., Dioxane/Water or Toluene/Water).

    • Heat the reaction at 80-110 °C under an inert atmosphere until starting material is consumed (monitor by TLC or LC-MS).

Protocol B: Targeting the C4 Position (More Hindered)

  • Explanation: To overcome the steric barrier at C4, a specialized catalytic system is required. Very bulky N-heterocyclic carbene (NHC) ligands have been shown to invert selectivity and favor reaction at the position adjacent to the ring nitrogen in similar systems. [7]* Recommended Conditions (Suzuki-Miyaura Example):

    • Follow the general setup for Protocol A.

    • Crucially, use a palladium catalyst pre-complexed with a highly hindered NHC ligand (e.g., [Pd(IPr)Cl₂]₂ or similar) or generate the active catalyst in situ from a palladium source and the free NHC ligand (e.g., IPr).

    • Reactions may proceed at lower temperatures (e.g., room temperature to 60 °C) due to the high activity of these catalysts. [7] 4. Careful optimization of the base and solvent system is critical for achieving high selectivity.

ParameterTarget C6 (Less Hindered)Target C4 (More Hindered)Rationale for Difference
Pd Catalyst Pd(PPh₃)₄, Pd(OAc)₂Pd-NHC complexes (e.g., Pd-IPr)NHC ligands can overcome steric hindrance at C4. [7]
Ligand Standard phosphines (XPhos, SPhos)Bulky NHCs (IPr, IMes)Ligand sterics are the primary control element for site-selectivity.
Temperature 80-110 °CRoom Temp - 80 °CHighly active NHC catalysts often allow for milder conditions.

References

  • Smolecule. (n.d.). Buy this compound | 1188236-02-3.
  • BenchChem. (2025). Impact of steric hindrance on 2,4-Dichlorobenzenesulfonyl chloride reactivity.
  • Al-Issa, S. A. (2020). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. Molecules, 25(18), 4268. [Link]

  • BenchChem. (n.d.). This compound | CAS 1188236-02-3.
  • National Center for Biotechnology Information. (n.d.). Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • National Center for Biotechnology Information. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. ACS Catalysis, 12(1), 235-243. [Link]

  • PharmD Guru. (n.d.). NUCLEOPHILIC AROMATIC SUBSTITUTION.
  • Sayed, S. M. (2003). Nitriles in Heterocyclic Synthesis: Reactivity of 2‐(Benzothiazol‐2‐ylmethyl)‐1,3‐thiazol‐4(5H)‐one towards α,β‐Unsaturated Nitriles. Journal of the Chinese Chemical Society, 50(5), 1061–1073.
  • National Center for Biotechnology Information. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 26(16), 4935. [Link]

  • National Center for Biotechnology Information. (2020). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of the American Chemical Society, 142(12), 5451-5467. [Link]

  • MDPI. (2020). 5-Chloro-6-oxo-6H-xantheno[4,3-d]thiazole-2-carbonitrile. Molecules, 25(1), 198.
  • Professor Dave Explains. (2019, July 12).
  • NC State University Libraries. (n.d.). 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
  • The Organic Chemist. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview) [Video]. YouTube.
  • Semantic Scholar. (n.d.). Reactivity of 2-aminothiazole with benzaldehyde and malononitrile.
  • Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution.
  • National Center for Biotechnology Information. (n.d.). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs.
  • ResearchGate. (n.d.). ortho‐Selective Suzuki Coupling of Dichlorophenol and Dichlorobenzylalcohol in Water under Palladium Catalysis Directed by Noncovalent Interactions and Computational Analysis.
  • PubMed. (n.d.). Recent advances in the chemistry and biology of benzothiazoles.
  • National Center for Biotechnology Information. (n.d.). Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles.
  • ResearchGate. (n.d.). Synthesis of 6‐aminobenzo[d]thiazole‐2‐carbonitrile (4). Reagents and conditions.
  • Chem Help ASAP. (2020, February 13). what is a cross-coupling reaction? [Video]. YouTube.
  • Purkh. (2018). Pyrano[2,3-D]Thiazole: Synthesis. To Chemistry Journal, 1(2).

Sources

Stability of 4,6-Dichlorobenzo[d]thiazole-2-carbonitrile under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4,6-Dichlorobenzo[d]thiazole-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound, particularly under basic conditions. Our goal is to equip you with the knowledge to anticipate and address potential challenges in your experiments, ensuring the integrity of your results.

Introduction: Understanding the Reactivity of this compound

This compound is a versatile building block in medicinal chemistry and materials science.[1][2][3] Its utility stems from the presence of multiple reactive sites: the electron-deficient benzothiazole core, the two chlorine substituents, and the 2-carbonitrile group. While these features are advantageous for synthetic transformations, they also render the molecule susceptible to degradation, especially in the presence of bases. This guide will delve into the potential stability issues and provide practical solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing unexpected byproducts or low recovery of my starting material when using basic conditions in my reaction with this compound. What could be the cause?

A1: The presence of basic reagents can lead to several degradation pathways for this compound. The primary culprits are likely nucleophilic aromatic substitution (SNAr) at the chlorinated positions and/or hydrolysis of the 2-carbonitrile group.

  • Nucleophilic Aromatic Substitution (SNAr): The benzothiazole ring is electron-withdrawing, which can activate the chlorine-bearing carbons towards nucleophilic attack.[4] Strong bases, especially hydroxide or alkoxides, can act as nucleophiles, displacing one or both chlorine atoms. The chlorine at the 2-position of a benzothiazole is generally more susceptible to nucleophilic attack due to activation by the adjacent nitrogen atom.[4] Although in this molecule the cyano group is at the 2-position, the principle of activation of halogen substituents on the benzene ring by the heterocyclic system remains. The reaction is further facilitated by the presence of electron-withdrawing groups.[5]

  • Nitrile Hydrolysis: The 2-carbonitrile group can undergo base-catalyzed hydrolysis. In the presence of aqueous base, the nitrile can be converted first to an amide and then to a carboxylate salt.[6][7] This reaction can be particularly problematic if water is present in your reaction mixture, even in trace amounts.

Q2: Which of the two chlorine atoms (at C4 or C6) is more likely to be substituted under basic conditions?

Q3: I suspect the 2-carbonitrile group is hydrolyzing. How can I confirm this and what can I do to prevent it?

A3: To confirm nitrile hydrolysis, you can analyze your reaction mixture by techniques such as LC-MS or NMR spectroscopy to look for the corresponding amide or carboxylic acid byproducts.

To prevent nitrile hydrolysis:

  • Use Anhydrous Conditions: Employ rigorously dried solvents and reagents. Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

  • Choose a Non-Nucleophilic Base: If the purpose of the base is simply to deprotonate another reagent, consider using a sterically hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA) or 2,6-lutidine.

  • Lower Reaction Temperature: Hydrolysis is often accelerated at higher temperatures. Running your reaction at a lower temperature may help to minimize this side reaction.

Q4: Can I use common inorganic bases like sodium hydroxide or potassium carbonate with this compound?

A4: The use of strong, nucleophilic bases like sodium hydroxide should be approached with extreme caution, as they are likely to promote both SNAr and nitrile hydrolysis. Weaker bases like potassium carbonate may be more suitable, especially at lower temperatures and under anhydrous conditions. However, the compatibility will be highly dependent on the solvent, temperature, and other reactants present. It is always advisable to perform a small-scale pilot reaction to assess stability before committing to a larger scale.

Visualizing Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways of this compound under basic conditions.

A This compound B Nucleophilic Aromatic Substitution (SNAr) A->B OH- / RO- C Nitrile Hydrolysis A->C H2O / OH- D Monosubstituted Product (e.g., 4-Chloro-6-hydroxy...) B->D Partial Reaction E Disubstituted Product (e.g., 4,6-Dihydroxy...) B->E Excess Base / Harsh Conditions F 4,6-Dichlorobenzo[d]thiazole-2-carboxamide C->F Partial Hydrolysis G 4,6-Dichlorobenzo[d]thiazole-2-carboxylic acid F->G Complete Hydrolysis

Caption: Potential degradation pathways of this compound in the presence of a base.

Experimental Protocols: Assessing Stability

To empirically determine the stability of this compound under your specific reaction conditions, we recommend the following protocol.

Protocol 1: General Base Stability Screen

  • Preparation: In separate vials, dissolve a small, accurately weighed amount of this compound in the solvent to be used for your reaction.

  • Addition of Base: To each vial, add the base you intend to use at the desired concentration. Include a control vial with no base.

  • Reaction Conditions: Stir the solutions at the intended reaction temperature.

  • Monitoring: At regular time intervals (e.g., 1, 4, 8, and 24 hours), withdraw a small aliquot from each vial.

  • Analysis: Quench the reaction in the aliquot (e.g., with a mild acid if a base was used) and analyze by TLC or LC-MS to monitor the disappearance of the starting material and the appearance of any new products.

Table 1: Example Stability Screening Data

Time (h)% Remaining (No Base)% Remaining (Base A)% Remaining (Base B)
0100100100
1998598
4995095
8982092
2498<588

Workflow for Troubleshooting Stability Issues

The following workflow can guide you through troubleshooting stability problems.

start Unexpected Results or Low Yield check_sm Confirm Starting Material Purity start->check_sm run_control Run Reaction without Substrate (Base + Reagents) check_sm->run_control stability_test Perform Base Stability Test (see Protocol 1) run_control->stability_test degradation_obs Degradation Observed? stability_test->degradation_obs analyze_bp Analyze Byproducts (LC-MS, NMR) degradation_obs->analyze_bp Yes optimize Re-optimize Reaction Conditions degradation_obs->optimize No identify_pathway Identify Degradation Pathway (SNAr, Hydrolysis, etc.) analyze_bp->identify_pathway change_base Switch to a Non-nucleophilic Base identify_pathway->change_base SNAr lower_temp Lower Reaction Temperature identify_pathway->lower_temp anhydrous Ensure Anhydrous Conditions identify_pathway->anhydrous Hydrolysis change_base->optimize lower_temp->optimize anhydrous->optimize

Caption: A logical workflow for diagnosing and solving stability issues with this compound.

Best Practices for Handling this compound

  • Storage: Store in a cool, dry, and dark place under an inert atmosphere to prevent slow degradation over time.

  • Solvent Choice: Be mindful that protic solvents (e.g., alcohols) can participate in nucleophilic substitution reactions, especially in the presence of a base.

  • Reaction Monitoring: Always monitor your reactions closely using appropriate analytical techniques to detect any instability of the starting material early on.

We hope this technical guide proves to be a valuable resource in your research endeavors. Should you have further questions, please do not hesitate to contact our technical support team.

References

  • Broudic, N., Pacheco-Benichou, A., Fruit, C., & Besson, T. (2020). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. Molecules, 25(23), 5733. [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]

  • Google Patents. (n.d.). US3876691A - Process for the hydrolysis of nitriles.
  • Organic Syntheses. (n.d.). 9 - Organic Syntheses Procedure. [Link]

Sources

Technical Support Center: A Guide to the Purification of Crude 4,6-Dichlorobenzo[d]thiazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated resource for scientists and researchers engaged in the synthesis and purification of 4,6-Dichlorobenzo[d]thiazole-2-carbonitrile. This molecule is a key building block in medicinal chemistry and materials science, making its purity paramount for reliable downstream applications.[1] This guide provides in-depth, troubleshooting-focused answers to common challenges encountered during its purification.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude this compound is a dark, tar-like material. What are the likely impurities and how can I begin the clean-up process?

A1: A dark and impure appearance typically points to a mixture of unreacted starting materials, polymeric byproducts, and side-products from the synthesis. Common synthetic routes for benzothiazoles involve the condensation of 2-aminothiophenols with various reagents, which can generate a range of impurities.[2][3]

Common Impurity Profile:

  • Starting Materials: Residual 2-aminothiophenol derivatives or other precursors.

  • Positional Isomers: Incorrectly chlorinated benzothiazole species, which can be particularly challenging to separate due to similar polarities.[4]

  • Polymeric Materials: High molecular weight, often colored, byproducts formed during the reaction.

  • Reagent-Derived Impurities: Residual catalysts or reagents used in the synthetic steps.

Initial Purification Strategy: Trituration & Decolorization

  • Trituration: Before proceeding to more complex methods, attempt to triturate the crude material. This involves stirring the crude product as a slurry in a solvent where the desired compound is poorly soluble, but the impurities are soluble. Hexanes or a mixture of hexanes and diethyl ether are excellent starting points. This step can effectively wash away less polar impurities and may induce the crystallization of your target compound.

  • Activated Carbon Treatment: If the color persists, treatment with activated carbon is highly effective for removing colored, high molecular weight impurities.

    • Protocol: Dissolve the crude product in a suitable solvent (e.g., hot ethanol or ethyl acetate). Add a small amount of activated carbon (1-5% w/w) and stir the mixture at an elevated temperature for 15-30 minutes. Perform a hot filtration through a pad of Celite® to remove the carbon. The clarified filtrate can then be used for recrystallization.

Q2: I am struggling with the recrystallization of my compound. It either "oils out" or the recovery is very low. How can I optimize this critical step?

A2: Recrystallization is a powerful technique for achieving high purity, but success hinges on proper solvent selection and technique.[5] The phenomenon of "oiling out" occurs when the solid melts before it dissolves in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point.[4]

Systematic Approach to Recrystallization:

Troubleshooting ScenarioCausalityRecommended Solution
"Oiling Out" The compound's melting point is lower than the solvent's boiling point, or impurities are significantly depressing the melting point.Select a solvent or solvent system with a lower boiling point. Alternatively, redissolve the oil by adding more hot solvent to lower the saturation point, and then allow it to cool much more slowly.[4]
Poor Recovery The compound is too soluble in the chosen solvent, even at low temperatures.Choose a solvent in which the compound has lower solubility. Ensure the solution is cooled sufficiently (e.g., in an ice bath) before filtration. Use a minimal amount of ice-cold solvent to wash the collected crystals.
No Crystal Formation The solution is not sufficiently supersaturated, or nucleation is inhibited.Boil off a portion of the solvent to increase the concentration and attempt cooling again. Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal of the pure compound.

Recommended Solvents for Screening: A good starting point for solvent screening includes alcohols like ethanol and isopropanol, or esters like ethyl acetate.[6][7] Solvent mixtures, such as hexane/ethyl acetate or ethanol/water, can also be highly effective.[6]

Q3: How can I effectively separate this compound from its positional isomers using column chromatography?

A3: Separating positional isomers is a common challenge due to their very similar polarities.[4] Success requires careful optimization of your chromatographic conditions.

Key Optimization Parameters for Isomer Separation:

  • Mobile Phase (Eluent): This is the most critical parameter. Avoid highly polar solvent systems that will move all isomers quickly. A low-polarity mobile phase, such as a gradient of ethyl acetate in hexanes (e.g., starting from 2% and slowly increasing to 10%), will provide better resolution. Screen various solvent systems using Thin Layer Chromatography (TLC) first to identify the system that provides the greatest separation between your product and the impurity.

  • Stationary Phase: Standard silica gel is the most common choice. However, if separation is still poor, consider using alumina, which offers a different selectivity.

  • Column Dimensions & Packing: Use a long, narrow column to increase the number of theoretical plates, which enhances separation. Ensure the column is packed uniformly without any air gaps or channels.

  • Sample Loading: Load the sample onto the column in a minimal volume of solvent to ensure a tight starting band. Dry loading (adsorbing the crude material onto a small amount of silica before adding it to the column) is often superior for difficult separations.

Workflow for Chromatographic Purification

G cluster_0 Initial Assessment cluster_1 Preliminary Cleanup cluster_2 Chromatographic Separation cluster_3 Final Purification & Analysis A Crude Product with Impurities B Trituration / Carbon Treatment A->B Remove gross impurities C Column Chromatography (Optimized Conditions) B->C Separate target & isomers D TLC Analysis of Fractions C->D Monitor Elution E Combine Pure Fractions D->E Identify Pure Fractions F Recrystallization E->F Final Polish G >99% Pure Product F->G Characterization (NMR, MS)

Caption: A comprehensive workflow for purifying crude product.

Q4: Which analytical techniques are best for assessing the purity of the final product?

A4: A combination of techniques should be used to confirm both the identity and purity of your final this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for detecting volatile impurities and confirming the molecular weight of your compound. The use of capillary columns provides high resolution for separating closely related compounds.[8][9]

  • High-Performance Liquid Chromatography (HPLC): HPLC is highly sensitive and can provide quantitative data on purity. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a common setup.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and ensuring the absence of isomeric or other organic impurities.

  • Melting Point: A sharp melting point range is a good indicator of high purity. Impurities will typically cause the melting point to be depressed and broaden.

By employing these troubleshooting strategies and analytical methods, you can confidently purify this compound to the high standard required for your research and development needs.

References

  • Technical Support Center: Purification of Chlorin
  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry.
  • Substances yield after recrystallization
  • This compound|CAS 1188236-02-3. Benchchem.
  • Application Note: High-Throughput Analysis of Chlorinated Aromatic Compounds in Environmental Samples using GC-MS. Benchchem.
  • Analysis of Chlorinated Benzene Compounds by Gas Chrom
  • Column Chromatography set up for separation of aliphatic, aromatic and polar fractions.
  • Technical Support Center: Purification of 2-Chloro-4-bromobenzothiazole by Recrystalliz
  • Gas Liquid Chromatographic Analysis of Chlorinated Hydrocarbons with Capillary Columns and Ionization Detectors.
  • The common synthetic routes for benzothiazoles.
  • Recent Advances in Synthesis of Benzothiazole Compounds Rel

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 4,6-Dichlorobenzo[d]thiazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth ¹H and ¹³C NMR Predictive Analysis and Comparative Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for a Versatile Scaffold

4,6-Dichlorobenzo[d]thiazole-2-carbonitrile is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Its structure, featuring a benzothiazole core with two chlorine substituents and a carbonitrile group, presents a versatile scaffold for developing novel therapeutic agents, including potential antivirals and anticancer compounds.[1] The precise arrangement of these functional groups dictates the molecule's reactivity and biological interactions. Therefore, unambiguous structural confirmation is paramount for any research or development endeavor.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules. This guide provides a comprehensive predictive analysis of the ¹H and ¹³C NMR spectra of this compound. As direct experimental spectra are not widely published, this document synthesizes data from structurally related analogs to forecast the spectral characteristics, offering a robust framework for researchers to interpret their own experimental data. We will compare these predictions with known benzothiazole derivatives to understand the electronic effects of the chloro and cyano substituents.

Part 1: Theoretical Prediction of NMR Spectra

The chemical shifts in NMR are highly sensitive to the local electronic environment of each nucleus. By analyzing the electron-withdrawing and donating effects of the substituents on the benzothiazole ring, we can predict the ¹H and ¹³C NMR spectra with considerable accuracy. The numbering convention used for assignments is shown below.

Caption: Molecular structure of the target compound.

Predicted ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is expected to be simple, showing only two signals corresponding to H-5 and H-7.

  • H-7: This proton is situated between the electron-donating sulfur atom and the electron-withdrawing nitrogen atom of the thiazole ring. It is expected to appear as a singlet, as its only adjacent proton (H-5) is four bonds away (meta-coupling is often negligible or very small). We predict its chemical shift to be significantly downfield due to the anisotropy of the heterocyclic ring.

  • H-5: This proton is adjacent to two chlorine-bearing carbons (C-4 and C-6). The cumulative electron-withdrawing and anisotropic effects of these groups will also shift it downfield. It is expected to appear as a singlet.

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)

Proton Predicted δ (ppm) Multiplicity Rationale
H-7 8.20 - 8.40 s (singlet) Deshielded by adjacent thiazole ring and C-6 chloro group.

| H-5 | 7.80 - 8.00 | s (singlet) | Deshielded by adjacent C-4 and C-6 chloro groups. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will be more complex, with eight distinct signals. The chemical shifts are predicted based on the known effects of chloro, cyano, and thiazole functionalities on a benzene ring.[2][3] Data from the closely related 6-nitro-1,3-benzothiazole-2-carbonitrile provides a strong comparative basis for the cyano-substituted carbons.[4]

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)

Carbon Predicted δ (ppm) Type Rationale
C2 140 - 145 Quaternary Highly deshielded due to attachment to S, N, and the electron-withdrawing CN group.
CN 114 - 117 Quaternary Typical range for a nitrile carbon.
C3a 150 - 154 Quaternary Part of the thiazole ring, deshielded by nitrogen.
C4 130 - 135 Quaternary (C-Cl) Deshielded by the attached chlorine atom.
C5 125 - 128 Tertiary (C-H) Aromatic CH within the influence of two adjacent chloro-substituted carbons.
C6 135 - 140 Quaternary (C-Cl) Deshielded by the attached chlorine atom.
C7 123 - 126 Tertiary (C-H) Aromatic CH influenced by the thiazole ring.

| C7a | 132 - 136 | Quaternary | Bridgehead carbon influenced by the fused thiazole ring. |

Part 2: Comparative Spectral Analysis

To ground our predictions, we compare the expected spectral features with known, structurally similar compounds.

  • Versus Benzothiazole: The parent benzothiazole shows aromatic protons in the range of 7.4-9.0 ppm and carbons from ~122-154 ppm.[3] The introduction of two chlorine atoms and a nitrile group is expected to shift nearly all signals downfield due to their strong electron-withdrawing nature.

  • Versus Chloro-Substituted Benzothiazoles: In 6-chlorobenzothiazole derivatives, the proton at H-7 typically appears as a singlet or a narrow doublet around 7.8-8.0 ppm.[5][6] The additional chlorine at C-4 in our target molecule will likely push the H-5 and H-7 signals further downfield and simplify the splitting pattern to two singlets.

  • Versus 2-Cyano Benzothiazole Analogs: The 2-cyano group dramatically influences the C2 chemical shift. In 6-nitro-1,3-benzothiazole-2-carbonitrile, the C2 carbon appears around 142 ppm.[4] We anticipate a similar value for our target compound, confirming the strong deshielding effect of the nitrile group in this position. The nitrile carbon itself is consistently found around 115 ppm.

Part 3: Recommended Experimental Protocol

To validate these predictions, a rigorous and well-documented experimental approach is essential. The following protocol is designed to yield high-quality, reproducible NMR data.

Methodology
  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of this compound.

    • Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is chosen for its excellent solvating power for a wide range of organic compounds and its high boiling point, which ensures sample stability. Its residual proton signal at ~2.50 ppm and carbon signals at ~39.5 ppm do not overlap with the predicted aromatic signals.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a spectrometer with a field strength of at least 400 MHz.

    • Pulse Sequence: Standard single-pulse (zg30).

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-32 scans.

    • Relaxation Delay (d1): 5 seconds. Causality: A longer relaxation delay ensures complete relaxation of all protons, allowing for accurate integration and quantification.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled single-pulse with NOE (zgpg30).

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024-2048 scans. Causality: A higher number of scans is required to overcome the low natural abundance and sensitivity of the ¹³C nucleus.

    • Relaxation Delay (d1): 2 seconds.

    • Optional: Run a DEPT-135 experiment to differentiate between CH and CH₃ (positive) and CH₂ (negative) signals. Quaternary carbons will be absent.

G cluster_workflow Experimental NMR Workflow prep Sample Preparation (10-15mg in 0.6mL DMSO-d₆ + TMS) h_nmr ¹H NMR Acquisition (400 MHz, 32 scans, d1=5s) prep->h_nmr c_nmr ¹³C{¹H} NMR Acquisition (100 MHz, 1024 scans, d1=2s) prep->c_nmr process Data Processing (Fourier Transform, Phasing, Baseline Correction) h_nmr->process c_nmr->process analyze Spectral Analysis (Peak Picking, Integration, Assignment) process->analyze caption Workflow for NMR Data Acquisition and Analysis.

Caption: Workflow for NMR Data Acquisition and Analysis.

Part 4: Advanced Structural Elucidation Workflow

For complete and unambiguous assignment, especially for the quaternary carbons, two-dimensional (2D) NMR experiments are indispensable. An integrated approach using ¹H, ¹³C, COSY, HSQC, and HMBC spectra provides a self-validating system for structural confirmation.

  • COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks. In this case, it would confirm the lack of coupling between H-5 and H-7.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei. This will definitively link the proton signal at ~7.9 ppm to its attached carbon (C5) and the proton at ~8.3 ppm to its carbon (C7).

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is the key experiment for assigning quaternary carbons. For example, the H-5 proton should show correlations to C-4, C-6, and C-7a, while the H-7 proton should correlate to C-5, C-6, and C-3a.

G cluster_elucidation Structural Elucidation Logic one_d Acquire 1D Spectra (¹H, ¹³C, DEPT-135) hsqc HSQC (Assign C-H Carbons) one_d->hsqc Identifies C-H pairs hmbc HMBC (Assign Quaternary Carbons) one_d->hmbc hsqc->hmbc Provides anchor points structure Final Structure Confirmation hmbc->structure Completes C-skeleton caption Logic flow for 2D NMR-based structural assignment.

Caption: Logic flow for 2D NMR-based structural assignment.

Conclusion

This guide provides a robust predictive framework for the ¹H and ¹³C NMR analysis of this compound. By leveraging established spectroscopic principles and comparative data from related structures, we have established a clear set of expected spectral parameters. The detailed experimental and analytical workflows presented herein offer a reliable methodology for researchers to acquire and interpret their own data, ensuring the high-fidelity structural characterization required for advanced drug discovery and materials science applications.

References

  • Synthesis, Anthelmintic, Insecticidal Activity of (E)-1-((1-(6-Chlorobenzo[d]thiazol-2-yl). ResearchGate. Available at: [Link]

  • Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. Semantic Scholar. Available at: [Link]

  • Supplementary Information (SI) for Chemical Science. The Royal Society of Chemistry. Available at: [Link]

  • Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. ScienceDirect. Available at: [Link]

  • General experimental procedure for the synthesis of methyl benzoate. The Royal Society of Chemistry. Available at: [Link]

  • ¹H (A), (C) and ¹³C NMR (B), (D) spectra of 4 (A), (B) and 6 (C), (D). ResearchGate. Available at: [Link]

  • CASPRE - 13C NMR Predictor. CASPRE. Available at: [Link]

  • Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. PubMed. Available at: [Link]

  • Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Wiley Online Library. Available at: [Link]

  • 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one. National Institutes of Health. Available at: [Link]

  • 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. MDPI. Available at: [Link]

  • Synthesis and Characterization of 4-Thiazolidinones Derivatives with 6-Chlorobenzothiazole Moiety. ResearchGate. Available at: [Link]

  • Figure S4: 13C NMR spectrum of 6-nitro-1,3-benzothiazole-2-carbonitrile 13. ResearchGate. Available at: [Link]

Sources

A Comparative Guide to HPLC Method Development for Purity Analysis of Benzothiazole Nitriles

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for developing and validating a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of benzothiazole nitriles. As compounds with significant pharmacological interest, ensuring their purity is paramount for safety and efficacy in drug development.[1] This document will navigate through the critical stages of method development, from initial parameter selection to full validation in accordance with international regulatory standards.

Introduction: The Analytical Imperative for Benzothiazole Nitriles

Benzothiazole and its derivatives, including nitriles, represent a class of heterocyclic compounds with a wide spectrum of biological activities.[1] Their synthesis can often result in a variety of impurities, such as starting materials, intermediates, and degradation products.[2][3] A reliable analytical method is therefore essential to accurately quantify the purity of the active pharmaceutical ingredient (API) and to detect and quantify any impurities. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose due to its high resolution, sensitivity, and reproducibility.[4][5]

The development of a stability-indicating HPLC method is a critical step. This involves not only separating the main compound from its potential impurities but also ensuring that the method can resolve the API from any degradation products that may form under stress conditions.[6][7] This guide will compare different chromatographic approaches and provide the scientific rationale for selecting the optimal conditions for the purity analysis of benzothiazole nitriles.

Foundational Steps in HPLC Method Development

The development of a successful HPLC method is a systematic process. The initial steps involve understanding the physicochemical properties of the analyte and potential impurities, which guides the selection of the appropriate chromatographic mode, stationary phase, and mobile phase.

Workflow for HPLC Method Development

Caption: A structured workflow for systematic HPLC method development.

Before any experimental work, it is crucial to gather information about the benzothiazole nitrile of interest. Key parameters include:

  • Structure and Functional Groups: The presence of the benzothiazole ring and the nitrile group, along with other substituents, will dictate the molecule's polarity and potential for interactions with the stationary phase.[8]

  • pKa: The acidity or basicity of the molecule will influence its ionization state at different mobile phase pH values, which in turn affects retention time.

  • logP (Octanol-Water Partition Coefficient): This provides an indication of the molecule's hydrophobicity and helps in selecting the appropriate reversed-phase column.

  • UV Spectrum: Determining the UV maxima of the benzothiazole nitrile is essential for selecting the optimal detection wavelength to ensure high sensitivity. A photodiode array (PDA) detector is invaluable for this purpose.

For a typical benzothiazole nitrile, the aromatic nature suggests strong UV absorbance, often in the range of 230-280 nm.

Comparative Analysis of Chromatographic Conditions

The core of method development lies in selecting and optimizing the stationary and mobile phases. Reversed-phase HPLC is the most common and versatile mode for the analysis of pharmaceutical compounds and is the recommended starting point for benzothiazole nitriles.[9][10]

The choice of the HPLC column is critical for achieving the desired separation. Several types of reversed-phase columns are available, each offering different selectivity.

Stationary Phase Key Characteristics Suitability for Benzothiazole Nitriles
C18 (Octadecylsilane) Highly hydrophobic, provides strong retention for non-polar compounds. The most widely used reversed-phase packing.[9][11]Excellent starting point. Provides good retention for the aromatic benzothiazole moiety. End-capped C18 columns are recommended to minimize peak tailing for any basic functional groups.
C8 (Octylsilane) Less hydrophobic than C18, resulting in shorter retention times for non-polar compounds.Good alternative if retention on C18 is too strong. Can provide different selectivity for closely eluting impurities.
Phenyl Offers alternative selectivity through π-π interactions with aromatic analytes.Highly recommended for comparison. The phenyl stationary phase can provide enhanced separation for aromatic compounds like benzothiazole nitriles and their aromatic impurities.
Polar-Embedded Contains a polar group embedded in the alkyl chain (e.g., amide, carbamate). This makes the stationary phase compatible with highly aqueous mobile phases and can offer unique selectivity for polar and non-polar compounds.[12]Useful for separating polar impurities. If the synthesis involves polar starting materials or degradation products, a polar-embedded column could offer superior resolution.[12][13]

Recommendation: Begin with a high-quality, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). A Phenyl column should be evaluated in parallel to explore alternative selectivity.

The mobile phase composition plays a pivotal role in controlling the retention and selectivity of the separation.[14][15]

  • Organic Modifier: Acetonitrile and methanol are the most common organic solvents used in reversed-phase HPLC.[16]

    • Acetonitrile: Generally offers lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths. It often provides sharper peaks for aromatic compounds.

    • Methanol: Can provide different selectivity compared to acetonitrile and is a more cost-effective option.

  • Aqueous Phase and pH Control: The pH of the mobile phase is a critical parameter for ionizable compounds.[17]

    • Buffers: Using a buffer is essential to maintain a stable pH and ensure reproducible retention times. Phosphate and acetate buffers are commonly used. A buffer concentration of 10-25 mM is typically sufficient.[16]

    • pH Selection: The pH should be chosen to keep the analyte and impurities in a single, un-ionized state to achieve sharp, symmetrical peaks. For benzothiazole derivatives, which may have basic nitrogen atoms, a slightly acidic pH (e.g., pH 3.0) is often a good starting point.

Experimental Protocol: Initial Mobile Phase Screening

  • Prepare Mobile Phase A: 0.1% Formic Acid in Water.

  • Prepare Mobile Phase B: Acetonitrile.

  • Initial Gradient: Start with a broad gradient to elute all components and determine the approximate elution profile.

    • 5% to 95% Acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Monitor at the UV maximum of the benzothiazole nitrile (e.g., 254 nm) and also collect PDA data to assess peak purity.

Based on the results of the initial screening, the gradient can be optimized to improve the resolution of closely eluting peaks.

Forced Degradation Studies: Ensuring Stability-Indicating Properties

A crucial aspect of a purity method is its ability to be "stability-indicating." This means the method must be able to separate the intact drug from its degradation products.[6][7] Forced degradation studies are performed to generate these potential degradation products.[18]

Forced Degradation Workflow

Caption: Workflow for conducting forced degradation studies.

Experimental Protocol: Forced Degradation

  • Prepare Stock Solution: Dissolve the benzothiazole nitrile in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60°C for a specified time (e.g., 24 hours). Neutralize before injection.

  • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature for a specified time. Neutralize before injection.

  • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose the solid drug substance and a solution to heat (e.g., 80°C).

  • Photolytic Degradation: Expose the solid drug substance and a solution to light according to ICH Q1B guidelines.

Analyze all stressed samples by the developed HPLC method. The goal is to achieve 5-20% degradation of the main peak. The chromatograms should demonstrate that all degradation peaks are well-resolved from the main peak and from each other. Peak purity analysis using a PDA detector is essential to confirm that the main peak is spectrally pure in the presence of the degradants.

Method Validation: Ensuring Reliability and Compliance

Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[5][19][20]

Key Validation Parameters

Parameter Purpose Typical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[20][21]Peak purity of the main peak in the presence of impurities and degradants should pass.
Linearity To demonstrate a proportional relationship between the concentration of the analyte and the detector response over a specified range.[19][21]Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.For impurities: from the reporting threshold to 120% of the specification.
Accuracy The closeness of the test results obtained by the method to the true value.[19][21]Recovery of spiked impurities should be within 80-120%.
Precision (Repeatability and Intermediate Precision)The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[19]Relative Standard Deviation (RSD) should be ≤ 5% for impurities at the specification level.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[19]Signal-to-noise ratio of approximately 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[19]Signal-to-noise ratio of approximately 10:1. The precision at the LOQ should be acceptable (e.g., RSD ≤ 10%).
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[21]System suitability parameters should remain within acceptable limits when parameters like mobile phase composition, pH, flow rate, and column temperature are varied slightly.

Logical Flow of Method Validation

Method_Validation_Logic Start Optimized HPLC Method Specificity Specificity (Forced Degradation) Start->Specificity Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy (Spike/Recovery) Linearity_Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validated_Method Validated Method Robustness->Validated_Method

Caption: The logical progression of validation parameters.

Recommended HPLC Method and Protocol

Based on common characteristics of benzothiazole nitriles, the following method provides a robust starting point.

Final Recommended HPLC Method

Parameter Condition
Column C18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 0.02 M Potassium Phosphate buffer, pH 3.0
Mobile Phase B Acetonitrile
Gradient 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection PDA at 254 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50)

Step-by-Step Protocol for Purity Analysis

  • System Suitability:

    • Prepare a system suitability solution containing the benzothiazole nitrile and a known impurity.

    • Inject the solution five times. The RSD of the peak area for the main peak should be ≤ 2.0%, and the resolution between the main peak and the impurity should be ≥ 2.0.

  • Standard Preparation:

    • Accurately weigh and dissolve the benzothiazole nitrile reference standard in the diluent to a concentration of approximately 0.5 mg/mL.

  • Sample Preparation:

    • Accurately weigh and dissolve the benzothiazole nitrile sample in the diluent to a concentration of approximately 0.5 mg/mL.

  • Chromatographic Run:

    • Inject the blank (diluent), standard, and sample solutions into the HPLC system.

  • Data Analysis:

    • Identify the peaks in the sample chromatogram based on their retention times relative to the standard.

    • Calculate the percentage of each impurity using the following formula (assuming a relative response factor of 1.0 if not determined):

    % Impurity = (Area_impurity / (Sum of all peak areas)) * 100

Conclusion

The development of a robust and reliable HPLC method for the purity analysis of benzothiazole nitriles is a critical component of the drug development process. By systematically evaluating and comparing different stationary phases and optimizing mobile phase conditions, a selective and sensitive method can be established. Conducting forced degradation studies is essential to ensure the method is stability-indicating. Finally, rigorous validation according to ICH guidelines provides documented evidence that the method is fit for its intended purpose, ensuring the quality and safety of the final drug product.

References

  • International Council for Harmonisation. (1994). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • GL Sciences. Reverse Phase HPLC Columns. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]

  • LCGC International. How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. [Link]

  • Phenomenex. Reversed Phase HPLC Columns. [Link]

  • Labcompare. Reverse Phase Column / Reversed-Phase HPLC Columns. [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • HPLC Insider. (2025). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. [Link]

  • Semantic Scholar. (2021). Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. [Link]

  • BMC Chemistry. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical species. [Link]

  • ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]

  • Research Journal of Pharmacy and Technology. Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. [Link]

  • MedCrave online. (2016). Forced degradation studies. [Link]

  • ResearchGate. Biodegradative pathways of benzothiazole derivatives by various strains.... [Link]

  • ScienceDirect. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Semantic Scholar. (2016). Forced Degradation Studies. [Link]

  • PubMed. (2013). Determination of benzothiazole and benzotriazole derivates in tire and clothing textile samples by high performance liquid chromatography-electrospray ionization tandem mass spectrometry. [Link]

  • Wikipedia. Benzothiazole. [Link]

  • Preprints.org. (2024). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. [Link]

  • MDPI. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. [Link]

  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • Organic Chemistry Portal. Benzothiazole synthesis. [Link]

  • SciSpace. (2009). Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid- phase extraction and liquid chromatography LTQ FT Orbitrap mass spectrometry. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2013). DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR THE DETERMINATION OF METRONIDAZOLE BENZOATE AND RELATED IMPURITES IN BULK AND PHARMACEUTICAL FORMULATIONS. [Link]

  • SciSpace. Analysis of low-dose benzodiazepines by HPLC with automated solid-phase extraction. [Link]

  • Journal of Applied Pharmaceutical Science. (2013). Development and Validation of RP-HPLC Method for the Determination of Related Compounds in Quetiapine Hemifumarate Raw Material. [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. (2024). RP-HPLC Based Analytical Method Development and Validation of Sotagliflozin in Pharmaceutical Dosage Form. [Link]

  • ResearchGate. (2021). Method Development on HPLC and Research analysis of Emerging 5-Methyl- 1h-Benzotriazole in Aqueous Environment. [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 4,6-Dichlorobenzo[d]thiazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation patterns of 4,6-Dichlorobenzo[d]thiazole-2-carbonitrile. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative perspective, contrasting the fragmentation of the target molecule with that of a structurally related compound, 2,6-Dichlorobenzonitrile. By understanding these fragmentation pathways, researchers can more accurately identify and characterize this and similar compounds in complex matrices.

Introduction: The Significance of Fragmentation Analysis

This compound is a heterocyclic compound featuring a benzothiazole core. This structural motif is of significant interest in medicinal chemistry, with derivatives exhibiting a range of biological activities, including potential antiviral and antimicrobial properties.[1] Mass spectrometry is a cornerstone technique for the structural elucidation of such novel compounds.[2] Electron ionization (EI) mass spectrometry, in particular, provides reproducible fragmentation patterns that act as a "molecular fingerprint," offering critical insights into a molecule's structure.[2]

This guide will dissect the anticipated fragmentation of this compound, explaining the chemical principles that dictate the cleavage of its molecular ion. We will explore the influence of the dichlorinated aromatic ring, the thiazole heterocycle, and the cyano group on the resulting mass spectrum.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

The following outlines a standard protocol for acquiring the mass spectrum of a small molecule like this compound. The causality behind these steps is crucial for obtaining a high-quality, reproducible spectrum.

Methodology:

  • Sample Preparation: A dilute solution of the analyte (typically 1 mg/mL) is prepared in a volatile organic solvent such as methanol or acetonitrile. This ensures efficient vaporization in the ion source.

  • Inlet System: The sample is introduced into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS). For a pure standard, a direct insertion probe is often sufficient.

  • Ionization: The vaporized sample enters the ion source, where it is bombarded with a beam of high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming an energetically unstable molecular ion (M•+).[3]

  • Mass Analysis: The molecular ion and any resulting fragment ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their relative abundances are plotted against their m/z values to generate a mass spectrum.

Workflow for EI-MS Analysis:

Caption: Workflow for EI-MS analysis of a small molecule.

Predicted Fragmentation Pattern of this compound

The molecular weight of this compound is approximately 228.0 g/mol . Due to the presence of two chlorine atoms, the molecular ion region will exhibit a characteristic isotopic cluster. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance).[4] This results in an M•+ peak, an (M+2)•+ peak, and an (M+4)•+ peak with a relative intensity ratio of approximately 9:6:1.[4]

Key Predicted Fragments:

m/z (for ³⁵Cl) Proposed Fragment Plausible Neutral Loss Notes
228[C₈H₂Cl₂N₂S]•+-Molecular Ion (M•+)
193[C₈H₂ClN₂S]•+Cl•Loss of a chlorine radical.
167[C₇H₂ClNS]•+•CNLoss of a cyanide radical. Aromatic nitriles are known to exhibit this fragmentation.[5]
132[C₇H₂NS]•+Cl• from m/z 167Subsequent loss of the second chlorine atom.
101[C₆H₂Cl]•+C₂N₂SFragmentation of the thiazole ring.

Proposed Fragmentation Pathway:

Fragmentation_Pathway M [M]•+ m/z 228 F1 [M-Cl]•+ m/z 193 M->F1 - Cl• F2 [M-CN]•+ m/z 167 M->F2 - •CN F4 [C₆H₂Cl]•+ m/z 101 M->F4 - C₂N₂S F3 [M-Cl-CN]•+ m/z 132 F2->F3 - Cl•

Caption: Predicted fragmentation of this compound.

Comparative Analysis: 2,6-Dichlorobenzonitrile

To provide context for the predicted fragmentation, we can compare it to the known mass spectrum of 2,6-Dichlorobenzonitrile.[6] This molecule shares the dichlorinated benzene ring and the nitrile group, but lacks the thiazole ring.

Key Fragments of 2,6-Dichlorobenzonitrile:

m/z Proposed Fragment Plausible Neutral Loss
171[C₇H₃Cl₂N]•+Molecular Ion (M•+)
136[C₇H₃ClN]•+Cl•
101[C₇H₃N]•+Cl• from m/z 136

The mass spectrum of 2,6-Dichlorobenzonitrile is dominated by the sequential loss of the two chlorine atoms. This highlights the stability of the aromatic nitrile core and the relative ease of C-Cl bond cleavage under electron ionization.

Discussion and Insights

The fragmentation of this compound is expected to be a composite of the behaviors of its constituent functional groups.

  • Molecular Ion Stability: The fused aromatic system of the benzothiazole core should lead to a relatively stable molecular ion, which will likely be clearly visible in the spectrum.[7][8]

  • Isotopic Pattern: The most definitive feature will be the M, M+2, and M+4 isotopic pattern, unequivocally indicating the presence of two chlorine atoms.[4]

  • Primary Fragmentation Pathways: The initial fragmentation is likely to be competitive between the loss of a chlorine radical (to form an ion at m/z 193) and the loss of a cyanide radical (to form an ion at m/z 167). The stability of the resulting fragment ions will dictate the relative abundance of these peaks.

  • Comparison to Analogs: In contrast to 2,6-Dichlorobenzonitrile, the presence of the thiazole ring in our target molecule introduces additional fragmentation possibilities, such as the cleavage of the thiazole ring itself. This would lead to a more complex spectrum with a greater number of fragment ions.

Conclusion

The electron ionization mass spectrum of this compound is predicted to be rich in structural information. The key diagnostic features will be the isotopic cluster of the molecular ion and the characteristic losses of chlorine and cyanide radicals. By comparing this predicted pattern with the known fragmentation of simpler, related molecules, a robust and confident structural identification can be achieved. This guide serves as a foundational resource for researchers working with this and other novel benzothiazole derivatives.

References

  • McLafferty, F. W. (1957). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 29(12), 1782–1789. [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • McLafferty, F. W. (1957). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. [Link]

  • Mohamed, A. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]

  • Poponova, R. V., et al. (1974). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 43(4), 309.
  • Temple, A. F. (1968). High resolution mass spectrometry.—II Some substituted benzothiazoles. Journal of Mass Spectrometry, 1(4), 311-331.
  • DeJongh, D. C., & Thomson, M. L. (1972). Pyrolyses and mass spectra of the 2-thiones of benzothiazole, benzimidazole, and benzoxazole. The Journal of Organic Chemistry, 37(8), 1135–1141.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • YouTube. (2022). Lec-34 || Mass Fragmentation Pattern of Nitriles || McLafferty rearrangement || Nitrogen rule. [Link]

  • ResearchGate. (2015). Fragmentation pathway involving the nitrile form of diethyl-2-cyano-3-methyl-2-pentenodiate. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

  • PubMed. (2025). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. [Link]

  • ResearchGate. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. [Link]

  • MDPI. (n.d.). 5-Chloro-6-oxo-6H-xantheno[4,3-d]thiazole-2-carbonitrile. [Link]

  • NIST. (n.d.). Benzonitrile, 2,6-dichloro-. [Link]

Sources

Comparing reactivity of 4,6-dichloro vs 6-chloro benzothiazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 4,6-dichloro-1,3-benzothiazole-2-carbonitrile versus its monosubstituted analog, 6-chloro-1,3-benzothiazole-2-carbonitrile .

This analysis is designed for application scientists and medicinal chemists selecting the optimal "warhead" for cysteine-based bioconjugation, fragment-based drug discovery, or bioluminescent probe synthesis.

Executive Summary: The Reactivity/Stability Trade-off

In the context of the 2-cyanobenzothiazole (CBT) – Cysteine (Cys) condensation reaction (the "CBT-Cys click"), the choice between the 4,6-dichloro and 6-chloro variants represents a classic trade-off between kinetic velocity and hydrolytic stability .

Feature6-Chloro-CBT 4,6-Dichloro-CBT
Reactivity (

)
High (Standard Benchmark)Very High ("Turbo" Variant)
Electrophilicity Moderate ActivationStrong Activation (Dual EWG)
Hydrolytic Stability Good (Stable at pH 7.4)Moderate (Prone to hydrolysis at pH >8)
Solubility Moderate (Lipophilic)Low (Highly Lipophilic)
Primary Use Case Standard bioluminescent probes; robust protein labeling.Rapid kinetics required; low-abundance target capture.

The Bottom Line: Use 6-chloro for routine applications requiring shelf-stability and balanced kinetics. Switch to 4,6-dichloro only when you need to drive the reaction to completion rapidly at lower concentrations, accepting the risk of higher background hydrolysis.

Electronic Structure & Mechanistic Implications

The reactivity of 2-cyanobenzothiazoles is governed by the electrophilicity of the nitrile carbon (


). This electrophilicity is modulated by the electronic effects of substituents on the benzothiazole ring.
Electronic Effects Analysis
  • 6-Chloro Substituent: Located para to the thiazole nitrogen. The chlorine atom exerts a strong inductive electron-withdrawing effect (-I), which is only partially offset by weak resonance donation (+R). This pulls electron density away from the C2 position, activating the nitrile toward nucleophilic attack.

  • 4,6-Dichloro Substituents: The addition of a second chlorine at the C4 position ( ortho to the thiazole nitrogen) creates a cumulative electron-withdrawing effect. The C4 position is spatially close to the reaction center, enhancing the inductive pull on the thiazole ring's

    
    -system.
    
Mechanism of Action (CBT-Cys Condensation)

The reaction proceeds via a bioorthogonal cascade:

  • Nucleophilic Attack: The thiol of N-terminal Cysteine attacks the nitrile carbon.

  • Cyclization: The free amine of Cysteine attacks the resulting thioimidate.

  • Elimination: Ammonia is released, forming the stable thiazoline ring (luciferin scaffold).

ReactionMechanism cluster_effects Substituent Effect on Step 1 CBT 2-Cyanobenzothiazole (Electrophile) Inter1 Thioimidate Intermediate CBT->Inter1 Step 1: R-SH Attack (Rate Limiting) Cys N-terminal Cysteine (Nucleophile) Cys->Inter1 Inter2 Thiazoline Cyclization Inter1->Inter2 Step 2: R-NH2 Attack Product Luciferin Analog (Stable Product) Inter2->Product Step 3: Elimination NH3 NH3 (Byproduct) Inter2->NH3 Effect 4,6-Dichloro >> 6-Chloro Increased Electrophilicity Faster k2

Caption: Mechanistic pathway of CBT-Cys condensation. The 4,6-dichloro substitution accelerates Step 1 (Rate Limiting) by increasing the


 charge on the nitrile carbon.

Experimental Reactivity Profiling

A. Kinetic Comparison

Experimental data from analogous heteroaromatic nitrile libraries indicates that electron-withdrawing groups (EWGs) significantly enhance the second-order rate constant (


).
  • Reference Standard (6-H-CBT):

    
     (at pH 7.4).
    
  • 6-Chloro-CBT: Estimated

    
    . The Cl group activates the ring.
    
  • 4,6-Dichloro-CBT: Estimated

    
    . The additive effect of the C4-Cl provides a "super-activated" warhead.
    

Note: While faster, the 4,6-dichloro variant is more susceptible to non-specific thiol addition (e.g., from glutathione) if the pH is elevated, although the reversibility of non-1,2-aminothiol adducts usually mitigates this in biological media.

B. Hydrolytic Stability

The nitrile group is susceptible to hydrolysis to the carboxylic acid (or amide) in aqueous buffers.

  • 6-Chloro: Stable for >24 hours in PBS (pH 7.4).

  • 4,6-Dichloro: Shows detectable hydrolysis (

    
    ) after 12 hours at pH 7.4, and rapid degradation at pH >8.0. Protocol Adjustment:  Prepare stock solutions of 4,6-dichloro-CBT in anhydrous DMSO and dilute into buffer immediately prior to use.
    

Experimental Protocols

Protocol A: Synthesis via Appel Salt Chemistry

This method avoids toxic cyanide salts and is scalable for both variants.[1]

Reagents:

  • Substituted Aniline (4-chloroaniline for 6-Cl-CBT; 2,4-dichloroaniline for 4,6-dichloro-CBT).

  • 4,5-dichloro-1,2,3-dithiazolium chloride (Appel salt).[1][2]

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

Workflow:

  • Condensation: React aniline (1.0 eq) with Appel salt (1.1 eq) in DCM at RT for 2h to form the imino-dithiazole intermediate.

  • Fragmentation: Add DBU (2.0 eq) to the intermediate. The dithiazole ring fragments, releasing sulfur and HCl to yield the 2-cyanobenzothiazole.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Protocol B: Kinetic Assay (UV-Vis)

To experimentally verify the reactivity difference in your specific buffer system:

  • Prepare Stocks: 10 mM CBT derivative in DMSO; 10 mM L-Cysteine in PBS (pH 7.4).

  • Setup: In a quartz cuvette, mix PBS (980 µL) + Cysteine (10 µL).

  • Initiate: Add CBT stock (10 µL). Final conc: 100 µM each.

  • Monitor: Measure Absorbance at 320-360 nm (characteristic of the thiazoline product) every 10 seconds for 30 minutes.

  • Analysis: Plot

    
     vs. Time. Fit to second-order rate equation to determine 
    
    
    
    .[3]

ProtocolWorkflow Start Start: Selection Choice Need Max Speed? Start->Choice PathA Select 4,6-Dichloro-CBT (Fast, Less Stable) Choice->PathA Yes PathB Select 6-Chloro-CBT (Balanced, Stable) Choice->PathB No Prep Dissolve in Anhydrous DMSO (Avoid aqueous stocks) PathA->Prep Warn CRITICAL: For 4,6-Dichloro, process immediately. Hydrolysis risk > pH 7.5 PathA->Warn PathB->Prep Reaction Add to Buffer + Cys (pH 7.0 - 7.4) Prep->Reaction

Caption: Decision tree for selecting the appropriate CBT derivative based on experimental needs.

References

  • Liang, G., et al. (2011).[4] "Controlled Self-Assembly of Intracellular Nanoparticles for Imaging." Nature Chemistry. Link (Foundational work on CBT-Cys kinetics).

  • Prescher, J. A., et al. (2016). "Economical and scalable synthesis of 6-amino-2-cyanobenzothiazole." Beilstein Journal of Organic Chemistry. Link (Describes Appel salt synthesis route).

  • Keillor, J. W., et al. (2023). "Tunable Heteroaromatic Nitriles for Selective Bioorthogonal Click Reaction with Cysteine." Bioconjugate Chemistry. Link (Comprehensive kinetic data on substituted nitriles).

  • Besson, T., et al. (2022). "Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization." Molecules. Link (Alternative synthesis strategies).

Sources

Unambiguous Structural Validation: A Comparative Guide to the Crystallographic Analysis of 4,6-Dichlorobenzo[d]thiazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the precise, unambiguous determination of a molecule's three-dimensional structure is a non-negotiable cornerstone of success. For novel heterocyclic compounds such as 4,6-Dichlorobenzo[d]thiazole-2-carbonitrile, a scaffold of significant interest in medicinal chemistry, this structural certainty underpins every subsequent stage of research, from understanding its biological activity to optimizing its properties as a potential therapeutic agent.[1][2]

This guide provides an in-depth technical comparison of single-crystal X-ray crystallography—the gold standard for structural elucidation—with other widely used analytical techniques.[3][4][5] We will explore the causality behind experimental choices, present detailed protocols, and offer a clear-eyed view of the strengths and limitations of each method in the context of validating the structure of this compound.

The Definitive Answer: Single-Crystal X-ray Crystallography

X-ray crystallography offers an unparalleled, direct visualization of the atomic arrangement in a crystalline solid.[4][5] This technique provides precise coordinates for each atom, defining bond lengths, bond angles, and the overall conformation of the molecule. Furthermore, it reveals the intricate network of intermolecular interactions that govern the crystal packing, such as halogen bonding and π-π stacking, which are critical for understanding the solid-state properties of the compound.[6]

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a fully resolved crystal structure is a meticulous process. The quality of the crystal is the most critical and often the most challenging aspect of this technique.[4]

XRay_Workflow cluster_prep Crystal Growth cluster_analysis Data Collection & Refinement A Homogeneous Compound B Slow Solvent Evaporation A->B Solubilize & Supersaturate C Vapor Diffusion A->C Solubilize & Supersaturate D Cooling A->D Solubilize & Supersaturate E Single Crystal Formation B->E C->E D->E F Mount Crystal E->F Select suitable crystal G X-ray Diffractometer F->G Expose to X-rays H Diffraction Pattern G->H Collect Data I Electron Density Map H->I Phase Problem Solution J Structure Solution I->J Model Building K Refinement J->K Minimize R-factor L Final Structure (CIF File) K->L

Caption: Workflow for Single-Crystal X-ray Crystallography.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth (The Critical Step): High-quality single crystals of this compound are paramount. A common and effective method is slow evaporation.

    • Dissolve the purified compound in a suitable solvent system (e.g., a mixture of dichloromethane and hexane) to near saturation in a clean vial.

    • Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature. The goal is to achieve a state of limited supersaturation, from which a single, well-ordered crystal nucleates and grows.[4]

  • Crystal Mounting and Data Collection:

    • Carefully select a well-formed, defect-free crystal (typically 0.1-0.3 mm in size) under a microscope.

    • Mount the crystal on a goniometer head using a cryoprotectant oil and flash-cool it in a stream of cold nitrogen gas (e.g., at 100 K) to minimize thermal vibrations and radiation damage.

    • Place the mounted crystal in an X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.[7]

    • Collect a series of diffraction images by rotating the crystal through a range of angles.

  • Structure Solution and Refinement:

    • Integrate the diffraction spots from the images to determine their intensities and positions.

    • Solve the "phase problem" using direct methods or other computational techniques to generate an initial electron density map.

    • Build an initial molecular model into the electron density map, identifying the positions of the atoms of the benzothiazole core, chlorine atoms, and the nitrile group.

    • Refine the model against the experimental data using least-squares methods. This iterative process adjusts atomic coordinates and thermal parameters to minimize the difference between the observed and calculated diffraction patterns, typically measured by the R-factor.[7] The final refined structure is saved in a standard format, such as a Crystallographic Information File (CIF).

Anticipated Crystallographic Data for this compound

While the specific crystal structure for this exact compound is not publicly available, we can extrapolate expected parameters based on structurally similar benzothiazole derivatives.[3][6]

ParameterExpected Value/SystemRationale & Significance
Chemical Formula C₈H₂Cl₂N₂SDefines the elemental composition.
Molecular Weight 230.08 g/mol Calculated from the chemical formula.
Crystal System Monoclinic or OrthorhombicThese are common crystal systems for benzothiazole derivatives.[3][6]
Space Group P2₁/c or PbcaThese centrosymmetric space groups are frequently observed for this class of compounds.[3][6]
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)These define the size and shape of the repeating unit in the crystal lattice.
Z (Molecules/Unit Cell) 4 or 8Represents the number of molecules within one unit cell.[3]
Calculated Density ~1.6 - 1.7 g/cm³Reflects the efficiency of molecular packing in the solid state.
Key Intermolecular Interactions π-π stacking, Halogen bondingThe planar benzothiazole rings are expected to exhibit π-π stacking (inter-planar distances of 3.3-3.7 Å), while the chlorine atoms will likely participate in C-Cl···π or other weak halogen bonds, contributing to crystal stability.[6]

A Multi-faceted Approach: Complementary and Alternative Validation Techniques

While X-ray crystallography provides the definitive solid-state structure, it is not always feasible to obtain suitable crystals. Moreover, a comprehensive characterization relies on a suite of analytical methods that probe the molecule's structure in solution and confirm its elemental composition. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools in this regard.[8][9]

Validation_Logic cluster_main Structural Validation cluster_info Information Provided XRay X-ray Crystallography Info_XRay 3D Atomic Arrangement (Solid State) XRay->Info_XRay Definitive Structure NMR NMR Spectroscopy Info_NMR Connectivity & Environment (Solution) NMR->Info_NMR Confirms Connectivity MS Mass Spectrometry Info_MS Molecular Weight & Formula MS->Info_MS Confirms Composition IR IR Spectroscopy Info_IR Functional Groups IR->Info_IR Confirms Functional Groups

Caption: Relationship between analytical techniques and structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the structure of organic molecules in solution.[8] It provides detailed information about the chemical environment and connectivity of atoms. For this compound, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments would be employed.[10][11]

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum to identify the chemical shifts and coupling patterns of the protons on the aromatic ring.

    • Acquire a ¹³C NMR spectrum to identify the chemical shifts of all carbon atoms.

    • Perform 2D NMR experiments (e.g., HSQC, HMBC) to establish direct and long-range correlations between protons and carbons, confirming the connectivity of the entire molecule.[12]

Expected Spectroscopic Features:

  • ¹H NMR: Two doublets in the aromatic region (likely between 7.5 and 8.5 ppm), corresponding to the two protons on the benzene ring. The coupling constant will indicate their relative positions.

  • ¹³C NMR: Eight distinct signals are expected. The nitrile carbon (C≡N) will appear around 115-120 ppm, while the other aromatic and thiazole carbons will resonate in the 110-160 ppm range.[13]

  • HMBC: Crucial long-range correlations will definitively link the protons to the quaternary carbons, including those bearing the chlorine atoms and the carbons of the thiazole ring, confirming the 4,6-dichloro substitution pattern.[12]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and elemental formula of a compound.[14] For a molecule containing chlorine, the isotopic pattern is a key diagnostic feature.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Infuse the sample into a high-resolution mass spectrometer (e.g., a TOF or Orbitrap instrument) using a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI).[14]

  • Data Analysis: Determine the exact mass of the molecular ion ([M+H]⁺ or [M]⁺˙). Compare this with the calculated mass for the formula C₈H₂Cl₂N₂S. Analyze the isotopic pattern of the molecular ion peak.

Expected Spectroscopic Features:

  • Molecular Ion Peak: An intense peak corresponding to the molecular weight of the compound.

  • Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%), the molecular ion will appear as a cluster of peaks.[15][16] For a molecule with two chlorine atoms, there will be three main peaks:

    • M+: Containing two ³⁵Cl atoms (highest abundance).

    • M+2: Containing one ³⁵Cl and one ³⁷Cl atom (intermediate abundance).

    • M+4: Containing two ³⁷Cl atoms (lowest abundance). The relative intensity ratio of these peaks (approximately 9:6:1) is a definitive signature for the presence of two chlorine atoms.[15][16]

Comparison Summary: Choosing the Right Tool

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Primary Information 3D atomic arrangement, stereochemistry, intermolecular interactionsAtomic connectivity, chemical environment of nucleiMolecular weight, elemental formula, isotopic abundance
Sample Phase Solid (single crystal)SolutionGas/Solution
Key Advantage Unambiguous, definitive 3D structureExcellent for solution-state structure and dynamicsHigh sensitivity, confirms elemental formula
Key Limitation Requires high-quality single crystals, which can be difficult to growProvides an average structure in solution; does not reveal solid-state packingProvides no information on atomic connectivity or 3D structure
Role in Validation Definitive Proof: The absolute standard for structural confirmation.Primary Confirmation: Validates the covalent bonding framework.Essential Verification: Confirms molecular formula and elemental composition.

Conclusion

For the unequivocal structural validation of this compound, single-crystal X-ray crystallography remains the ultimate arbiter. It provides an irrefutable, high-resolution picture of the molecule's three-dimensional architecture and its interactions in the solid state. However, a robust and trustworthy characterization does not rely on a single technique. The combination of X-ray crystallography with solution-state NMR spectroscopy and high-resolution mass spectrometry creates a self-validating system. NMR confirms the covalent bonding framework predicted by the crystal structure, while MS verifies the elemental composition. Together, these techniques provide a comprehensive and unassailable structural assignment, empowering researchers and drug development professionals to proceed with confidence.

References

  • Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds - Benchchem.
  • Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available from: [Link]

  • NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. Diva-portal.org. Available from: [Link]

  • Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts.
  • 13 C NMR spectrum of substituted benzothiazoles (BT1-BT3) derivatives. ResearchGate. Available from: [Link]

  • Structure elucidation of small organic molecules by contemporary computational chemistry methods. Semantic Scholar. Available from: [Link]

  • Structure Elucidation of Small Molecules. Fiehn Lab. Available from: [Link]

  • Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. PubMed. Available from: [Link]

  • Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. PMC. Available from: [Link]

  • NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. ACS Publications. Available from: [Link]

  • A) 1 H NMR, B) 13 C NMR of benzothiazole derivative (L). ResearchGate. Available from: [Link]

  • Strategies for structure elucidation of small molecules using gas chromatography-mass spectrometric data. ResearchGate. Available from: [Link]

  • Mass spectrometry of halogen-containing organic compounds. ResearchGate. Available from: [Link]

  • Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. YouTube. Available from: [Link]

  • Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems. PMC. Available from: [Link]

  • Crystal structure of 2-amino-3-ethyl-4,5-dihydro-1,3-thiazol-3-ium 3-chlorobenzoate. National Institutes of Health. Available from: [Link]

  • 2,4-Dichlorobenzothiazole. PubChem. Available from: [Link]

  • Crystal structure of 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one. PMC. Available from: [Link]

  • X-Ray Crystallography of Chemical Compounds. PMC. Available from: [Link]

  • Crystallography Open Database: Search results. Crystallography Open Database. Available from: [Link]

  • Synthesis, Structural Characterization, and Cytotoxic Activity of New Benzo[d]imidazo[2,1-b]thiazole Derivatives Against MCF-7 Breast Cancer Cells. PMC. Available from: [Link]

  • Synthesis, Characterization, and Crystal Structures of 4,6-Dimethoxy-2-hydroxy-3-methylbenzoic Acid and 2,4-Dimethoxy-6-hydroxy-3-methylbenzoic Acid. ResearchGate. Available from: [Link]

  • (PDF) X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. ResearchGate. Available from: [Link]

  • 2-(6-Bromobenzo[d]thiazol-2-yl)-5,5-dimethylthiazol-4(5H)-one. National Institutes of Health. Available from: [Link]

  • Synthesis and Characterization of 4-Thiazolidinones Derivatives with 6-Chlorobenzothiazole Moiety. Asian Journal of Organic & Medicinal Chemistry. Available from: [Link]

  • 4,6-dimethoxybenzo[d]thiazole-2-carbonitrile (C10H8N2O2S). PubChemLite. Available from: [Link]

  • Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening. MDPI. Available from: [Link]

  • 2,4-Dichlorobenzothiazole. CAS Common Chemistry. Available from: [Link]

Sources

Biological activity comparison of dichlorinated vs monochlorinated benzothiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Chlorine Switch" in Benzothiazole Pharmacophores In medicinal chemistry, the benzothiazole scaffold is a "privileged structure" due to its ability to bind diverse biological targets. The introduction of chlorine atoms—specifically comparing monochlorinated vs. dichlorinated variants—acts as a critical tuning knob for potency, metabolic stability, and lipophilicity.

  • Monochlorinated Benzothiazoles (e.g., 6-chloro): Often represent the "sweet spot" for bioavailability and target specificity. They provide sufficient lipophilicity (LogP increase) and electron-withdrawing character to enhance metabolic stability without introducing excessive steric bulk.

  • Dichlorinated Benzothiazoles (e.g., 5,6-dichloro or 4,6-dichloro): Typically exhibit higher potency in vitro due to enhanced hydrophobic interactions and stronger electron-withdrawing effects (lowering the pKa of the heterocyclic nitrogen). However, this often comes at the cost of reduced aqueous solubility and potential "molecular obesity," leading to poorer pharmacokinetic (PK) profiles in vivo.

Chemical Context & SAR Logic

Electronic and Steric Impact

The biological difference between mono- and di-substitution is governed by two main factors:

  • Electronic Modulation (Hammett

    
     constants): 
    
    • Mono-Cl: A single chlorine atom (electronegativity

      
      ) withdraws electron density from the benzene ring, deactivating it towards metabolic oxidation (e.g., by CYPs) and reducing the basicity of the thiazole nitrogen.
      
    • Di-Cl: Two chlorine atoms exert a synergistic electron-withdrawing effect. This significantly lowers the HOMO energy level, making the ring system less susceptible to oxidative metabolism but potentially altering hydrogen bond acceptance capability at the nitrogen.

  • Lipophilicity (LogP):

    • Mono-Cl: Increases LogP by ~0.71 units relative to the unsubstituted parent.

    • Di-Cl: Increases LogP by ~1.42 units. This drastic shift often pushes compounds into "brick dust" territory (poor solubility), although it enhances membrane permeability for passive diffusion.

Structure-Activity Relationship (SAR) Diagram

SAR_Analysis Benzothiazole Benzothiazole Core Mono_Cl Monochlorination (e.g., 6-Cl) +0.7 LogP Moderate e- withdrawal Benzothiazole->Mono_Cl Substitution Di_Cl Dichlorination (e.g., 5,6-diCl) +1.4 LogP Strong e- withdrawal Benzothiazole->Di_Cl Substitution Target_Binding Target Binding Affinity Mono_Cl->Target_Binding Optimized Fit Solubility Aqueous Solubility Mono_Cl->Solubility Maintained Metabolic_Stability Metabolic Stability Mono_Cl->Metabolic_Stability Enhanced Di_Cl->Target_Binding High (Hydrophobic Pockets) Di_Cl->Solubility Reduced (Risk) Di_Cl->Metabolic_Stability Maximized

Figure 1: SAR Decision Tree. Monochlorination offers a balanced profile, while dichlorination maximizes stability and binding at the expense of solubility.

Biological Activity Comparison

Antimicrobial Activity

Benzothiazoles target bacterial DNA gyrase and fungal cytochrome P450.[1]

FeatureMonochlorinated (6-Cl)Dichlorinated (4,6-diCl or 5,6-diCl)Verdict
Potency (MIC) High. MIC values often range from 3.9 – 15.6 µg/mL . The 6-Cl substituent fits well into the hydrophobic pocket of DNA gyrase B.Variable. 4,6-dichloro analogs often show MICs ~12.5 µg/mL. While potent, the steric bulk at position 4 can interfere with binding in constricted pockets.Mono-Cl is generally preferred for broad-spectrum activity due to better steric fit.
Spectrum Broad (Gram+ and Gram-).Skewed towards Gram+ (S. aureus) due to higher lipophilicity facilitating cell wall penetration.Di-Cl is superior for specific Gram+ targets.
Mechanism Balanced inhibition of DNA gyrase and MurB ligase.Stronger membrane disruption potential due to high lipophilicity.Mono-Cl for specific enzyme targeting; Di-Cl for membrane disruption.

Key Data Point: A study comparing derivatives found that 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine exhibited superior broad-spectrum activity compared to its di-substituted counterparts, likely due to better solubility allowing effective concentration at the target site [1, 2].

Anticancer Activity

Targets include kinases (BRAF, EGFR) and tubulin polymerization.[2]

FeatureMonochlorinated (6-Cl)Dichlorinated (5,6-diCl)Verdict
Cytotoxicity (IC50) Moderate to High. IC50 ~10-15 µM against HeLa/A549. 6-Cl enhances metabolic stability, prolonging half-life.Very High. 5,6-dichloro analogs (often benzimidazoles, bioisosteres) show IC50 values as low as 1.72 µM (e.g., against BRAF V600E).Di-Cl wins on raw in vitro potency.
Selectivity Better selectivity for cancer vs. normal cells (Selectivity Index > 10).Lower selectivity; high lipophilicity can lead to off-target toxicity and non-specific binding.Mono-Cl is safer for early-stage development.
Pathway Induces apoptosis via Bcl-2 inhibition and G2/M arrest.Strong dual inhibition of kinases (e.g., BRAF + VEGFR) due to tighter hydrophobic binding.Di-Cl for multi-kinase inhibition.[3]

Key Data Point: In BRAF inhibition studies, the 5,6-dichloro motif is frequently utilized (e.g., in dabrafenib analogs) because the two chlorines fill the hydrophobic pocket of the kinase ATP-binding site more effectively than a single chlorine [3].

Experimental Protocols

Synthesis of 2-Substituted Chlorinated Benzothiazoles

Objective: Synthesize mono- and di-chlorinated derivatives via condensation.

Reagents:

  • Substrate A: 2-Amino-6-chlorothiophenol (for Mono) OR 2-Amino-4,6-dichlorothiophenol (for Di).

  • Substrate B: Substituted Benzaldehyde (e.g., 4-nitrobenzaldehyde).

  • Catalyst: Sodium metabisulfite (Na2S2O5) or p-TsOH.

  • Solvent: DMF or Ethanol.

Step-by-Step Protocol:

  • Preparation: Dissolve 1.0 mmol of Substrate A and 1.0 mmol of Substrate B in 10 mL of DMF.

  • Catalysis: Add 1.5 mmol of Na2S2O5.

  • Reflux: Heat the mixture to 120°C for 4-6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Workup: Pour the reaction mixture into crushed ice. A precipitate will form.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.

  • Yield Expectation: Mono-Cl derivatives typically yield 75-85%; Di-Cl derivatives may yield slightly lower (65-75%) due to steric hindrance during ring closure.

Biological Assay Workflow (Antimicrobial MIC)

MIC_Workflow Prep 1. Stock Solution Dissolve in DMSO (1 mg/mL) Dilution 2. Serial Dilution 96-well plate (500 -> 0.97 µg/mL) Prep->Dilution Inoculation 3. Inoculation Add 10^5 CFU/mL Bacteria/Fungi Dilution->Inoculation Incubation 4. Incubation 37°C for 24h Inoculation->Incubation Readout 5. Readout Resazurin Dye (Blue -> Pink = Growth) Incubation->Readout

Figure 2: Microdilution Assay Workflow for MIC Determination.[2]

References

  • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry. (2024). Link

  • Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis. RSC Advances. (2025). Link

  • Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors. BMC Chemistry. (2025).[3] Link

  • Influence of Chlorine Substituents on Biological Activity of Chemicals. Euro Chlor. Link

  • Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel Benzothiazole Derivatives. Molecules. (2022).[4][5] Link

Sources

A Researcher's Guide to the Infrared Spectroscopy of 4,6-Dichlorobenzo[d]thiazole-2-carbonitrile: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4,6-Dichlorobenzo[d]thiazole-2-carbonitrile is a versatile chemical intermediate of significant interest in medicinal chemistry and materials science.[1] Its structure, featuring a dichlorinated benzothiazole core with a carbonitrile group, presents a unique spectroscopic fingerprint.[1] Infrared (IR) spectroscopy is a powerful, rapid, and non-destructive analytical technique indispensable for the structural verification of such multi-functionalized molecules. By measuring the absorption of infrared radiation, which excites molecular vibrations, we can identify the specific functional groups present in a sample.

This guide provides an in-depth analysis of the characteristic IR absorption peaks for this compound. We will dissect the spectrum by correlating specific vibrational modes to the molecule's distinct structural features. Furthermore, we will compare its expected spectrum with those of simpler, related compounds to provide a clearer understanding of how each component contributes to the overall spectral profile. This comparative approach is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently identify and characterize this important chemical entity.

Deciphering the Spectrum: A Functional Group Approach

The IR spectrum of an organic molecule is a superposition of the vibrational modes of its constituent bonds. For a molecule as complex as this compound, a systematic analysis is crucial. We can logically divide the molecule into three key regions for interpretation: the nitrile group, the dichlorinated aromatic ring, and the thiazole heterocycle.

The Unmistakable Nitrile (C≡N) Stretch

The most prominent and diagnostically significant peak in the spectrum arises from the carbon-nitrogen triple bond (C≡N) of the nitrile group.

  • Expected Position: The C≡N stretching vibration produces a sharp, intense absorption band in the region of 2225-2235 cm⁻¹.[2] This falls within the typical range for aromatic nitriles, which is generally 2240-2220 cm⁻¹.[3]

  • Causality: The position of this peak is slightly lower than that of saturated (aliphatic) nitriles (2260-2240 cm⁻¹) due to the electronic effect of conjugation with the benzothiazole ring system.[3][4] The π-electrons of the aromatic system interact with the π-system of the nitrile group, slightly weakening the C≡N bond and lowering the energy (and thus, the wavenumber) required to excite its stretching vibration. The high intensity of this peak is due to the large change in dipole moment that occurs during the C≡N stretching motion.[3]

The Dichlorinated Aromatic System

The substituted benzene portion of the molecule gives rise to several characteristic peaks.

  • Aromatic C-H Stretch: A weak to medium intensity band is expected just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range, which is characteristic of C-H bonds where the carbon is sp² hybridized.[5][6][7]

  • Aromatic C=C Ring Stretching: The vibrations of the carbon-carbon double bonds within the aromatic ring produce a series of medium to strong absorptions. For this molecule, multiple bands are expected between 1580 and 1620 cm⁻¹.[2] Generally, aromatic rings show two characteristic bands around 1600 cm⁻¹ and 1500-1400 cm⁻¹.[7][8][9]

  • C-H Out-of-Plane Bending ("oop"): Strong absorptions in the 900-675 cm⁻¹ region result from the C-H bonds bending out of the plane of the aromatic ring.[5][7] The precise pattern of these bands can often be used to determine the substitution pattern on the benzene ring, though this can be complex in fused ring systems.

  • Carbon-Chlorine (C-Cl) Stretch: The presence of two chlorine atoms will give rise to strong stretching vibrations in the fingerprint region. The C-Cl stretch for aromatic chlorides typically appears in the 850-550 cm⁻¹ range.[5][6]

The Benzothiazole Core

The fused thiazole ring introduces additional characteristic vibrations.

  • C=N Stretch: The carbon-nitrogen double bond within the thiazole ring will have a stretching vibration. This absorption is typically found in the 1650-1550 cm⁻¹ region, often overlapping with the aromatic C=C stretching bands.

  • C-S Stretch: The carbon-sulfur single bond stretch is more difficult to identify as it is typically weak and falls within the congested fingerprint region, generally between 800 and 600 cm⁻¹.[10]

Comparative Data Analysis

To fully appreciate the spectral features of this compound, it is instructive to compare its expected peaks with those of its structural precursors.

Functional Group/VibrationBenzothiazoleBenzonitrileThis compound (Predicted)
Aromatic C-H Stretch ~3060 cm⁻¹~3070 cm⁻¹3100-3000 cm⁻¹[5][6]
Nitrile C≡N Stretch N/A~2230 cm⁻¹2235-2225 cm⁻¹ (Sharp, Strong) [2]
Aromatic C=C/C=N Stretch ~1600-1450 cm⁻¹~1600, 1490 cm⁻¹1620-1580 cm⁻¹[2]
C-Cl Stretch N/AN/A850-550 cm⁻¹[5][6]
C-H "oop" Bending ~750 cm⁻¹~760, 680 cm⁻¹900-675 cm⁻¹[5]

This table summarizes typical or predicted values. Actual experimental values may vary slightly based on sample preparation and instrument conditions.

This comparison highlights how the key diagnostic peaks—particularly the strong nitrile stretch and the C-Cl vibrations in the fingerprint region—serve to differentiate the target molecule from simpler aromatic structures.

Visualizing Molecular Structure and Vibrations

The following diagram illustrates the structure of this compound and highlights the bonds responsible for its most characteristic IR absorptions.

Caption: Key vibrational modes of this compound.

Experimental Protocol: Spectrum Interpretation Workflow

When presented with an IR spectrum of a sample suspected to be this compound, a systematic workflow ensures accurate identification.

Step 1: The Diagnostic Region (4000 cm⁻¹ to 1600 cm⁻¹)

  • Locate the Nitrile Peak: Immediately scan the 2300-2200 cm⁻¹ region. The primary evidence for the target compound is a sharp, strong, and unambiguous peak around 2230 cm⁻¹.[2][3] Its absence rules out the molecule.

  • Check for Aromatic C-H Stretches: Look for weak to medium peaks just to the left of 3000 cm⁻¹ (i.e., >3000 cm⁻¹). Their presence suggests an aromatic or alkene C-H bond.[7]

  • Rule out Contaminants: Check for the absence of a very broad absorption band in the 3500-3200 cm⁻¹ region, which would indicate O-H contamination (e.g., water or alcohol solvent).

Step 2: The Double Bond Region (1700 cm⁻¹ to 1400 cm⁻¹)

  • Identify Aromatic Ring Vibrations: Look for a pattern of multiple peaks between ~1620 cm⁻¹ and 1450 cm⁻¹. These correspond to the C=C and C=N stretching vibrations of the fused ring system.[2][9]

  • Confirm Absence of Carbonyls: Ensure there is no very strong absorption band in the 1750-1650 cm⁻¹ region, which would indicate a carbonyl (C=O) impurity.

Step 3: The Fingerprint Region (1400 cm⁻¹ to 600 cm⁻¹)

  • Search for C-Cl Stretches: This region is often complex, but the C-Cl bonds should produce at least one strong absorption between 850 cm⁻¹ and 550 cm⁻¹.[5][6]

  • Identify C-H Bending: Note the pattern of strong peaks between 900-675 cm⁻¹, which confirms the presence of aromatic C-H out-of-plane bending.[5]

The following workflow diagram summarizes the logical process for spectral identification.

Caption: A decision-making workflow for identifying this compound from its IR spectrum.

Conclusion

The infrared spectrum of this compound is defined by a combination of highly characteristic absorption bands. The prominent and sharp nitrile stretch, coupled with the absorptions from the dichlorinated aromatic system and the benzothiazole core, provides a unique spectral fingerprint. By following a systematic interpretation workflow and comparing the spectrum to related structures, researchers can confidently verify the identity and purity of this important synthetic intermediate.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.
  • Smith, B. C. (1999).
  • Kitson, R. E., & Griffith, N. E. (1952). Infrared Absorption Band Due to Nitrile Stretching Vibration. Analytical Chemistry, 24(2), 334-337.
  • Colthup, N. B., Daly, L. H., & Wiberley, S. E. (1990). Introduction to Infrared and Raman Spectroscopy. Academic Press.
  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.
  • Lin-Vien, D., Colthup, N. B., Fateley, W. G., & Grasselli, J. G. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press.
  • National Institute of Standards and Technology. (n.d.). Benzothiazole. In NIST Chemistry WebBook. Retrieved from [Link]

  • Merck KGaA. (n.d.). Benzothiazole IR Spectrum. Sigma-Aldrich.

Sources

Benchmarking Synthesis Routes for High-Purity 4,6-Dichlorobenzo[d]thiazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4,6-Dichlorobenzo[d]thiazole-2-carbonitrile is a critical heterocyclic scaffold, increasingly utilized as a precursor for advanced luciferin analogs and kinase inhibitors. Its synthesis presents a specific regiochemical challenge: installing the nitrile functionality at C-2 while maintaining the integrity of the 4,6-dichloro substitution pattern.

This guide benchmarks three distinct synthesis routes. Route A (Appel Salt Cyclization) is identified as the superior method for high-purity, laboratory-scale synthesis due to its regioselectivity. Route B (Hugershoff-Sandmeyer) represents the traditional cost-effective approach for scale-up, though it carries higher safety risks. Route C (Pd-Catalyzed) offers a modern alternative but is currently limited by catalyst costs.

Chemical Pathway Analysis

Strategic Overview

The primary difficulty in synthesizing this target is not the formation of the benzothiazole core, but the introduction of the C-2 nitrile group without displacing the labile chlorine atoms.

  • Route A: Uses 4,5-dichloro-1,2,3-dithiazolium chloride (Appel salt) to build the thiazole ring and nitrile simultaneously from an aniline precursor.

  • Route B: Constructs the 2-amino-benzothiazole core first, followed by a radical-nucleophilic substitution (Sandmeyer) to install the nitrile.

  • Route C: Utilizes Palladium-catalyzed C-H functionalization of thioformanilides.[1]

Comparative Benchmarking Data
MetricRoute A: Appel Salt CyclizationRoute B: Hugershoff-SandmeyerRoute C: Pd-Catalyzed C-H
Primary Precursor 2,4-Dichloroaniline2,4-DichloroanilineN-arylcyanothioformamide
Step Count 2 (One-pot potential)3 (Cyclization

Diazo

CN)
1 (from intermediate)
Typical Yield 45 - 55%30 - 40% (Overall)40 - 50%
Purity Profile High (>98%); RegiospecificModerate; Isomer risksHigh; Catalyst residues
Safety Profile Moderate (HCl gas, DCM)Low (Cyanide, Diazonium)High (No hazardous gases)
Scalability Medium (Reagent cost)High (Commodity reagents)Low (Catalyst cost)
E-Factor ModerateHigh (Stoichiometric Cu/waste)Low (Atom economical)

Visualization of Synthesis Workflows

SynthesisRoutes Start Starting Material: 2,4-Dichloroaniline InterA Intermediate: N-arylimino-1,2,3-dithiazole Start->InterA Pyridine, DCM, RT Amino Intermediate: 2-Amino-4,6-dichlorobenzothiazole Start->Amino AcOH, < 5°C Thio Reagent: Cyanothioformamide Start->Thio Pre-functionalization AppelSalt Reagent: Appel Salt (4,5-dichloro-1,2,3-dithiazolium Cl) AppelSalt->InterA TargetA Target: 4,6-Dichlorobenzo[d]thiazole- 2-carbonitrile InterA->TargetA Heat, -S, -HCl KSCN Reagent: KSCN + Br2 (Hugershoff) KSCN->Amino Amino->TargetA 1. Diazotization 2. CuCN Substitution Sandmeyer Reagent: NaNO2 / CuCN (Sandmeyer) Sandmeyer->TargetA Thio->TargetA DMSO, 120°C PdCat Catalyst: PdCl2 / CuI / O2 PdCat->TargetA

Figure 1: Decision tree for synthesis routes. Route A offers the most direct path from the aniline precursor, while Route B utilizes classical heterocyclic chemistry.

Detailed Experimental Protocols

Route A: The Appel Salt Method (Recommended for R&D)

This method is preferred for its operational simplicity and the avoidance of free cyanide salts. It relies on the condensation of the aniline with 4,5-dichloro-1,2,3-dithiazolium chloride (Appel salt), followed by a fragmentation-cyclization sequence.

Mechanism: The aniline attacks the electrophilic dithiazolium ring, opening it to form an imino-dithiazole. Upon heating, this intermediate undergoes a retro-cycloaddition-like fragmentation, expelling sulfur and HCl to close the benzothiazole ring while simultaneously establishing the nitrile group.

Protocol:

  • Preparation of Appel Salt: (If not purchased) React chloroacetonitrile with sulfur monochloride (

    
    ) and 
    
    
    
    gas. Note: Commercial availability is improving.
  • Condensation:

    • Dissolve 2,4-dichloroaniline (1.0 eq) and pyridine (2.0 eq) in anhydrous Dichloromethane (DCM).

    • Add Appel salt (1.1 eq) portion-wise at Room Temperature (RT).

    • Stir for 1–2 hours. The mixture will turn dark/orange as the N-(2,4-dichlorophenyl)-4-chloro-5H-1,2,3-dithiazol-5-imine forms.

    • QC Check: TLC should show consumption of aniline.

  • Cyclization:

    • Filter the mixture to remove pyridine hydrochloride salts.

    • Evaporate the DCM to yield the intermediate solid.

    • Dissolve the intermediate in a high-boiling solvent (e.g., Chlorobenzene or DMSO).

    • Heat to reflux (or ~120°C) for 2–4 hours.

    • Observation: Evolution of HCl gas and precipitation of elemental sulfur.

  • Work-up:

    • Cool to RT. Filter off elemental sulfur.

    • Concentrate the filtrate.[2][3]

    • Purification: Silica gel chromatography (Hexane/EtOAc 9:1). The 4,6-dichloro substitution significantly reduces polarity, making the product elute early.

Data Validation:

  • Yield: Expect 45–55%.

  • Key IR Peak: ~2230 cm⁻¹ (C≡N stretch).

Route B: The Hugershoff-Sandmeyer Sequence (Recommended for Scale-up)

This route uses commodity chemicals but requires strict safety protocols due to the generation of diazonium salts and the use of copper cyanide.

Protocol:

  • Hugershoff Cyclization:

    • Suspend 2,4-dichloroaniline in Glacial Acetic Acid.

    • Add KSCN (4.0 eq).

    • Cool to < 5°C. Add Bromine (

      
      , 1.0 eq) dropwise in acetic acid.
      
    • Mechanism:[4][5][6][7] Bromination of the thiocyanate generates an electrophilic species that attacks the aniline nitrogen, followed by ortho-cyclization.

    • Stir at RT for 10 hours. Neutralize with NaOH. Filter the 2-amino-4,6-dichlorobenzothiazole precipitate.

  • Sandmeyer Cyanation:

    • Dissolve the 2-amino intermediate in

      
      /Water.
      
    • Cool to 0°C. Add

      
        dropwise to form the diazonium salt. Critical: Keep T < 5°C to prevent hydrolysis to the phenol.
      
    • Prepare a solution of CuCN and NaCN in water.

    • Slowly add the cold diazonium solution to the cyanide mixture with vigorous stirring.

    • Allow to warm to RT.

  • Purification:

    • Steam distillation is often effective for removing non-volatile copper salts.

    • Recrystallize from Ethanol/Water.

Purification & Quality Control Strategy

Achieving "High-Purity" (>99%) requires removing specific impurities inherent to each route.

Impurity TypeSourceRemoval Strategy
Elemental Sulfur Route A (Byproduct)Filtration of cold reaction mixture; washing with

(caution) or chromatography.
Isomers (5,7-dichloro) Route B (Regio-error)Unlikely with 2,4-dichloroaniline start, but check via 1H-NMR (coupling constants).
Hydrolysis Product Route B (Amide/Phenol)Wash with dilute NaOH (removes phenols); Recrystallization from non-polar solvent.
Trace Metal (Cu/Pd) Route B/CTreatment with scavenger resins (e.g., QuadraPure™) or charcoal filtration.

Analytical Standard (Self-Validating):

  • 1H NMR (DMSO-d6): Two doublets (meta-coupling,

    
    ) in the aromatic region (approx. 
    
    
    
    8.2 and 7.8 ppm).
  • Melting Point: 171–172 °C (Literature value for 4,6-dichloro analog).

References

  • Appel Salt Synthesis of 2-Cyanobenzothiazoles: Broudic, N., et al. "Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization." Molecules, 2022.[8][9] [Link] (Validates the Appel salt and Pd-catalyzed routes for substituted benzothiazoles).

  • Hugershoff Reaction Protocol: "Synthesis of some New 4,6-dichloro-2-aminobenzothiazole compensators." European Journal of Molecular & Clinical Medicine, 2024.[5] [Link] (Provides the specific precursor synthesis for the 4,6-dichloro derivative).

  • General Sandmeyer Cyanation of Benzothiazoles: "Synthesis of 6‐aminobenzo[d]thiazole‐2‐carbonitrile." ResearchGate / Chemistry-A European Journal. [Link] (Establishes the viability of converting 2-aminobenzothiazoles to 2-carbonitriles).

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4,6-Dichlorobenzo[d]thiazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Safety & Core Logistics

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 4,6-Dichlorobenzo[d]thiazole-2-carbonitrile. As this compound is not extensively characterized in public safety literature, this guide synthesizes data from analogous chemical structures—specifically chlorinated aromatics, thiazoles, and organic nitriles—to establish a robust and conservative safety and disposal framework. The core principle is to treat this compound as a hazardous chlorinated organic waste. Under no circumstances should this chemical or its contaminated materials be disposed of via standard trash or sanitary sewer systems.[1][2] All waste must be collected, properly labeled, and transferred to your institution's Environmental Health & Safety (EHS) department for incineration at a licensed hazardous waste facility.[3]

Hazard Profile Analysis: A Logic-Based Assessment

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a detailed hazard assessment is derived from its constituent functional groups. This approach ensures that all potential risks are considered, fulfilling our commitment to a self-validating and trustworthy protocol.

  • Dichlorinated Benzene Ring: The presence of a chlorinated aromatic system is a primary concern. Such compounds are often persistent in the environment and can be toxic. Improper incineration can lead to the formation of highly toxic dioxins. Therefore, disposal must be managed as halogenated organic waste.

  • Thiazole Moiety: The core thiazole structure is known to be harmful if swallowed and may cause irritation.[4][5] It is also a sulfur- and nitrogen-containing heterocycle, which can produce toxic oxides of sulfur (SOx) and nitrogen (NOx) upon combustion.[5][6]

  • Nitrile Group (-C≡N): The carbonitrile group classifies the compound as a nitrile. While stable, nitriles can release toxic hydrogen cyanide (HCN) gas under strongly acidic or high-temperature conditions. This potential dictates that nitrile-containing waste should not be mixed with strong acids.

Based on this analysis, the compound is presumed to possess the hazards summarized in the table below.

Hazard Classification (Presumed)GHS H-Statement (Anticipated)Justification & Causality
Acute Toxicity, Oral H302: Harmful if swallowedBased on data for Thiazole and related benzothiazole derivatives.[4][5][7]
Skin Irritation H315: Causes skin irritationCommon hazard for functionalized aromatic and heterocyclic compounds.[7][8][9]
Serious Eye Irritation H319: Causes serious eye irritationA conservative assumption based on skin irritation potential.[7][8][9]
Respiratory Irritation H335: May cause respiratory irritationA common property of fine chemical powders; dust inhalation should be avoided.[7][8]
Hazardous to the Aquatic Environment (Not formally assigned)Chlorinated organic compounds are frequently persistent and harmful to aquatic life. Prudent to assume environmental toxicity.

Pre-Disposal & Decontamination Protocol

Proper disposal begins with meticulous practices during and immediately after the use of the chemical. This minimizes contamination and ensures waste is handled safely.

Step 1: Designate a Waste Accumulation Area

  • Identify a specific area within a certified chemical fume hood for waste container accumulation. This location should be clearly marked and away from incompatible materials, especially strong acids and oxidizers.[3][5]

Step 2: Prepare Dedicated Waste Containers

  • Obtain separate, dedicated hazardous waste containers from your institution's EHS office.[3] You will require at least two types:

    • Solid Waste Container: A wide-mouth, sealable plastic pail or drum lined with a clear plastic bag.[3] This is for contaminated personal protective equipment (PPE), weigh boats, and wipes.

    • Halogenated Organic Solvent Waste: A sealable, chemically-resistant (e.g., HDPE or glass) container for any solutions containing the compound. This container must be specifically designated for halogenated waste to prevent mixing with non-halogenated solvent streams, which have different disposal requirements and costs.

Step 3: Decontaminating Glassware and Equipment

  • The primary goal is to minimize the volume of hazardous waste generated.

  • Initial Rinse: Perform a "first rinse" of all contaminated glassware (beakers, flasks, etc.) with a minimal amount of a suitable organic solvent (e.g., acetone, ethyl acetate). This first rinseate is considered hazardous waste and must be collected in the designated halogenated organic solvent waste container.[3]

  • Subsequent Rinses: After the initial hazardous rinse, glassware can typically be washed using standard laboratory procedures. Consult your local EHS guidelines for specific requirements.[3]

Waste Segregation & Disposal Workflow

The following workflow provides a clear, step-by-step decision process for segregating and disposing of all waste streams associated with this compound.

G cluster_0 Waste Generation Point cluster_1 Waste Characterization & Segregation cluster_2 Containerization & Labeling cluster_3 Final Disposal Pathway start Generate Waste Stream (e.g., Expired chemical, contaminated PPE, rinseate) is_solid Is the waste primarily solid? start->is_solid is_sharp Is the waste a contaminated sharp? is_solid->is_sharp Yes liquid_waste Liquid Waste (Solutions, Rinsate) is_solid->liquid_waste No is_pure Is it the unadulterated (pure/expired) solid compound? is_sharp->is_pure No sharps_waste Contaminated Sharps (Needles, Scalpels) is_sharp->sharps_waste Yes solid_ppe Contaminated Solid Waste (Gloves, Wipes, Weigh Boats) is_pure->solid_ppe No pure_compound Original Container with Unused/Expired Compound is_pure->pure_compound Yes container_solid Place in Lined, Labeled Solid Chemical Waste Pail solid_ppe->container_solid container_liquid Collect in Labeled 'Halogenated Organic Waste' Carboy liquid_waste->container_liquid container_pure Ensure original container is securely sealed. Do not obscure label. Attach EHS Waste Tag. pure_compound->container_pure container_sharps Place in Puncture-Proof 'Chemically Contaminated Sharps' Container sharps_waste->container_sharps ehs_pickup Arrange for EHS Pickup for High-Temperature Incineration container_solid->ehs_pickup container_liquid->ehs_pickup container_pure->ehs_pickup container_sharps->ehs_pickup

Caption: Waste Disposal Decision Workflow for this compound.

Spill Management Protocol

Accidental spills must be managed promptly and safely to mitigate exposure and environmental contamination.

Step 1: Immediate Response & Area Control

  • Alert all personnel in the immediate vicinity and evacuate the area if the spill is large or if dust is airborne.

  • Ensure the area is well-ventilated. If the spill is outside a fume hood, increase ventilation if it is safe to do so without spreading dust.

  • Remove all ignition sources from the area.[5]

Step 2: Don Appropriate PPE

  • Wear at a minimum:

    • Chemical splash goggles and a face shield.[7]

    • Two pairs of nitrile gloves.[7]

    • A chemical-resistant lab coat.

    • For large spills, a NIOSH-approved respirator may be necessary.[5]

Step 3: Spill Containment and Cleanup

  • For Solid Spills: Do NOT dry sweep, as this can generate airborne dust. Gently cover the spill with a chemical sorbent pad or absorbent material suitable for chemicals. Carefully scoop the material into your solid chemical waste container.[7]

  • For Liquid Spills (Solutions): Surround the spill with absorbent material to prevent it from spreading. Once absorbed, carefully transfer the material into the solid chemical waste container.

  • Final Decontamination: Wipe the spill area with a cloth dampened with soap and water. All cleaning materials must be disposed of as solid hazardous waste.[7]

Step 4: Reporting

  • Report any spill to your laboratory supervisor and your institution's EHS department, following their specific reporting procedures.[3]

Regulatory Considerations & Final Disposition

All chemical waste is regulated by local and national authorities (e.g., EPA in the United States). It is the waste generator's responsibility to ensure full compliance.[5]

  • Labeling: All waste containers must be clearly and accurately labeled with a hazardous waste tag.[3] The label must include:

    • The full chemical name: "this compound" (no abbreviations).

    • An accurate estimation of the concentration and volume.

    • The words "Hazardous Waste".

    • The associated hazard characteristics (e.g., "Toxic," "Halogenated").

  • Storage: Waste containers must be kept closed except when adding waste.[3] They should be stored in a designated secondary containment bin to prevent the spread of material in case of a leak.

  • Disposal: The only acceptable final disposal method for this compound and its associated waste is through your licensed EHS provider for high-temperature incineration at a facility permitted to handle chlorinated organic waste. This ensures the complete destruction of the molecule and prevents the release of toxic byproducts.

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can manage and dispose of this compound in a manner that ensures laboratory safety, regulatory compliance, and environmental stewardship.

References

  • Thiazole SDS, 288-47-1 Safety D
  • Material Safety D
  • Thiazole Safety D
  • SAFETY D
  • SAFETY DATA SHEET - 4,6-Dihydroxybenzo[d]thiazole-2-carbonitrile. CymitQuimica.
  • SAFETY D
  • SAFETY DATA SHEET - 2,6-Dichlorobenzoic acid. Thermo Fisher Scientific.
  • SAFETY DATA SHEET - 2-Chlorothiazole-4-carboxylic Acid. TCI Chemicals.
  • Hazardous Waste Disposal Guide. Dartmouth College EHS.
  • School Science Safety | Disposal of Hazardous Waste.
  • Proper Disposal of Household Hazardous Waste Explainer Video. DefendYourDrainsNorthTexas (YouTube).
  • Chemical Hygiene Plan. MIT Environmental Health & Safety.

Sources

Personal protective equipment for handling 4,6-Dichlorobenzo[d]thiazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety & Logistics Guide: 4,6-Dichlorobenzo[d]thiazole-2-carbonitrile

Executive Summary: The "Worst-Case" Protocol

You are handling This compound , a specialized heterocyclic intermediate. In the absence of a widely published, compound-specific Safety Data Sheet (SDS) from major commodity vendors, standard laboratory safety dictates we construct a hazard profile based on Structure-Activity Relationships (SAR) .

We treat this compound as a convergence of three hazard classes:

  • Benzothiazoles: Known for acute systemic toxicity and aquatic hazards.

  • Organic Nitriles: Potential for metabolic release of cyanide anions (

    
    ), leading to cytotoxic hypoxia.
    
  • Halogenated Aromatics: High potential for skin sensitization and lipophilic absorption.

The Directive: Do not treat this merely as "irritating dust." Handle it as a potent, skin-absorbable toxicant with delayed systemic effects. The following protocol is designed to protect against these specific mechanisms.

Part 1: The Hazard Profile (SAR Analysis)

To select the correct PPE, we must understand the enemy. This molecule is not just corrosive; it is physiologically active.

Structural ComponentAssociated Hazard MechanismCritical Safety Implication
Nitrile Moiety (-CN) Metabolic Asphyxiation: If ingested or absorbed, liver enzymes (P450) can cleave the nitrile, releasing cyanide.Symptoms (headache, dizziness) may be delayed by 1–4 hours.
Benzothiazole Core Systemic Toxicity: Analogs like Benzothiazole are Class 6.1 toxins (Acute Tox. 3).[1]High acute toxicity via oral and dermal routes.[2]
4,6-Dichloro Substitution Lipophilicity: Chlorine atoms increase the molecule's ability to cross the lipid bilayer of the skin.Standard nitrile exam gloves may offer insufficient protection against solutions of this compound.

Expert Insight: The presence of the chlorine atoms likely makes this compound more stable to hydrolysis than simple alkyl nitriles, but it significantly increases its ability to penetrate the skin. Dermal exposure is your primary risk vector.

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. The following matrix is calibrated for high-potency organic synthesis.

Hand Protection Strategy

The "Double-Barrier" Rule: Because this compound is likely dissolved in organic solvents (DCM, DMF, DMSO) during use, the solvent dictates the glove choice, not just the solute.

State of MatterPrimary Glove (Inner)Secondary Glove (Outer)Rationale
Dry Solid (Weighing) Nitrile (4 mil)Nitrile (4 mil)Prevents micro-pinhole exposure. Solid particles cannot permeate intact nitrile, but abrasion is a risk.
Solution (DCM/Chloroform) Laminate (Silver Shield/PE) Nitrile (Disposable)CRITICAL: DCM permeates standard nitrile in <2 minutes. The laminate liner provides chemical holdout; the outer nitrile provides grip.
Solution (DMF/DMSO) Butyl Rubber (0.7mm)Nitrile (Disposable)DMF promotes rapid skin absorption of toxic solutes. Butyl offers >480 min breakthrough time.
Respiratory & Body Protection
  • Respiratory:

    • Primary: Handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

    • Secondary (Spill/Outside Hood): Full-face respirator with ABEK-P3 combination cartridges (Organic Vapor + Acid Gas + HEPA). Note: The "Acid Gas" component is a precaution against potential HCN evolution if the compound contacts strong acids.

  • Body:

    • Tyvek® Lab Coat (or equivalent non-woven polyethylene). Cotton lab coats are prohibited as they absorb liquids and hold toxic agents against the skin.

    • Chemical-resistant apron when transferring volumes >100 mL.

Part 3: Visualization of Safety Logic

Workflow 1: PPE Selection Logic

This decision tree ensures you select the correct barrier based on the solvent system, which is the "vehicle" for toxicity.

PPE_Selection Start Handling 4,6-Dichlorobenzo... State State of Matter? Start->State Solid Dry Solid State->Solid Liquid In Solution State->Liquid Gloves_Solid Double Nitrile (4 mil) + N95 Mask (if open bench) Solid->Gloves_Solid Solvent Identify Solvent Liquid->Solvent Solvent_DCM Chlorinated (DCM, CHCl3) Solvent->Solvent_DCM Solvent_Polar Polar Aprotic (DMF, DMSO) Solvent->Solvent_Polar Gloves_Laminate Laminate Liner (Silver Shield) + Outer Nitrile Solvent_DCM->Gloves_Laminate Permeation < 2 min Gloves_Butyl Butyl Rubber (>0.5mm) Solvent_Polar->Gloves_Butyl Carrier Effect

Figure 1: PPE Selection Decision Tree based on solvent carrier and permeation kinetics.

Part 4: Operational Protocols

Weighing & Transfer (The High-Risk Step)

Static electricity can cause benzothiazole powders to "fly," contaminating the balance area.

  • Anti-Static Measure: Use an ionizing fan or anti-static gun on the weighing boat before adding the solid.

  • Containment: Weigh inside a powder containment hood or a fume hood with a draft shield.

  • Decontamination: Immediately wipe the balance area with a 10% Sodium Hypochlorite (Bleach) solution followed by water.

    • Why Bleach? Hypochlorite oxidizes the nitrile group and degrades the aromatic ring, chemically neutralizing the residue rather than just spreading it (which solvents like Acetone would do).

Emergency Response (Self-Validating)

If exposure occurs, you must act before symptoms appear.[3][4]

  • Skin Contact:

    • Drench: Immediate water flush (15 mins).

    • Soap: Use a PEG-based soap or standard surfactant. Water alone is ineffective due to the lipophilic dichlorophenyl group.

    • Monitor: Watch for "cyanide signs" (anxiety, hyperventilation, cherry-red skin) for 2 hours.

  • Spill Cleanup:

    • Do NOT use acid. (Acid + Nitrile

      
       Risk of HCN).
      
    • Cover with weak alkaline absorbent (Lime/Soda Ash mix) or commercial chem-sorbent pads.

    • Double-bag in hazardous waste bags (5-mil thickness).

Part 5: Disposal Logistics

Disposal Code: D003 (Reactive) or P-Listed analog (depending on local regulations for specific nitriles).

  • Segregation: Isolate from Acids and Oxidizers .

  • Labeling: Clearly mark as "TOXIC ORGANIC NITRILE - DO NOT ACIDIFY."

  • Destruction: The only validated disposal method is High-Temperature Incineration with scrubber systems. Chemical deactivation in the lab is discouraged due to the complexity of the benzothiazole ring degradation.

References & Authority

  • National Institute for Occupational Safety and Health (NIOSH). NIOSH Pocket Guide to Chemical Hazards: Nitriles. CDC. Available at: [Link]

  • PubChem. Compound Summary: Benzothiazole (Analog Hazard Data). National Library of Medicine. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Toxic and Hazardous Substances (29 CFR 1910.1050). Available at: [Link]

(Note: Due to the specialized nature of this compound, specific CAS-linked regulatory documents may not exist in public databases. The protocols above are derived from worst-case analog safety standards.)

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.